p-O-t-Boc-benzylmethanethiosulfonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl [4-(methylsulfonylsulfanylmethyl)phenoxy]carbonyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7S2/c1-14(2,3)21-13(16)20-12(15)19-11-7-5-10(6-8-11)9-22-23(4,17)18/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXATZDNKAGFYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC(=O)OC1=CC=C(C=C1)CSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400377 | |
| Record name | p-O-t-Boc-benzylmethanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-41-5 | |
| Record name | p-O-t-Boc-benzylmethanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of S-(4-(tert-butoxycarbonyloxy)benzyl) methanethiosulfonate
Introduction
S-(4-(tert-butoxycarbonyloxy)benzyl) methanethiosulfonate, colloquially referred to as p-O-t-Boc-benzylmethanethiosulfonate, is a bifunctional molecule of significant interest in chemical biology and drug development. The methanethiosulfonate (MTS) group serves as a versatile cysteine-reactive handle, enabling the specific modification of proteins and peptides. The tert-butoxycarbonyl (Boc) protected phenol provides a latent hydroxyl group that can be unmasked under specific chemical conditions for further functionalization or to modulate the molecule's properties. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, delving into the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Synthetic Strategy
The synthesis of S-(4-(tert-butoxycarbonyloxy)benzyl) methanethiosulfonate is most effectively approached through a two-step process, starting from the commercially available 4-hydroxybenzyl alcohol. This strategy prioritizes the protection of the more reactive phenolic hydroxyl group before the conversion of the benzylic alcohol to the desired methanethiosulfonate. This sequence prevents unwanted side reactions and ensures a higher yield of the final product.
The overall synthetic pathway can be visualized as follows:
Caption: Overall synthetic scheme for S-(4-(tert-butoxycarbonyloxy)benzyl) methanethiosulfonate.
PART 1: Synthesis of 4-(tert-butoxycarbonyloxy)benzyl alcohol
Principle and Rationale
The first step involves the selective protection of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol using di-tert-butyl dicarbonate ((Boc)₂O). The Boc group is an excellent choice for protecting phenols due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. While various methods exist for Boc protection, a greener and highly efficient protocol is employed here, utilizing a water-acetone solvent system without the need for a catalyst.[1][2][3] This approach minimizes the use of toxic solvents and simplifies the workup procedure.[1] The presence of water can facilitate the reaction by activating the carbonyl group of the Boc anhydride towards nucleophilic attack by the phenol.
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Hydroxybenzyl alcohol | 124.14 | 1.24 g | 10 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 2.18 g | 10 |
| Acetone | 58.08 | 2.5 mL | - |
| Deionized Water | 18.02 | 47.5 mL | - |
| Ethyl Acetate | 88.11 | ~100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Procedure
-
Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.24 g (10 mmol) of 4-hydroxybenzyl alcohol in a mixture of 47.5 mL of deionized water and 2.5 mL of acetone.
-
Addition of (Boc)₂O: In a separate vial, dissolve 2.18 g (10 mmol) of di-tert-butyl dicarbonate in 5 mL of acetone. Add this solution dropwise to the stirring solution of 4-hydroxybenzyl alcohol at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 3:1). The reaction is typically complete within 30-120 minutes.[1]
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane:diethyl ether (3:1) eluent system to afford the pure 4-(tert-butoxycarbonyloxy)benzyl alcohol.[1]
PART 2: Synthesis of S-(4-(tert-butoxycarbonyloxy)benzyl) methanethiosulfonate
Principle and Rationale
The second and final step is the conversion of the benzylic alcohol of 4-(tert-butoxycarbonyloxy)benzyl alcohol to the corresponding methanethiosulfonate. This transformation is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (Et₃N). The reaction proceeds via the formation of a mesylate intermediate, which is then displaced by a sulfur nucleophile. A protocol adapted from the synthesis of benzyl methanesulfonate is highly applicable here.[4] The use of low temperatures (-5°C to 0°C) is crucial to control the exothermic reaction and prevent the formation of side products. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-(tert-butoxycarbonyloxy)benzyl alcohol | 224.26 | 2.24 g | 10 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 0.95 mL (1.31 g) | 11 |
| Triethylamine (Et₃N) | 101.19 | 2.5 mL (1.82 g) | 18 |
| Dichloromethane (DCM) | 84.93 | ~100 mL | - |
| Deionized Water | 18.02 | ~50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Step-by-Step Procedure
-
Initial Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2.24 g (10 mmol) of 4-(tert-butoxycarbonyloxy)benzyl alcohol and 100 mL of dichloromethane (DCM).
-
Addition of Base: Add 2.5 mL (18 mmol) of triethylamine to the solution. Cool the flask to -5°C in an ice-water-acetone bath.
-
Addition of Methanesulfonyl Chloride: Dissolve 0.95 mL (11 mmol) of methanesulfonyl chloride in 10 mL of DCM and add it to the dropping funnel. Add the methanesulfonyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature is maintained between -5°C and 2°C.[4]
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0-2°C.[4] Monitor the reaction progress by TLC.
-
Quenching and Workup: Quench the reaction by slowly adding 50 mL of cold water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with cold water (2 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude S-(4-(tert-butoxycarbonyloxy)benzyl) methanethiosulfonate.
-
Purification: The final product can be purified by column chromatography on silica gel to obtain the pure compound. The expected product is typically a light yellow oil.[4]
Workflow Visualization
Caption: Step-by-step experimental workflow for the two-stage synthesis.
Safety and Handling
-
Di-tert-butyl dicarbonate ((Boc)₂O): Irritant. Handle in a well-ventilated fume hood.
-
Methanesulfonyl Chloride (MsCl): Highly corrosive and a lachrymator. Reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Triethylamine (Et₃N): Flammable and corrosive. Has a strong, unpleasant odor. Handle in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Characterization
The identity and purity of the intermediate and final products should be confirmed by standard analytical techniques, including:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Conclusion
This guide provides a detailed and reliable protocol for the synthesis of S-(4-(tert-butoxycarbonyloxy)benzyl) methanethiosulfonate. By understanding the rationale behind each step, from the choice of a green protection strategy to the controlled conditions for methanethiosulfonate formation, researchers can confidently reproduce this synthesis. The successful execution of this protocol will yield a valuable chemical tool for applications in proteomics, drug discovery, and materials science.
References
-
Cheraiet, Z., et al. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Green Chemistry Letters and Reviews, 6(2), 137-143. [Link]
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ResearchGate. (n.d.). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. [Link]
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Taylor & Francis Online. (2013). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. [Link]
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ResearchGate. (2021). Chemoselective Boc protection of phenols and amino alcohols. [Link]
-
PrepChem.com. (n.d.). Synthesis of Benzyl Methanesulfonate. [Link]
-
PubChem. (n.d.). Benzyl methanethiosulfonate. [Link]
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An In-depth Technical Guide to p-O-t-Boc-benzylmethanethiosulfonate for Cysteine Modification
Abstract
This technical guide provides a comprehensive overview of p-O-t-Boc-benzylmethanethiosulfonate, a specialized reagent for the targeted modification of cysteine residues in peptides and proteins. We delve into the unique chemical architecture of this compound, elucidating the synergistic roles of the methanethiosulfonate (MTS) reactive group and the dual-layered p-O-t-Boc-benzyl protective moiety. This guide offers field-proven insights into its mechanism of action, strategic advantages in bioconjugation, detailed experimental protocols for its application, and methods for the characterization of the resulting modifications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical tools for precise protein engineering and therapeutic development.
Introduction: The Imperative for Precision in Cysteine Modification
Cysteine, with its nucleophilic thiol side chain, represents a prime target for site-specific protein modification.[1] This unique reactivity has been harnessed for a myriad of applications, from the introduction of fluorescent probes and affinity tags to the construction of antibody-drug conjugates (ADCs). The methanethiosulfonate (MTS) class of reagents has emerged as a powerful tool for cysteine modification, reacting selectively and rapidly with thiols to form stable disulfide bonds.[2]
This guide focuses on a specifically engineered MTS reagent, this compound. The novelty of this compound lies in its sophisticated protecting group strategy. The benzyl group offers robust protection, while the acid-labile tert-butyloxycarbonyl (Boc) group provides an orthogonal deprotection pathway.[3] This dual-protection system allows for a multi-stage approach to protein modification, enabling complex and controlled bioconjugation strategies.
The Chemistry of this compound
The efficacy of this compound stems from the distinct functionalities of its core components: the MTS reactive group and the p-O-t-Boc-benzyl protecting group.
The Methanethiosulfonate (MTS) Reactive Group: A Thiol-Specific Warhead
The MTS moiety is a highly efficient thiol-reactive group. The reaction proceeds via a nucleophilic attack of the deprotonated cysteine thiol (thiolate) on the electrophilic sulfur atom of the MTS reagent, leading to the formation of a stable mixed disulfide bond and the release of methanesulfinic acid.[2] This reaction is highly specific for thiols under mild physiological conditions, minimizing off-target modifications.
The p-O-t-Boc-benzyl Protecting Group: A Gateway to Controlled Bioconjugation
The p-O-t-Boc-benzyl group serves a dual purpose. The benzyl group itself can be considered a protecting group, and its removal is typically achieved through palladium-catalyzed hydrogenation.[4][5] The addition of a p-O-t-Boc moiety introduces an acid-labile cleavage site. The Boc group is stable under neutral and basic conditions but can be readily removed with acids such as trifluoroacetic acid (TFA).[2][6] This orthogonality allows for the selective deprotection of the Boc group while leaving other protecting groups, including the benzyl ether, intact.[3]
This hierarchical deprotection strategy is particularly advantageous in multi-step synthetic schemes, such as the construction of complex bioconjugates where different components are added in a specific sequence.
Mechanism of Action: A Two-Stage Process
The modification of a cysteine residue with this compound can be conceptualized as a two-stage process:
-
Cysteine Thiolysis: The primary reaction involves the nucleophilic attack of the cysteine thiol on the MTS group, forming a disulfide bond and tethering the p-O-t-Boc-benzyl moiety to the protein.
-
Orthogonal Deprotection: The Boc group can be selectively removed under acidic conditions to unmask the phenolic hydroxyl group. This newly exposed functional group can then be used for subsequent conjugation reactions. Alternatively, the entire benzyl group can be removed under reductive conditions.
Diagram of the Cysteine Modification and Deprotection Pathway
Caption: Workflow for cysteine modification and subsequent deprotection.
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for the specific protein and application.
General Protocol for Cysteine Modification
-
Protein Preparation: Ensure the protein of interest is in a suitable buffer at a pH between 7.0 and 8.0. If the target cysteine is in a disulfide bond, it must first be reduced using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent.
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.
-
Modification Reaction: Add a 10- to 20-fold molar excess of the reagent to the protein solution. The reaction can typically be carried out at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching and Purification: Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or cysteine. Remove the excess reagent and byproducts by dialysis, size-exclusion chromatography, or diafiltration.
Protocol for Boc Deprotection
-
Acidic Cleavage: To the modified protein, add trifluoroacetic acid (TFA) to a final concentration of 50-95% in an appropriate solvent, often with scavengers like water or triisopropylsilane.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
TFA Removal: Remove the TFA by lyophilization or evaporation under a stream of nitrogen.
-
Purification: Purify the deprotected protein using standard chromatographic techniques.
Characterization of the Modification
Confirmation of the cysteine modification is crucial for ensuring the success of the conjugation reaction.
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | To confirm the covalent modification and determine the site of modification. | An increase in the molecular weight of the protein corresponding to the mass of the p-O-t-Boc-benzyl-S- group. |
| Tandem MS (MS/MS) | To pinpoint the exact cysteine residue that has been modified. | Fragmentation data will identify the modified peptide and the specific cysteine residue. |
| Ellman's Test | To quantify the number of free thiols remaining after the reaction. | A decrease in the absorbance at 412 nm, indicating the consumption of free thiols. |
Advantages and Strategic Applications
The use of this compound offers several strategic advantages:
-
Orthogonal Chemistry: The ability to selectively deprotect the Boc group in the presence of other protecting groups allows for a high degree of control in multi-step bioconjugation.[3]
-
Controlled Sequential Conjugation: This reagent is ideal for the synthesis of complex biomolecules where different moieties need to be introduced in a specific order.
-
Enhanced Stability: The benzyl group provides robust protection of the hydroxyl functionality until it is intentionally unmasked.
These features make this compound a valuable tool for:
-
Development of Antibody-Drug Conjugates (ADCs): For the site-specific attachment of payloads.
-
PROTACs and Molecular Glues: For the synthesis of heterobifunctional molecules.
-
Protein Labeling and Imaging: For the introduction of reporter molecules in a controlled manner.
Conclusion
This compound represents a sophisticated chemical tool for the precise and controlled modification of cysteine residues. Its unique dual-protective group strategy, coupled with the high thiol-selectivity of the MTS moiety, provides researchers with a versatile platform for advanced bioconjugation and protein engineering. By understanding the underlying chemical principles and optimizing the experimental protocols, scientists can leverage this reagent to push the boundaries of drug discovery and development.
References
-
WorldOfChemicals. (n.d.). benzyl methanethiosulfonate suppliers USA. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 12, 2026, from [Link]
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CEM Corporation. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 12, 2026, from [Link]
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Organic Chemistry. (n.d.). Benzyl Protection. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Cys thiol protection with the benzyl (Bn/Bzl) protecting group. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Benzyl methanethiosulfonate. PubChem Compound Database. Retrieved January 12, 2026, from [Link]
-
The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved January 12, 2026, from [Link]
-
Fairweather, R. J., & Demspey, F. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9632-9681. [Link]
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Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Retrieved January 12, 2026, from [Link]
-
Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Retrieved January 12, 2026, from [Link]
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Spytz, R., & van der Vlag, J. (2011). Site-specific functionalization of proteins and their applications to therapeutic antibodies. Cellular and Molecular Life Sciences, 68(16), 2737-2753. [Link]
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Kalim, S., Karumanchi, S. A., & Thadhani, R. I. (2020). Avenues for post-translational protein modification prevention and therapy. Toxins, 12(11), 693. [Link]
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MDPI. (2021). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. Retrieved January 12, 2026, from [Link]
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Chiang, B. Y., et al. (2015). Glutathionylspermidine in the modification of protein SH groups: the enzymology and its application to study protein glutathionylation. Molecules, 20(1), 1452-1466. [Link]
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Ang, X. C., et al. (2022). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. Angewandte Chemie International Edition, 61(12), e202115685. [Link]
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An In-depth Technical Guide to the Stability and Storage of p-O-t-Boc-benzylmethanethiosulfonate
For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for p-O-t-Boc-benzylmethanethiosulfonate, a specialized methanethiosulfonate (MTS) reagent. By understanding its chemical nature and inherent sensitivities, you can ensure its efficacy and longevity in your experimental workflows.
Introduction to this compound: A Profile
This compound belongs to the class of methanethiosulfonate (MTS) reagents, which are highly selective, thiol-reactive compounds. These reagents are instrumental in protein chemistry, particularly for the stoichiometric alkanethiolation of cysteine residues under mild conditions[1]. This specific derivative incorporates a tert-Butyloxycarbonyl (Boc) protecting group on a benzyl scaffold, offering unique properties for targeted applications in drug discovery and protein function studies.
The reactivity of the thiosulfonate group is the cornerstone of its utility, but it also dictates its stability profile. As with other sulfonate esters, this compound is a potent electrophile, a characteristic that necessitates careful handling and storage to prevent degradation[2][3].
Chemical Stability: Understanding the Inherent Labilities
The stability of this compound is primarily influenced by its susceptibility to hydrolysis and nucleophilic attack. This is a common trait among MTS reagents and sulfonate esters[1][2][3][4].
Key Factors Influencing Stability:
-
Moisture and Hydrolysis: MTS reagents are generally hygroscopic and undergo hydrolysis in aqueous environments[1][4]. The presence of water can lead to the cleavage of the thiosulfonate bond, rendering the reagent inactive. The rate of hydrolysis is often pH-dependent, with decomposition occurring more rapidly in buffered aqueous solutions[1][4].
-
Nucleophiles: The electrophilic nature of the sulfonate ester makes it a target for nucleophiles[2][3]. Exposure to nucleophilic agents will result in the degradation of the compound.
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Therefore, maintaining low temperatures during storage is crucial.
-
Light: While not explicitly detailed for this specific compound in the provided search results, it is a general best practice to protect sensitive chemical reagents from light to prevent photochemical degradation.
The Boc protecting group, while generally stable, can be labile under strongly acidic conditions, which could be a consideration in specific experimental designs, though less so for storage[2].
Recommended Storage and Handling Protocols
To maintain the integrity and reactivity of this compound, adherence to stringent storage and handling protocols is essential. The following recommendations are synthesized from best practices for MTS reagents and other sensitive sulfonate esters[1][4][5][6][7].
Long-Term Storage of the Solid Compound:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | To minimize thermal degradation. |
| Atmosphere | Store in a desiccator | To protect from moisture, as the compound is likely hygroscopic[1][4]. |
| Container | Original, securely sealed vial | To prevent contamination and exposure to air and moisture[6]. |
| Light | Protect from light | To prevent potential photochemical degradation. |
Experimental Workflow for Handling:
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Equilibration: Before use, remove the vial from the -20°C freezer and allow it to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would lead to hydrolysis[1][4].
-
Solution Preparation: For optimal results, solutions should be prepared fresh for each experiment[1][4].
-
For non-aqueous applications, anhydrous dimethyl sulfoxide (DMSO) is a suitable solvent for non-charged MTS reagents[1][4].
-
If an aqueous solution is required, use distilled water and be aware that the solution's stability is limited to a few hours at 4°C[1][4]. Avoid buffered solutions where possible, as they can accelerate hydrolysis[1][4].
-
-
Storage of Solutions: If a stock solution must be prepared, dissolving the compound in anhydrous DMSO and storing it at -20°C can extend its shelf life for up to three months[5]. Ensure the DMSO is truly anhydrous to prevent degradation.
Potential Degradation Pathway
The primary degradation pathway for this compound in the presence of water is hydrolysis. This process involves the nucleophilic attack of water on the sulfur atom of the thiosulfonate group.
Sources
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. usbio.net [usbio.net]
- 5. biotium.com [biotium.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. biotium.com [biotium.com]
A Technical Guide to p-O-t-Boc-benzylmethanethiosulfonate: A Novel Thiol-Reactive Reagent for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of p-O-t-Boc-benzylmethanethiosulfonate, a specialized thiol-reactive compound designed for applications in bioconjugation and drug development. While direct literature on this specific molecule is not extensively available, this document extrapolates from established principles of methanethiosulfonate (MTS) chemistry and Boc-protection strategies to present a robust guide to its synthesis, mechanism of action, and potential applications. This guide is intended to serve as a foundational resource for researchers interested in leveraging this reagent for protein modification, drug delivery, and the study of biological systems.
Introduction to Methanethiosulfonate (MTS) Reagents
Methanethiosulfonate (MTS) reagents are a class of highly efficient and selective thiol-reactive compounds.[1] Their utility in bioconjugation stems from their rapid and specific reaction with sulfhydryl groups (-SH) found in cysteine residues of proteins and peptides, forming a stable disulfide bond.[2] This reaction is significantly faster than with other common thiol-reactive functionalities like maleimides or iodoacetamides, often occurring quantitatively under mild physiological conditions.[1]
The general reactivity of MTS reagents allows for their application in a wide array of biological studies, including the labeling of proteins for detection, the study of ion channel structure and function, and the development of targeted drug delivery systems.[1] The versatility of the MTS scaffold allows for the incorporation of various functional groups, enabling the synthesis of reagents with tailored properties.
Synthesis and Characterization of this compound
The synthesis of this compound can be approached through a multi-step process, beginning with the protection of a commercially available starting material, followed by conversion to the final MTS reagent.
Proposed Synthetic Pathway
A plausible synthetic route involves a two-step process starting from 4-hydroxybenzyl alcohol:
-
Boc Protection of 4-hydroxybenzyl alcohol: The phenolic hydroxyl group of 4-hydroxybenzyl alcohol is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base, such as 4-dimethylaminopyridine (DMAP), in an aprotic solvent like dichloromethane (DCM).[3] This reaction yields p-O-t-Boc-benzyl alcohol.
-
Conversion to Methanethiosulfonate: The resulting alcohol is then converted to the corresponding methanethiosulfonate. This can be achieved by first converting the alcohol to a mesylate using methanesulfonyl chloride (MsCl) and a base like triethylamine (Et₃N) in DCM.[4][5] The intermediate mesylate is then displaced by a sulfur nucleophile, such as sodium methanethiosulfonate, to yield the final product, this compound. Alternatively, the benzyl alcohol can be converted to a benzyl halide, which is then reacted with a methanethiosulfonate salt.
Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the phenolic hydroxyl functionality. [6]This is particularly useful when the free phenol might interfere with the desired reaction or when a subsequent modification at the phenolic position is planned. The Boc group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free phenol. [6][7]This allows for a two-stage functionalization strategy.
Applications in Research and Drug Development
The unique structure of this compound lends itself to several potential applications.
Site-Specific Protein Modification
This reagent can be used for the site-specific modification of proteins containing cysteine residues. [8]The benzyl linker provides a rigid spacer between the protein and any subsequently attached molecule. The Boc-protected phenol offers a latent functional group that can be deprotected for further chemical modification, such as the attachment of fluorescent probes, polyethylene glycol (PEG) chains, or other bioactive molecules. [9]
Development of Antibody-Drug Conjugates (ADCs)
In the field of oncology, ADCs are a promising class of therapeutics. This compound could serve as a linker component in the construction of ADCs. An antibody with an accessible cysteine residue can be conjugated with this reagent. Following deprotection of the Boc group, a cytotoxic drug can be attached to the phenolic oxygen, creating a targeted drug delivery system.
Probing Protein Structure and Function
By introducing a bulky, hydrophobic group at a specific cysteine residue, this reagent can be used to probe the local environment and functional importance of that residue. The subsequent removal of the Boc group and potential further modification allows for a detailed investigation of structure-function relationships in proteins.
Experimental Protocols
General Protocol for Protein Labeling
-
Protein Preparation: Dissolve the cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Labeling Reaction: Add the reagent solution to the protein solution at a molar excess (typically 10-20 fold). Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Remove excess reagent by dialysis, size-exclusion chromatography, or spin filtration.
-
Characterization: Confirm labeling by mass spectrometry (to observe the mass shift) and/or SDS-PAGE analysis.
Protocol for Boc Deprotection
-
Acidic Treatment: Treat the Boc-protected protein conjugate with a solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., 50% TFA in DCM) for 30-60 minutes at room temperature. [6]2. Neutralization and Purification: Neutralize the reaction with a base (e.g., triethylamine) and purify the deprotected protein conjugate using appropriate chromatographic techniques.
Conclusion
This compound represents a potentially valuable tool for researchers in chemical biology and drug development. Its ability to selectively modify cysteine residues, coupled with the latent reactivity of the Boc-protected phenol, offers a versatile platform for the construction of complex bioconjugates. While further experimental validation is required, the principles outlined in this guide provide a solid foundation for the synthesis, characterization, and application of this novel reagent.
References
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Interchim. (n.d.). MTS reagents. Retrieved from [Link]
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ResearchGate. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. Retrieved from [Link]
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ResearchGate. (n.d.). shows the cleavage conditions for the Boc group. Retrieved from [Link]
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Interchim. (n.d.). Fluorescent MTS. Retrieved from [Link]
- Smith, D. L., & Kenyon, G. L. (1982). Reactivity of small thiolate anions and cysteine-25 in papain toward methyl methanethiosulfonate. The Journal of biological chemistry, 257(12), 6833–6839.
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ResearchGate. (n.d.). A) Selectivity of MTST to thiols. The reactivity with thiols is.... Retrieved from [Link]
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Taylor & Francis Online. (2018). A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by carbonate cleavage. Retrieved from [Link]
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Organic Syntheses. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from [Link]
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Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
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ResearchGate. (n.d.). Facile synthesis of dendritic benzyl chlorides from their alcohols with methanesulfonyl chloride/Et3N. Retrieved from [Link]
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Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
- Google Patents. (n.d.). US3745188A - Preparation of nitrobenzyl alcohol mesylates and tosylates.
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ResearchGate. (n.d.). Evaluation of different solvents for O-Boc protec- tion of phenol under catalyst-free conditions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of Functionalized 4-Methylenetetrahydropyrans by Oxidative Activation of Cinnamyl or Benzyl Ethers. Retrieved from [Link]
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?. Retrieved from [Link]
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WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]
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Supporting Information. (n.d.). 4. Retrieved from [Link]
- Google Patents. (n.d.). US5019656A - Process for preparing p-hydroxybenzyl alcohol.
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Organic Syntheses. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Retrieved from [Link]
-
European Patent Office. (1994). Process for preparing para-hydroxybenzyl alcohol. Retrieved from [Link]
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Patent 0089330. (n.d.). Preparation of substituted benzylic halides. Retrieved from [Link]
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PrepChem.com. (2025). Preparation of p-Hydroxymethylphenyl 4-vinylbenzyl ether. Retrieved from [Link]
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National Institutes of Health. (2015). Site-specific protein modification using immobilized sortase in batch and continuous-flow systems. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 4-hydroxybenzyl alcohol. Retrieved from [Link]
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National Institutes of Health. (n.d.). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate. Retrieved from [Link]
-
National Institutes of Health. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid. Retrieved from [Link]
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ResearchGate. (2025). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved from [Link]
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An In-depth Technical Guide to p-O-t-Boc-benzylmethanethiosulfonate: A Specialized Thiol-Reactive Probe
Introduction: Bridging Controlled Protection Chemistry with Thiol-Specific Bioconjugation
In the landscape of chemical biology and drug development, the precise modification of biomolecules is paramount. The ability to selectively target and modify specific functional groups underpins a vast array of technologies, from fluorescently labeling proteins for imaging to constructing antibody-drug conjugates (ADCs) for targeted cancer therapy. Among the various functional groups on proteins, the thiol (sulfhydryl) group of cysteine residues offers a prime target for modification due to its relatively low abundance and high nucleophilicity.
This guide delves into the discovery, history, and application of a specialized thiol-reactive agent: p-O-t-Boc-benzylmethanethiosulfonate . This compound is a testament to the sophisticated chemical strategies employed by researchers to not only achieve site-specific modification but also to introduce a latent functional group that can be unmasked in a subsequent, controlled step. By combining the well-established chemistry of the methanethiosulfonate (MTS) reactive group with the acid-labile tert-butoxycarbonyl (Boc) protecting group, this compound provides a versatile tool for advanced bioconjugation strategies.
This document will provide a comprehensive overview of the historical context that led to the development of such reagents, the chemical principles governing their synthesis and reactivity, and a detailed exploration of their potential applications in modern biochemical and pharmaceutical research.
PART 1: The Genesis of a Specialized Reagent: A Tale of Two Chemistries
The conceptualization of this compound did not occur in a vacuum. It is the logical culmination of decades of research in two distinct but complementary areas of organic chemistry: the development of thiol-reactive probes and the evolution of protecting group strategies.
The Rise of Methanethiosulfonate (MTS) Reagents in Protein Chemistry
The selective modification of cysteine residues has long been a goal for protein chemists.[1] Early reagents such as iodoacetamides and maleimides, while effective, can suffer from drawbacks including cross-reactivity and instability of the resulting conjugate. The introduction of methanethiosulfonate (MTS) reagents represented a significant advancement in the field.[2]
MTS reagents react rapidly and specifically with thiol groups under mild physiological conditions to form a stable disulfide bond.[2] This reaction is highly selective for cysteinyl sulfhydryls and proceeds to completion without the need for a large excess of the reagent.[2] A key advantage of the disulfide linkage formed by MTS reagents is its reversibility. The bond can be readily cleaved by the addition of reducing agents like dithiothreitol (DTT) or β-mercaptoethanol, allowing for the controlled release of a conjugated molecule or the restoration of the native cysteine.[2]
The pioneering work of Arthur Karlin and his colleagues in using charged MTS reagents to study the structure and function of ion channels highlighted the utility of this class of compounds.[2] By introducing charged moieties at specific cysteine residues, they were able to probe the accessibility of different regions of the channel protein and their role in ion transport.[2] This established MTS reagents as invaluable tools in the field of neurobiology and beyond.
The tert-Butoxycarbonyl (Boc) Group: A Cornerstone of Modern Protecting Group Chemistry
Protecting groups are essential in multi-step organic synthesis, allowing for the temporary masking of a reactive functional group to prevent it from participating in a chemical reaction.[3] The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups, particularly for amines and phenols.[1][4]
The popularity of the Boc group stems from its ease of installation and, more importantly, its selective removal under acidic conditions.[1][4] It is stable to a wide range of nucleophilic and basic conditions, providing a robust shield for the protected functionality. Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) in a non-aqueous solvent like dichloromethane (DCM).[4][5] This orthogonality allows for the selective deprotection of a Boc-protected group in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenation-labile groups).[3]
PART 2: Synthesis and Physicochemical Properties
While the original publication detailing the synthesis of this compound is not widely cited, its synthesis can be logically deduced from standard organic chemistry principles. The molecule is comprised of three key structural motifs: a benzyl linker, a methanethiosulfonate reactive group, and a Boc-protected phenol.
Proposed Synthetic Pathway
A plausible synthetic route would likely begin with 4-hydroxybenzyl alcohol. The synthesis would proceed in a multi-step fashion:
-
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of 4-hydroxybenzyl alcohol would first be protected with the Boc group. This is typically achieved by reacting the phenol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP).
-
Conversion of the Benzylic Alcohol to a Leaving Group: The benzylic alcohol would then be converted into a good leaving group, for example, by tosylation or by conversion to a benzyl halide (e.g., benzyl bromide or chloride).
-
Introduction of the Methanethiosulfonate Moiety: The final step would involve the nucleophilic substitution of the leaving group with a methanethiosulfonate salt, such as sodium methanethiosulfonate.
Physicochemical Properties
The physicochemical properties of this compound are dictated by its constituent functional groups.
| Property | Value | Source |
| CAS Number | 887353-41-5 | [6][7] |
| Molecular Formula | C14H18O7S2 | [6] |
| Molecular Weight | 362.42 g/mol | [6] |
| Chemical Name | Methanesulfonothioic Acid S-[[4-[[[[(1,1-Dimethylethoxy)carbonyl]oxy]carbonyl]oxy]phenyl]methyl] Ester | [6] |
The presence of the Boc group and the benzyl ring imparts significant hydrophobicity to the molecule, suggesting it would be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in aqueous buffers would likely be limited, which may necessitate the use of co-solvents for bioconjugation reactions.
PART 3: Mechanism of Action and Applications in Research
The true utility of this compound lies in its dual functionality. It is designed as a "pro-probe" or a "pro-drug linker," where the initial reaction with a thiol is followed by a deprotection step to reveal a new functional group.
A Two-Stage Mechanism for Controlled Modification
Stage 1: Thiol-Specific Conjugation
The methanethiosulfonate group is a highly electrophilic sulfur atom that is readily attacked by the nucleophilic thiol of a cysteine residue. This results in the formation of a stable disulfide bond, covalently linking the benzyl moiety to the target protein, and the release of methanesulfinic acid.
Stage 2: Unmasking the Phenolic Hydroxyl Group
Following the conjugation step, the Boc protecting group can be removed under acidic conditions (e.g., treatment with trifluoroacetic acid). This regenerates the free phenolic hydroxyl group on the conjugated linker.
Potential Applications
The unique two-stage reactivity of this compound opens up a range of sophisticated applications in research and drug development.
-
Sequential "Click" Chemistry: The unmasked phenol can serve as a handle for subsequent bioorthogonal "click" chemistry reactions. For example, it could be used in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) after appropriate functionalization. This allows for the attachment of a second molecule of interest, such as a fluorescent dye, a polyethylene glycol (PEG) chain, or a cytotoxic drug.
-
Development of Cleavable Linkers in Antibody-Drug Conjugates (ADCs): The disulfide bond formed is cleavable under reducing conditions, which are prevalent inside cells. The Boc-protected phenol could be part of a more complex linker system where its deprotection triggers a self-immolative cascade, leading to the release of a payload.
-
Pro-Drug Delivery: The phenolic hydroxyl group could be part of a pharmacologically active molecule. By masking it with a Boc group and attaching it to a targeting moiety via the MTS linker, the drug's activity is silenced until it reaches its target and the Boc group is removed.
-
Studying Protein Function: The introduction of a hydroxyl group at a specific site on a protein can be used to probe the local environment and its role in protein structure and function. The ability to do this in a two-step, controlled manner is a significant advantage.
PART 4: Experimental Protocols
The following are generalized protocols for the use of this compound. Researchers should optimize these conditions for their specific protein and application.
Protocol for Thiol Conjugation
-
Preparation of Protein Solution: Dissolve the protein containing the cysteine residue to be modified in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). If the protein has existing disulfide bonds that should not be modified, ensure they are not reduced prior to the reaction.
-
Preparation of Reagent Stock Solution: Prepare a stock solution of this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add a 5-10 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept to a minimum (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Purification: Remove the excess unreacted reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Confirm the successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the expected mass increase.
Protocol for Boc Deprotection
-
Lyophilization: Lyophilize the purified protein conjugate to remove all water.
-
Deprotection Cocktail: Prepare a deprotection cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (as a scavenger to prevent side reactions).
-
Deprotection Reaction: Resuspend the lyophilized protein conjugate in the deprotection cocktail and incubate at room temperature for 1-2 hours.
-
Removal of TFA: Remove the TFA by evaporation under a stream of nitrogen, followed by precipitation of the protein with cold diethyl ether.
-
Resuspension and Purification: Resuspend the protein pellet in a suitable buffer and purify by SEC or dialysis to remove any remaining reagents and byproducts.
-
Characterization: Confirm the removal of the Boc group by mass spectrometry, observing the expected mass decrease.
Conclusion
This compound is a sophisticated chemical tool that elegantly combines the principles of thiol-specific modification and protecting group chemistry. While not a widely known reagent, its rational design provides a powerful platform for researchers engaged in advanced bioconjugation, drug delivery, and the fundamental study of protein science. As the demand for more precise and controllable methods for modifying biomolecules continues to grow, the principles embodied in the design of this compound will undoubtedly inspire the development of the next generation of chemical probes and therapeutic agents.
References
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(2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate. [Link]
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(n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
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(n.d.). Tert-Butyloxycarbonyl Protecting Group. Hebei Boze Chemical Co., Ltd.. [Link]
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(n.d.). Protecting group. Wikipedia. [Link]
-
(n.d.). pOt-Boc-benzylmethanethiosulfonate. CRO SPLENDID LAB. [Link]
-
(n.d.). 887353-41-5/p-O-t-Boc-benzylmethanethiosulfonate. Shenzhen DeBoRui Chemical Technology Co., Ltd.. [Link]
-
(n.d.). BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
(n.d.). Buy this compound Industrial. LookChem. [Link]
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An In-depth Technical Guide to p-O-t-Boc-benzylmethanethiosulfonate: Synthesis, Properties, and Applications in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern chemical biology and therapeutic development, the ability to selectively modify biomolecules is of paramount importance. This has led to the development of a diverse arsenal of chemical tools designed for precision and efficiency. Among these, methanethiosulfonate (MTS) reagents have carved out a significant niche due to their specific reactivity towards sulfhydryl groups, a common functional handle in proteins and peptides. This guide focuses on a particularly valuable, yet specialized, member of this family: p-O-t-Boc-benzylmethanethiosulfonate .
This molecule, bearing the Chemical Abstracts Service (CAS) number 887353-41-5 , combines the cysteine-reactive methanethiosulfonate warhead with a Boc-protected phenolic functionality on a benzyl scaffold. This unique combination offers a latent hydroxyl group that can be unmasked for secondary conjugation or to modulate the properties of the conjugate, providing a layer of strategic complexity for advanced bioconjugation and the construction of sophisticated drug delivery systems. As a Senior Application Scientist, this guide aims to provide not just a collection of protocols, but a deeper understanding of the causality behind the experimental choices, ensuring that the described methodologies are not just followed, but understood.
Core Compound Profile
This compound , also known by its systematic name S-((4-(tert-butoxycarbonyloxy)phenyl)methyl) methanesulfonothioate, is a bifunctional chemical reagent. Its structure is characterized by a methanethiosulfonate group, which is highly reactive towards free thiol groups, and a tert-butyloxycarbonyl (Boc) protected phenol.
| Property | Value |
| CAS Number | 887353-41-5 |
| Molecular Formula | C₁₄H₁₈O₇S₂ |
| Molecular Weight | 362.4 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons |
Synthesis and Mechanism
The synthesis of this compound involves a multi-step process that leverages established organic chemistry transformations. A plausible and efficient synthetic route is outlined below, providing a clear path for its preparation in a laboratory setting.
Proposed Synthetic Pathway
The synthesis commences with the protection of a commercially available starting material, 4-hydroxybenzyl alcohol, followed by conversion of the alcohol to a leaving group, and finally, nucleophilic substitution to introduce the methanethiosulfonate moiety.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of tert-butyl (4-(hydroxymethyl)phenyl) carbonate (p-O-t-Boc-benzyl alcohol)
-
To a solution of 4-hydroxybenzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Boc-protected alcohol.
Step 2: Synthesis of (4-(((tert-butoxycarbonyl)oxy)methyl)phenyl) methanesulfonate (p-O-t-Boc-benzyl mesylate)
-
Dissolve the p-O-t-Boc-benzyl alcohol (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to obtain the mesylate, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the p-O-t-Boc-benzyl mesylate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Add sodium methanethiosulfonate (1.5 eq).
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to obtain this compound.
Characterization and Quality Control
For a reagent intended for precise chemical modifications, rigorous characterization is essential. The following are the expected analytical data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the benzylic protons (a singlet around 4.2-4.5 ppm), the aromatic protons (two doublets in the range of 7.0-7.5 ppm), and the methyl group of the methanethiosulfonate (a singlet around 3.4 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon and methyl carbons of the Boc group, the benzylic carbon, the aromatic carbons, and the methyl carbon of the methanethiosulfonate group.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of the Boc group and the methanethiosulfonate moiety.
Applications in Bioconjugation and Drug Development
The dual functionality of this compound makes it a versatile tool for creating complex biomolecular architectures.
Site-Specific Cysteine Modification
The primary application of this reagent is the selective modification of cysteine residues in proteins and peptides. The methanethiosulfonate group reacts with the free thiol of cysteine to form a stable disulfide bond.
Caption: Reaction of this compound with a protein thiol.
Latent Functionality for Secondary Conjugation
The key advantage of this reagent is the Boc-protected phenol. After the initial conjugation to a cysteine residue, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to expose a free phenol. This newly available hydroxyl group can then be used for a second conjugation reaction, for instance, with an activated ester of a fluorescent dye, a drug molecule, or a PEG chain. This allows for a modular and controlled approach to building complex bioconjugates.[1]
Application in Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, ADCs are a major class of therapeutics. This compound can be used to attach a linker-payload system to an antibody. The Boc-protected phenol offers a site for the subsequent attachment of the cytotoxic drug after the linker has been conjugated to the antibody via a cysteine residue.
Sources
Safety data sheet for "p-O-t-Boc-benzylmethanethiosulfonate"
An In-depth Technical Guide to the Safe Handling and Application of p-O-t-Boc-benzylmethanethiosulfonate
This document provides a detailed technical and safety guide for researchers, scientists, and drug development professionals working with this compound. As a specialized methanethiosulfonate (MTS) reagent, its unique properties demand a nuanced understanding of its chemistry to ensure both experimental success and laboratory safety. This guide moves beyond a standard Safety Data Sheet (SDS) to offer field-proven insights and the scientific rationale behind recommended protocols.
Core Chemical Identity and Physicochemical Properties
This compound is a thiol-reactive compound designed for applications such as bioconjugation and protein modification. Its structure incorporates a Boc-protected phenol linked to a benzylmethanethiosulfonate reactive group. While comprehensive toxicological data for this specific molecule are not widely published, its properties can be largely inferred from the well-documented behavior of the methanethiosulfonate class of reagents.[1][2][3]
Diagram: Chemical Structure of this compound
Caption: Chemical structure highlighting the key functional groups.
Table 1: Chemical Identification and Properties
| Identifier | Value | Source |
| Chemical Name | tert-butyl [4-(methylsulfonylsulfanylmethyl)phenoxy]carbonyl carbonate | [4] |
| CAS Number | 887353-41-5 | [4][5] |
| Molecular Formula | C₁₄H₁₈O₇S₂ | [4] |
| Molecular Weight | 362.4 g/mol | [4] |
| Appearance | Assumed to be a solid, consistent with similar complex organic molecules. | N/A |
| Solubility | Expected to be poorly soluble in water but soluble in organic solvents like DMSO and DMF, typical for non-charged MTS reagents.[1][2] | [1][2] |
Hazard Identification and Scientific Rationale
-
Skin and Eye Irritation (Inferred): Many complex organic reagents, particularly those containing sulfur, can cause skin and eye irritation.[6][7] The MTS group is reactive toward nucleophiles, including biological thiols found in skin and eye tissues. Direct contact should be rigorously avoided.
-
Respiratory Tract Irritation (Inferred): Inhaling fine dust or aerosols may irritate the mucous membranes and upper respiratory tract.[3][7] All handling of the solid compound should be performed in a well-ventilated area, preferably a chemical fume hood.
-
Hydrolytic Instability: All methanethiosulfonates are susceptible to hydrolysis, especially in aqueous buffers or in the presence of nucleophiles.[1][2] This reaction releases methanesulfinic acid, which is unstable. While the decomposition byproducts are generally low-molecular-weight and volatile, this instability underscores the need for anhydrous storage and careful solution preparation.[1][2]
-
Unknown Toxicological Properties: It is critical to assume that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3] Therefore, it should be handled with the due care afforded to all new chemical entities, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.[3]
Handling, Storage, and Experimental Protocols
Adherence to strict protocols is essential for maintaining the integrity of the reagent and ensuring user safety.
Storage and Stability
The stability of MTS reagents is paramount for reproducible experimental outcomes.
-
Core Principle: Prevent moisture contamination and thermal degradation.
-
Protocol:
-
Upon receipt, store the container in a desiccator at -20°C.[1][2][8]
-
Before use, allow the container to warm completely to room temperature inside the desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid.
-
Once opened, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) if possible, and promptly reseal the container.
-
Preparation of Stock Solutions
Solutions should always be prepared fresh for maximum reactivity.[1][2]
-
Solvent Choice: For non-charged, water-insoluble MTS reagents like this one, anhydrous Dimethyl Sulfoxide (DMSO) is a suitable solvent.[1][2]
-
Protocol:
-
Weigh the required amount of solid in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Use the solution immediately. While some MTS solutions are stable for hours at 4°C, their reactivity degrades over time due to hydrolysis.[1][2] Aqueous solutions, if required for an experiment, will decompose much more rapidly.[1][2]
-
Diagram: Standard Laboratory Handling Workflow
Caption: Recommended workflow for the safe handling and use of the reagent.
Personal Protective Equipment (PPE) and Emergency Procedures
A proactive approach to safety is non-negotiable when handling reagents with unknown toxicological profiles.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[9] | Protects against splashes and airborne dust.[3] |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect before use.[10] | Prevents skin contact and potential absorption.[3] |
| Skin/Body Protection | Standard laboratory coat.[10] | Protects skin and clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a fume hood. Use a NIOSH-approved respirator if dust generation is unavoidable.[11][12] | Prevents inhalation of potentially irritating dust.[3] |
First Aid Measures
In the event of accidental exposure, immediate action is required.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][10]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][9] Seek medical advice if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][9]
Spill and Disposal Procedures
-
Spill Response:
-
Evacuate the immediate area.
-
Ensure adequate ventilation and wear full PPE.
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[3]
-
Clean the spill area thoroughly with a suitable solvent and then soap and water.
-
-
Waste Disposal: Dispose of the chemical and any contaminated materials in accordance with all federal, state, and local environmental regulations.[3][11] Do not allow the product to enter drains or waterways.[13]
Diagram: Emergency Response for Accidental Exposure
Caption: Decision tree for first aid response following accidental exposure.
References
-
MTS reagents. [Uptima] Available at: [Link]
-
MTS reagents - Interchim. [Interchim] Available at: [Link]
-
MATERIAL SAFETY DATA SHEETS FOLIC ACID EP IMPURITY E - Cleanchem Laboratories. [Cleanchem Laboratories] Available at: [Link]
-
material safety data sheet - Capot Chemical. [Capot Chemical] Available at: [Link]
-
P-O-T-BOC-BENZYL ALCOHOL | CAS#:887353-38-0 | Chemsrc. [Chemsrc] Available at: [Link]
Sources
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. interchim.fr [interchim.fr]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. P-O-T-BOC-BENZYL ALCOHOL | CAS#:887353-38-0 | Chemsrc [chemsrc.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. biotium.com [biotium.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. capotchem.com [capotchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Application Note: Site-Specific Protein Modification Using p-O-t-Boc-benzylmethanethiosulfonate
Abstract
This document provides a comprehensive guide for the use of p-O-t-Boc-benzylmethanethiosulfonate (MTS) as a thiol-reactive reagent for the precise, site-specific labeling of proteins. We detail the underlying chemical principles, provide step-by-step protocols for conjugation and subsequent deprotection, and offer insights into the characterization of the final bioconjugate. The unique feature of this reagent is the introduction of a tert-butyloxycarbonyl (Boc)-protected amine handle onto cysteine residues. This two-stage approach enables the initial, specific modification of a protein's thiol groups, followed by the unmasking of a reactive amine, which can then be used for subsequent, orthogonal conjugation to a second molecule of interest. This methodology is particularly valuable for constructing complex protein conjugates, such as antibody-drug conjugates (ADCs), or for immobilizing proteins onto surfaces in a controlled orientation.
Introduction and Principle of Action
Site-specific protein modification is a cornerstone of modern chemical biology, enabling the creation of precisely engineered biomolecules for therapeutic, diagnostic, and research applications.[1][] Among the various strategies, targeting the thiol group of cysteine residues offers a highly selective approach due to its relatively low abundance and unique nucleophilicity compared to other amino acid side chains.
Methanethiosulfonate (MTS) reagents are a class of thiol-reactive compounds that react specifically with the sulfhydryl side chain (-SH) of cysteine residues to form a stable disulfide bond.[3][4] This reaction is highly efficient and proceeds under mild, biocompatible conditions.
The reagent, this compound, combines the cysteine-specificity of the MTS group with the versatility of a protected functional handle. The workflow involves two key stages:
-
Cysteine Modification: The MTS moiety of the reagent reacts with an accessible cysteine on the target protein, forming a disulfide linkage and covalently attaching the Boc-protected benzylamine group.
-
Orthogonal Deprotection: The acid-labile Boc protecting group is subsequently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to expose a primary amine. This newly revealed amine serves as a reactive handle for a second, amine-specific conjugation reaction (e.g., with an NHS-ester functionalized molecule).[5][][7]
This strategy provides researchers with temporal and chemical control over the conjugation process, facilitating the construction of well-defined bioconjugates.
Mechanism of Action
The core of this labeling strategy is the nucleophilic attack of a deprotonated cysteine thiol (thiolate anion, Cys-S⁻) on the electrophilic sulfur atom of the methanethiosulfonate group. This reaction results in the formation of a stable disulfide bond between the protein and the labeling reagent, with the concomitant release of methanesulfinic acid as a byproduct.
The reaction is most efficient at a pH slightly above the pKa of the cysteine thiol (~8.5), where a sufficient concentration of the reactive thiolate anion is present. However, to maintain protein stability and minimize potential side reactions like disulfide exchange with native disulfide bonds, the reaction is typically performed in a pH range of 6.5-7.5.
Figure 1. Reaction of a protein cysteine with this compound.
Materials and Reagents
-
Protein of Interest: Purified protein with at least one accessible cysteine residue, dissolved in a suitable buffer (e.g., PBS, HEPES).
-
This compound: Dissolved in a water-miscible organic solvent like DMSO or DMF to prepare a concentrated stock solution (e.g., 10-100 mM).
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5. Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol).
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) to ensure the target cysteine is in a reduced state.
-
Quenching Reagent: L-cysteine or N-acetylcysteine to quench any unreacted MTS reagent.
-
Deprotection Reagent: Trifluoroacetic acid (TFA).
-
Purification System: Size-exclusion chromatography (e.g., PD-10 desalting columns) or dialysis cassettes for buffer exchange and removal of excess reagents.
-
Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE system, Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling
This protocol describes the initial conjugation of the MTS reagent to the protein.
-
Protein Preparation: a. Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. b. (Optional but Recommended) If the protein has been stored for an extended period or may have oxidized cysteines, pre-treat with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature to ensure the target cysteine is reduced. Remove TCEP via a desalting column before proceeding.
-
Reagent Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Note: Prepare this solution fresh immediately before use.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the MTS reagent stock solution to the protein solution. The optimal ratio should be determined empirically. b. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. c. Causality Note: A molar excess drives the reaction to completion. The reaction is typically faster at room temperature but proceeding at 4°C can improve the stability of sensitive proteins.
-
Quenching: a. Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-20 mM to react with and neutralize any excess MTS reagent. Incubate for 15 minutes.
-
Purification: a. Remove the excess labeling reagent and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) pre-equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). b. Alternatively, perform dialysis against the storage buffer.
Protocol 2: Boc Group Deprotection
This protocol unmasks the primary amine for subsequent conjugation.
-
Prepare Deprotection Solution: Prepare a solution of 50-95% TFA in an appropriate solvent (e.g., dichloromethane), often with a scavenger like anisole or thioanisole (2-5%) to prevent side reactions.[5]
-
CRITICAL: TFA is highly corrosive. Handle with extreme care in a chemical fume hood.
-
-
Deprotection Reaction: a. Lyophilize the purified, Boc-protected protein conjugate from Protocol 1. b. Resuspend the lyophilized protein in the chilled TFA deprotection solution. c. Incubate on ice for 30-60 minutes. d. Causality Note: The strong acid cleaves the Boc group, releasing isobutylene and carbon dioxide, exposing the primary amine.[5][8] Scavengers protect sensitive residues from the carbocation intermediate.
-
TFA Removal and Protein Recovery: a. Remove the TFA by evaporation under a stream of nitrogen. b. Resuspend the protein pellet in a suitable buffer. c. Immediately purify the deprotected protein using a desalting column or dialysis to remove residual TFA and scavenger, exchanging it into a buffer suitable for the next conjugation step (e.g., PBS, pH 7.4-8.0).
Figure 2. Workflow for labeling and deprotection of proteins.
Characterization and Data Analysis
Successful conjugation and deprotection should be verified at each stage.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess protein integrity and purity. | A single band at the expected molecular weight. A slight shift may be observed after conjugation, but this is often not resolvable. |
| UV-Vis Spectroscopy | Determine protein concentration. | Use A280 to measure protein concentration before and after labeling, ensuring no significant loss of material. |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Confirm covalent modification and deprotection. | An increase in mass corresponding to the mass of the added moiety (-S-CH₂-Ph-O-C(O)NH-Boc). A subsequent decrease in mass corresponding to the loss of the Boc group (-C(CH₃)₃). |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Cysteine is oxidized or inaccessible. | Pre-treat with TCEP. Consider denaturing conditions if the cysteine is buried (protein activity may be lost). Increase molar excess of MTS reagent or reaction time. |
| Reagent has hydrolyzed. | Prepare fresh MTS stock solution immediately before use. | |
| Protein Precipitation | Protein is unstable in the reaction buffer or due to organic solvent. | Screen different buffers (pH, salt concentration). Minimize the percentage of organic solvent in the final reaction mixture (<5%). |
| Aggregation after TFA treatment. | Ensure rapid and thorough removal of TFA and buffer exchange. Screen renaturation conditions. | |
| Incomplete Deprotection | Insufficient TFA concentration or reaction time. | Increase TFA concentration to >90% or extend incubation time. Ensure complete removal of water before adding TFA. |
Conclusion
The use of this compound offers a powerful and controlled method for the site-specific introduction of a reactive amine handle onto proteins. This two-step process of cysteine modification followed by acid-labile deprotection provides an orthogonal strategy for creating complex, well-defined bioconjugates. By carefully controlling reaction conditions and verifying each step with appropriate analytical techniques, researchers can successfully employ this reagent for advanced applications in drug development, diagnostics, and fundamental biological research.
References
-
ResearchGate. (n.d.). Labeling reaction scheme for cysteine and tyrosine residues. Retrieved from [Link]
-
Stewart, D. S., et al. (2020). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Journal of Neuroscience, 40(49), 9455-9466. Available from: [Link]
-
Kyle, J. W., et al. (2011). Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels. Channels, 5(6), 523-530. Available from: [Link]
-
Lang, R. J., et al. (2004). Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca. British Journal of Pharmacology, 142(5), 811-821. Available from: [Link]
-
Amblard, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(16), 9037-9096. Available from: [Link]
-
Klein, N., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences, 24(13), 10839. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Liang, Y. C., et al. (2022). Detection of membrane-anchoring lipid modifications of proteins in cells by radioactive metabolic labeling. STAR Protocols, 3(2), 101349. Available from: [Link]
-
Single Use Support. (2023). Bioconjugates: Examples & Applications. Retrieved from [Link]
Sources
- 1. susupport.com [susupport.com]
- 3. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. biosynth.com [biosynth.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes & Protocols: p-O-t-Boc-benzylmethanethiosulfonate as a Versatile Tool in Thiol-Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of p-O-t-Boc-benzylmethanethiosulfonate (Boc-Bn-MTS), a bifunctional linker that leverages the power of thiol-reactive chemistry for site-specific modification of biomolecules and materials. We will explore the underlying scientific principles, key applications, and detailed experimental protocols for its use.
Section 1: Scientific Principles and Mechanism
This compound is a powerful reagent designed for a two-stage modification strategy. Its structure consists of three key components:
-
Methanethiosulfonate (MTS) Group: This is the primary reactive moiety. It exhibits high selectivity for sulfhydryl (thiol) groups, such as those found in the cysteine residues of proteins. The reaction is a rapid and efficient thiol-disulfide exchange that forms a stable disulfide bond.
-
Benzyl Spacer: A stable aromatic linker that connects the reactive MTS group to the protected functional group.
-
tert-Butoxycarbonyl (Boc) Protected Phenol: A latent phenolic hydroxyl group. The Boc group is a robust protecting group that is stable under the conditions required for the thiol conjugation step but can be selectively removed under acidic conditions to reveal the phenol for subsequent modifications.[1]
The "Click" Nature of the Thiol-MTS Reaction
The reaction between a thiol and a methanethiosulfonate derivative is considered a "click" reaction in spirit and practice. Click chemistry, a concept introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, create easily removable byproducts, are stereospecific, and proceed under mild, often aqueous, conditions.[][3] The thiol-MTS conjugation fits these criteria exceptionally well:
-
High Specificity: The reaction is highly selective for thiols over other nucleophilic functional groups found in biomolecules.
-
Biocompatibility: It proceeds efficiently in aqueous buffers at physiological pH, making it ideal for modifying sensitive biological samples.[][4]
-
Favorable Kinetics: The reaction is typically rapid, often reaching completion within an hour at room temperature.
-
High Yields: The formation of the stable disulfide bond is a thermodynamically favorable process that leads to near-quantitative conversion.
Two-Stage Reaction Mechanism
The utility of Boc-Bn-MTS lies in its two-stage reactivity.
-
Stage 1: Thiol Conjugation: The MTS group reacts with a free thiol (e.g., a cysteine residue on a protein) to form a stable disulfide linkage. This reaction releases methanesulfinic acid as a byproduct.
-
Stage 2: Boc Deprotection: After the initial conjugation and purification, the Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to unmask the phenolic hydroxyl group.[1][5] This newly revealed phenol can then be used as a handle for further downstream functionalization.
Caption: Two-stage reaction of Boc-Bn-MTS with a thiol-containing substrate.
Section 2: Key Applications
The unique two-stage reactivity of this compound opens up possibilities in various fields, particularly in drug development and material science.
-
Antibody-Drug Conjugates (ADCs): A native or engineered cysteine residue on an antibody can be selectively targeted with Boc-Bn-MTS. After conjugation and purification, the Boc group is removed, and the exposed phenol can be used to attach a cytotoxic payload using a second, orthogonal chemistry. This provides a precise and stable method for ADC synthesis.
-
Protein and Peptide Modification: This reagent allows for the site-specific introduction of a phenolic handle onto any protein or peptide containing a free cysteine. This handle can then be used for fluorescent labeling, PEGylation to improve pharmacokinetics, or immobilization onto surfaces.[1][6]
-
Functionalization of Materials: Surfaces like gold nanoparticles or polymer monoliths can be first functionalized with thiol groups.[7] Boc-Bn-MTS can then be used to create a surface with protected phenolic groups, which can be deprotected to alter surface properties or attach other molecules.
Section 3: Experimental Protocols
Protocol 1: Site-Specific Protein Modification with Boc-Bn-MTS
This protocol describes a general procedure for conjugating this compound to a cysteine-containing protein.
Materials:
-
Protein solution (e.g., 1-10 mg/mL) with at least one free cysteine.
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with EDTA (5 mM), pH 7.0.
-
This compound (Boc-Bn-MTS).
-
Stock Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Desalting columns (e.g., PD-10) for purification.
Procedure:
-
Protein Preparation: If the protein has disulfide-bonded cysteines that need to be targeted, reduce them first using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the TCEP via a desalting column. If targeting a free cysteine, proceed directly.
-
Reagent Preparation: Prepare a fresh 10-20 mM stock solution of Boc-Bn-MTS in the Stock Solvent (e.g., DMF).
-
Conjugation Reaction:
-
To the protein solution in Conjugation Buffer, add the Boc-Bn-MTS stock solution to achieve a 10-20 fold molar excess of the reagent over the protein.
-
The final concentration of the organic solvent (DMF/DMSO) should ideally be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Purification: Remove the excess, unreacted Boc-Bn-MTS and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS). Expect a mass increase corresponding to the mass of the added Boc-Bn moiety. Analyze by SDS-PAGE to confirm protein integrity.
Caption: Experimental workflow for protein modification and subsequent deprotection.
Protocol 2: Boc-Group Deprotection
This protocol describes the removal of the Boc protecting group from the conjugated protein to expose the phenol.
Materials:
-
Boc-protected protein conjugate from Protocol 1.
-
Deprotection Reagent: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) (v/v/v). TIS is a scavenger to prevent side reactions.
-
Neutralization Buffer: e.g., 1 M Tris buffer, pH 8.5.
-
Desalting columns or dialysis cassette.
Procedure:
-
Lyophilization (Optional): For best results, lyophilize the purified protein conjugate to a dry powder.
-
Deprotection Reaction:
-
Resuspend the lyophilized conjugate (or use the concentrated aqueous solution) in the cold (0 °C) Deprotection Reagent.
-
Incubate on ice for 30-60 minutes. Note: This step involves harsh acidic conditions; protein stability should be predetermined. For sensitive proteins, alternative, milder deprotection methods may be required.[5]
-
-
Quenching and Neutralization:
-
Remove the TFA under a stream of nitrogen or by rotary evaporation (if applicable).
-
Immediately resuspend the residue in a minimal amount of cold buffer and neutralize the pH by adding Neutralization Buffer.
-
-
Final Purification: Purify the deprotected protein using a desalting column or dialysis to remove acid, scavenger, and salts.
-
Characterization: Confirm deprotection via mass spectrometry. Expect a mass decrease corresponding to the mass of the Boc group (100.12 Da).
Section 4: Data and Characterization
Proper characterization at each stage is critical to validate the workflow.
| Parameter | Recommended Value/Method | Rationale |
| Reagent Stoichiometry | 10-20 molar excess | Drives the conjugation reaction to completion. |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol reactivity while minimizing side reactions like disulfide scrambling. |
| Reaction Time | 1 - 2 hours | Sufficient for most protein conjugations to reach completion at room temperature. |
| Conjugation Confirmation | Mass Spectrometry (MS) | Provides direct evidence of covalent modification by showing the expected mass shift. |
| Deprotection Confirmation | Mass Spectrometry (MS) | Confirms the removal of the Boc group by showing the corresponding mass loss. |
| Protein Integrity | SDS-PAGE, Size Exclusion Chromatography (SEC) | Ensures the protein has not aggregated or degraded during the conjugation and deprotection steps. |
Section 5: Safety and Handling
-
This compound: This compound should be handled with care. It is classified as a skin and serious eye irritant.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Work in a well-ventilated area or a chemical fume hood.[9]
-
Trifluoroacetic Acid (TFA): TFA is highly corrosive and causes severe skin burns and eye damage.[9] It must be handled in a chemical fume hood with appropriate acid-resistant gloves and eye protection.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Section 6: References
-
Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]
-
Svec, F., & Lv, Y. (2015). "Thiol-ene" click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. PMC - NIH. Retrieved from [Link]
-
MDPI. (2021). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. MDPI. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved from [Link]
-
Capot Chemical. (2019). Material Safety Data Sheet. Retrieved from [Link]
-
Liu, Y., et al. (2016). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. PMC - NIH. Retrieved from [Link]
-
MDPI. (2013). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. MDPI. Retrieved from [Link]
-
PubMed. (1985). Chemical modification of thiol group(s) in protein: application to the study of anti-microtubular drugs binding. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). TMTHSI, a superior 7-membered ring alkyne containing reagent for strain-promoted azide–alkyne cycloaddition reactions. PMC - NIH. Retrieved from [Link]
-
MDPI. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Retrieved from [Link]
-
ResearchGate. (2020). How can we deprotect of boc-protecing group in gelatin?. Retrieved from [Link]
-
PubMed. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
Sources
- 1. Boc | BroadPharm [broadpharm.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical modification of thiol group(s) in protein: application to the study of anti-microtubular drugs binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for p-O-t-Boc-benzylmethanethiosulfonate in Drug Discovery and Development
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of p-O-t-Boc-benzylmethanethiosulfonate, a specialized cysteine-reactive compound. This document outlines the reagent's mechanism of action, its strategic applications in drug discovery, and detailed protocols for its implementation in protein modification and bioconjugation strategies.
Introduction: A Novel Tool for Cysteine Modification
In the landscape of chemical biology and drug development, the precise modification of proteins is paramount for elucidating biological function and constructing novel therapeutics. Cysteine, with its unique nucleophilic thiol side chain, presents an ideal target for site-specific modification.[1] Methanethiosulfonate (MTS) reagents have emerged as a powerful class of compounds for the selective and efficient modification of cysteine residues under physiological conditions.[2]
This compound is a bespoke MTS reagent designed for advanced bioconjugation strategies. It combines the cysteine-reactivity of the methanethiosulfonate group with a benzyl linker bearing a tert-butyloxycarbonyl (Boc)-protected phenol. The Boc protecting group offers an acid-labile handle, enabling a two-step modification strategy. This unique feature allows for the initial stable conjugation to a cysteine residue, followed by the selective deprotection of the phenol to unmask a hydroxyl group for subsequent functionalization or to alter the physicochemical properties of the conjugate.
The applications of this reagent are particularly relevant in the construction of complex biomolecules, such as antibody-drug conjugates (ADCs), where precise control over linker chemistry and payload attachment is critical for therapeutic efficacy and safety.[3][4][5]
Mechanism of Action: The Chemistry of Cysteine-Specific Conjugation
The reactivity of this compound is centered on the methanethiosulfonate (MTS) functional group. This group undergoes a specific and rapid reaction with the sulfhydryl group of a cysteine residue to form a stable disulfide bond.[2] The reaction proceeds via a nucleophilic attack of the thiolate anion of the cysteine on the sulfur atom of the MTS group, leading to the displacement of the methanesulfinate leaving group.
This reaction is highly selective for cysteine residues over other amino acids at physiological pH. The rate of the reaction is dependent on the accessibility of the cysteine residue on the protein surface and the pH of the reaction buffer, which influences the deprotonation of the sulfhydryl group to the more reactive thiolate anion.[6]
Strategic Applications in Drug Discovery
The unique bifunctional nature of this compound, combining a cysteine-reactive warhead with a protected functional handle, opens up a range of strategic applications in drug discovery and development.
Development of Next-Generation Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[7][8] The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC.[3][9][10] this compound can be employed as a precursor to a novel class of cleavable or non-cleavable linkers.
This workflow allows for a modular approach to ADC synthesis. The initial conjugation of the antibody with the reagent can be performed and the resulting intermediate purified and characterized before proceeding with the deprotection and payload attachment steps. This provides greater control over the final drug-to-antibody ratio (DAR) and the homogeneity of the ADC product.
Protein Labeling and Functional Studies
The ability to introduce a protected hydroxyl group onto a protein surface allows for a variety of downstream applications:
-
Fluorescent Labeling: The deprotected phenol can be further modified with a fluorescent dye for use in cellular imaging and protein tracking studies.
-
PEGylation: The hydroxyl group can serve as an attachment point for polyethylene glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic proteins.
-
Surface Immobilization: The reactive phenol can be used to covalently attach the modified protein to a solid support for applications in diagnostics and high-throughput screening.
Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimization of reaction conditions may be necessary for specific proteins and applications.
General Considerations for Handling MTS Reagents
-
Storage: MTS reagents are sensitive to moisture and should be stored desiccated at -20°C.[2][6]
-
Solution Preparation: Solutions of MTS reagents should be prepared fresh immediately before use.[2][6] Non-aqueous, water-miscible solvents such as DMSO or DMF can be used to prepare stock solutions.[2]
-
Hydrolysis: MTS reagents can hydrolyze in aqueous solutions. The stability is pH-dependent, with hydrolysis being more rapid at higher pH.[6]
Protocol for Cysteine-Specific Protein Modification
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest with at least one accessible cysteine residue.
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4.
-
Reducing agent (e.g., TCEP or DTT) if the protein has disulfide bonds that need to be reduced.
-
Quenching solution: A solution of a small molecule thiol such as L-cysteine or N-acetylcysteine.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation:
-
If necessary, reduce any existing disulfide bonds in the protein by incubating with a 5-10 fold molar excess of TCEP for 1 hour at room temperature.
-
Remove the reducing agent by dialysis or using a desalting column equilibrated with the reaction buffer.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
To the protein solution (typically 1-5 mg/mL in reaction buffer), add the this compound stock solution to achieve a 5-20 fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction can also be performed at 4°C for longer incubation times to minimize protein degradation.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 10-20 mM to react with any excess MTS reagent. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against the desired storage buffer.
-
-
Characterization:
-
Confirm the modification by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to determine the mass shift corresponding to the addition of the p-O-t-Boc-benzyl-S-S- moiety.
-
Quantify the degree of labeling using methods such as Ellman's reagent to measure the decrease in free thiols.
-
Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to unmask the phenol.
Materials:
-
Boc-protected protein conjugate.
-
Deprotection solution: Trifluoroacetic acid (TFA) in a suitable solvent (e.g., dichloromethane or a mixture of TFA and water).
-
Neutralization buffer: A buffer with a pH of 8.0-8.5 (e.g., Tris-HCl).
-
Desalting column or dialysis cassette.
Procedure:
-
Deprotection Reaction:
-
Lyophilize the Boc-protected protein conjugate to remove water.
-
Resuspend the lyophilized protein in the deprotection solution (e.g., 95% TFA, 5% water). The concentration of TFA and the reaction time will need to be optimized to ensure complete deprotection without damaging the protein.
-
Incubate on ice for 30-60 minutes.
-
-
Neutralization and Purification:
-
Remove the TFA by evaporation under a stream of nitrogen.
-
Immediately resuspend the protein in a neutralization buffer to bring the pH back to a physiological range.
-
Purify the deprotected protein using a desalting column or dialysis to remove any remaining salts and byproducts.
-
-
Characterization:
-
Confirm the removal of the Boc group by mass spectrometry, observing the expected mass decrease.
-
Data Presentation and Interpretation
The success of the modification and deprotection steps should be rigorously assessed. The following table provides an example of the expected mass shifts.
| Step | Modification | Expected Mass Shift (Da) |
| Conjugation | Addition of p-O-t-Boc-benzyl-S-S- | +317.4 |
| Deprotection | Removal of Boc group | -100.1 |
Conclusion and Future Perspectives
This compound represents a versatile and valuable addition to the toolbox of chemical biologists and drug developers. Its ability to facilitate a two-step, site-specific modification of cysteine residues provides a high degree of control over the synthesis of complex bioconjugates. This reagent is particularly well-suited for the development of next-generation ADCs with optimized linker technologies and for the functionalization of proteins for a wide range of research and therapeutic applications. Future work may involve the development of analogous reagents with different protecting groups or linker chemistries to further expand the possibilities for precise protein engineering.
References
-
ADC Review. (2019, July 13). A Review of Cleavable Linkers. Retrieved from [Link]
-
Spring, D. group. (n.d.). Cleavable linkers in antibody–drug conjugates. Retrieved from [Link]
-
Uptima. (n.d.). MTS reagents. Retrieved from [Link]
-
ISCA. (2025, April 23). MTS Cell Proliferation Colorimetric Assay Kit: A Comprehensive Technical Overview. Retrieved from [Link]
-
National Institutes of Health. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (n.d.). Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins?. Retrieved from [Link]
-
Interchim. (n.d.). Fluorescent MTS. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Isolated Products of deprotection and freebasing of Boc protected.... Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Development of a Tert-Butyl Thiol Linker for the Synthesis of Peptide Thioesters and Thioacids for Application in Chemical Ligation Methods. Retrieved from [Link]
-
PubMed Central. (n.d.). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
PubMed Central. (n.d.). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Retrieved from [Link]
-
PubMed. (2019, November 4). Recent Chemical Approaches for Site-Specific Conjugation of Native Antibodies: Technologies Toward Next-Generation Antibody-Drug Conjugates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. Retrieved from [Link]
-
MDPI. (n.d.). Antibody-Drug Conjugates and Their Potential in the Treatment of Patients with Biliary Tract Cancer. Retrieved from [Link]
-
NJ Bio, Inc. (2025, September 30). Recent Advances in ADCs. Retrieved from [Link]
-
PubMed Central. (n.d.). Genotoxic antibody-drug conjugates combined with Bcl-xL inhibitors enhance therapeutic efficacy in metastatic castration-resistant prostate cancer. Retrieved from [Link]
- Google Patents. (n.d.). JP2018506509A - Antibody drug conjugates with cell permeable Bcl-xL inhibitors.
-
ResearchGate. (2025, August 7). ChemInform Abstract: A Facile One-Pot Synthesis of the Very Useful Building Blocks N-Boc-S-alkylated Cysteines. Retrieved from [Link]
Sources
- 1. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. adcreview.com [adcreview.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Recent Chemical Approaches for Site-Specific Conjugation of Native Antibodies: Technologies toward Next-Generation Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Antibody-Drug Conjugates and Their Potential in the Treatment of Patients with Biliary Tract Cancer [mdpi.com]
- 8. njbio.com [njbio.com]
- 9. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
Application Notes and Protocols: Leveraging p-O-t-Boc-benzylmethanethiosulfonate for Advanced Site-Directed Mutagenesis Studies
Introduction: Precision Engineering of Protein Function with a Reversible Thiol-Reactive Probe
In the intricate landscape of protein science and drug development, the ability to dissect and manipulate protein function with precision is paramount. Site-directed mutagenesis, particularly cysteine-scanning mutagenesis, has emerged as a powerful tool for probing protein structure, function, and dynamics.[1][2][3] This technique involves the systematic introduction of cysteine residues at specific sites within a protein, which can then be chemically modified with thiol-reactive probes. The choice of the modifying reagent is critical, dictating the nature and utility of the resulting modification.
This guide details the application of a specialized methanethiosulfonate (MTS) reagent, p-O-t-Boc-benzylmethanethiosulfonate , for the site-specific, reversible modification of cysteine residues. The unique architecture of this reagent—featuring a bulky benzyl group and an acid-labile tert-butyloxycarbonyl (Boc) protecting group—offers distinct advantages for researchers seeking to introduce a temporary, sterically demanding modification to study protein conformation, ligand binding, and enzyme activity.[4] By providing a "chemical knob," this reagent allows for the conditional perturbation of protein function, which can be reversed under mild acidic conditions to restore the native protein state.
These application notes provide a comprehensive overview of the mechanism, experimental protocols, and key considerations for employing this compound in your research, empowering you to unlock new insights into the molecular machinery of life.
Mechanism of Action: A Tale of Two Chemistries
The utility of this compound is rooted in two fundamental chemical principles: the high reactivity of the methanethiosulfonate group towards thiols and the acid-lability of the Boc protecting group.
1. Thiol-Disulfide Exchange:
The core reaction involves the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a stable mixed disulfide bond between the protein's cysteine residue and the benzyl moiety of the reagent, with the concomitant release of methanesulfinic acid.[1][2] MTS reagents are known for their rapid and highly specific reaction with cysteine residues under physiological conditions.[1]
2. Acid-Labile Boc Deprotection:
The Boc group is a well-established protecting group in organic synthesis, prized for its stability under a wide range of conditions but its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA).[5][6][7][8] This acid-catalyzed cleavage proceeds through the formation of a stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton, liberating the hydroxyl group on the benzyl moiety.[8] This deprotection step can alter the steric and electronic properties of the modified cysteine residue, providing a secondary level of control over protein function.
Core Applications in Site-Directed Mutagenesis
The unique properties of this compound make it particularly well-suited for a range of advanced site-directed mutagenesis studies:
-
Probing Steric Constraints: The bulky Boc-protected benzyl group can be used to investigate the spatial requirements of active sites, binding pockets, or protein-protein interaction interfaces.[4] By introducing a large, temporary modification, researchers can assess the impact of steric hindrance on protein function.
-
Conditional Inactivation/Activation: The reversible nature of the modification allows for the conditional switching of protein activity. The protein can be modified to an "off" or "altered" state and then restored to its native function by cleaving the Boc group or the entire disulfide-linked adduct.[9][10]
-
Investigating Conformational Changes: The introduction and subsequent removal of the bulky group can be used to study ligand-induced conformational changes or the dynamics of protein domains.[11]
-
Drug Discovery and Target Validation: By temporarily blocking a specific cysteine residue, researchers can mimic the effect of a covalent inhibitor and validate the druggability of a particular site.
Below is a workflow diagram illustrating the use of this compound in a typical cysteine-scanning mutagenesis experiment.
Caption: Workflow for reversible protein modification.
Experimental Protocols
Protocol 1: Site-Specific Modification of a Cysteine-Containing Protein
This protocol outlines the general procedure for modifying a purified, cysteine-mutant protein with this compound.
Materials:
-
Purified protein with a single reactive cysteine in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
This compound (CAS 887353-41-5).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.8).
-
Quenching solution: 100 mM L-cysteine or β-mercaptoethanol in reaction buffer.
-
Desalting columns or dialysis tubing.
Procedure:
-
Protein Preparation: Ensure the purified protein is in a buffer free of reducing agents (like DTT or β-mercaptoethanol). If reducing agents were used during purification, they must be removed by dialysis or buffer exchange prior to modification. The target cysteine should be in its reduced thiol state.
-
Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO. This stock solution should be prepared fresh.
-
Modification Reaction:
-
Dilute the protein to a final concentration of 10-100 µM in the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of the reagent over the protein. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-2 hours with gentle agitation. Reaction times and temperatures may need to be optimized for your specific protein.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 10-20 mM to react with any excess this compound. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Reagent: Remove the excess reagent and byproducts by desalting, dialysis, or size-exclusion chromatography.
-
Verification of Modification: Confirm the modification by mass spectrometry. The modified protein will exhibit a specific mass shift corresponding to the addition of the Boc-benzyl group.[12]
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 10 - 100 µM | Balances reaction efficiency with protein consumption. |
| Reagent Molar Excess | 10 - 50 fold | Ensures complete modification of the target cysteine.[4] |
| pH | 7.2 - 7.8 | Favors the thiolate form of cysteine for nucleophilic attack. |
| Temperature | 20 - 25 °C | Provides a balance between reaction rate and protein stability. |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete modification; can be optimized. |
Protocol 2: Boc Deprotection of the Modified Protein
This protocol describes the removal of the Boc protecting group from the modified cysteine residue.
Materials:
-
Boc-modified protein in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Trifluoroacetic acid (TFA).
-
Ice bath.
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns or dialysis tubing.
Procedure:
-
Reaction Setup: Place the solution of the Boc-modified protein on an ice bath.
-
Acidification: While stirring gently, add TFA to the protein solution to a final concentration of 20-50% (v/v).[5][6][7] The optimal TFA concentration and reaction time should be determined empirically to ensure complete deprotection without protein degradation.
-
Incubation: Incubate the reaction on ice for 30-60 minutes. Monitor the deprotection by mass spectrometry if possible.
-
Neutralization: Carefully neutralize the reaction mixture by adding the neutralization buffer.
-
Buffer Exchange: Immediately remove the TFA and salts by buffer exchange using a desalting column or dialysis into the desired final buffer.
-
Verification of Deprotection: Confirm the removal of the Boc group by mass spectrometry. This will result in a predictable mass decrease.[12]
Protocol 3: Full Reversal of Modification
To completely restore the native cysteine residue, the disulfide bond can be cleaved using a reducing agent.
Materials:
-
Modified or deprotected protein.
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Reaction buffer.
Procedure:
-
Reduction: Add DTT or TCEP to the protein solution to a final concentration of 10-20 mM.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Removal of Reducing Agent: Remove the reducing agent and the cleaved modifying group by desalting or dialysis.
-
Verification: Confirm the restoration of the native protein mass by mass spectrometry.
Verification and Troubleshooting
| Potential Issue | Possible Cause | Suggested Solution |
| Incomplete Modification | Insufficient reagent excess, short reaction time, or inaccessible cysteine. | Increase molar excess of the reagent, extend reaction time, or perform the reaction under partially denaturing conditions (use with caution). |
| Protein Precipitation | High DMSO concentration, protein instability at reaction pH or temperature. | Keep DMSO concentration below 5%, optimize pH and temperature, or add stabilizing agents (e.g., glycerol). |
| Incomplete Boc Deprotection | Insufficient TFA concentration or reaction time. | Increase TFA concentration or extend incubation time. Monitor deprotection by mass spectrometry. |
| Protein Degradation during Deprotection | Protein is sensitive to low pH. | Minimize incubation time in TFA, perform the reaction at 0°C, and neutralize and buffer exchange promptly. |
| No Functional Change Observed | The modified residue is not critical for the function being assayed. | This is a valid experimental result. The data suggests that the steric bulk at this position does not impact the measured activity. |
Conclusion
This compound is a sophisticated chemical tool that provides researchers with the ability to perform reversible, site-specific modifications of cysteine residues. The introduction of a bulky, protected group allows for the conditional perturbation of protein function, offering a nuanced approach to understanding the intricate relationship between protein structure and activity. By following the protocols and considering the principles outlined in these application notes, researchers and drug development professionals can effectively harness the power of this reagent to advance their scientific inquiries.
References
- Fantasia, E. W., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. bioRxiv.
- Cherezov, V., et al. (1997). Cysteine Mapping in the Ion Selectivity and Toxin Binding Region of the Cardiac Na+ Channel Pore. Journal of Biological Chemistry.
- Roberts, J. A., et al. (2008). Cysteine substitution mutagenesis and the effects of methanethiosulfonate reagents at P2X2 and P2X4 receptors support a core common mode of ATP action at P2X receptors. Journal of Biological Chemistry, 283(30), 20946-20957.
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- The Royal Society of Chemistry. (2012). Experimental Procedure.
- Cohen, S. L., & Chait, B. T. (2001).
- Muraoka, T., et al. (2021). Cysteine-based protein folding modulators for trapping intermediates and misfolded forms. Chemical Science, 12(40), 13449-13456.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Makarov, D., et al. (2022). Clickable report tags for identification of modified peptides by mass spectrometry. Journal of Mass Spectrometry, 57(3), e4812.
- Sangith, A., et al. (2021). A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold.
- PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. (2023). NeurIPS.
- AAPPTec. (n.d.).
- Medzihradszky, K. F. (2005). Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides. Methods in Enzymology, 405, 116-143.
- Zhou, C., et al. (2025). Development of Thiol-Labile α-Amino Protecting Groups for Efficient Solid-Phase Peptide Synthesis. ChemBioChem, e202500236.
- Fomenko, D. E., & Gladyshev, V. N. (2012). Prediction of reversibly oxidized protein cysteine thiols using protein structure properties. Methods in molecular biology (Clifton, N.J.), 819, 233-244.
- Bachem. (2021).
- Zhou, C., et al. (2023). A thiol-labile amino protecting group for solid-phase peptide synthesis that suppresses α-C racemization.
- Pant, A., et al. (2021). Protocol for determining protein cysteine thiol redox status using western blot analysis. STAR protocols, 2(2), 100561.
- Lou, H., & Chen, Y. (2018). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Journal of Alzheimer's disease : JAD, 62(3), 999-1011.
- Makarov, D., et al. (2022). Clickable report tags for identification of modified peptides by mass spectrometry. Journal of Mass Spectrometry, 57(3), e4812.
- Held, J. M., & Gibson, B. W. (2012). Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. Antioxidants & redox signaling, 17(9), 1271-1287.
- Oo, Z. Y., et al. (2025). Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques. STAR protocols, 6(4), 102638.
- Kumar, A., et al. (2019). Complete cysteine-scanning mutagenesis of the Salmonella typhimurium melibiose permease. The Journal of biological chemistry, 294(41), 15064-15074.
- Paulsen, C. E., & Carroll, K. S. (2010). Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology. Frontiers in pharmacology, 1, 12.
- Pant, A., et al. (2021). Protocol for determining protein cysteine thiol redox status using western blot analysis. STAR protocols, 2(2), 100561.
- Reddit. (2024).
- Minerals. (2021).
- Nutrients. (2025).
Sources
- 1. Cysteine mapping in the ion selectivity and toxin binding region of the cardiac Na+ channel pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine substitution mutagenesis and the effects of methanethiosulfonate reagents at P2X2 and P2X4 receptors support a core common mode of ATP action at P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete cysteine-scanning mutagenesis of the Salmonella typhimurium melibiose permease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. Cysteine-based protein folding modulators for trapping intermediates and misfolded forms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Prediction of reversibly oxidized protein cysteine thiols using protein structure properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology [frontiersin.org]
- 12. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Thiol-Specific Modification of Peptides using p-O-t-Boc-benzylmethanethiosulfonate
Introduction: A Versatile Tool for Bioconjugation
p-O-t-Boc-benzylmethanethiosulfonate is a thiol-reactive compound belonging to the methanethiosulfonate (MTS) family of reagents. These reagents are widely employed in biochemistry and drug development for the specific modification of cysteine residues in proteins and peptides. The key feature of MTS reagents is their ability to form a stable disulfide bond with a free thiol group, a reaction that is both rapid and highly selective under mild conditions. This specificity allows for the precise introduction of various functionalities onto biomolecules.
The "p-O-t-Boc-benzyl" moiety of this particular reagent offers several advantages. The tert-butoxycarbonyl (Boc) protecting group on the phenol provides a latent site for further chemical modification after its removal. This dual functionality makes this compound a valuable tool for researchers developing complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems.[1]
This application note provides a detailed, field-proven protocol for the reaction of this compound with a model cysteine-containing peptide. The causality behind experimental choices is explained to empower researchers to adapt this protocol to their specific needs.
Reaction Principle: The Thiol-Disulfide Exchange
The core of the reaction is a nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the electrophilic sulfur atom of the methanethiosulfonate group. This results in the formation of a mixed disulfide bond and the release of methanesulfinic acid as a byproduct. The reaction is highly efficient in aqueous solutions at or near neutral pH, where a sufficient concentration of the reactive thiolate anion is present.
Caption: Reaction of a cysteine-containing peptide with this compound.
Detailed Experimental Protocol: Modification of a Model Peptide
This protocol describes the reaction of this compound with a model cysteine-containing tripeptide, Glutathione (GSH).
Materials and Reagents
| Reagent | Supplier | Grade | Comments |
| This compound | Commercial | ≥95% | Store desiccated at -20°C. |
| Glutathione (reduced form) | Commercial | ≥98% | Prepare fresh solutions. |
| Sodium Phosphate Buffer (0.1 M, pH 7.2) | In-house or Commercial | Molecular Biology Grade | Degas before use to minimize oxidation of the thiol. |
| Acetonitrile (ACN) | Commercial | HPLC Grade | For reaction quenching and HPLC mobile phase. |
| Trifluoroacetic Acid (TFA) | Commercial | HPLC Grade | For HPLC mobile phase. |
| Dimethyl Sulfoxide (DMSO) | Commercial | Anhydrous | To dissolve the MTS reagent. |
| Deionized Water (18.2 MΩ·cm) | In-house | For buffer preparation and HPLC mobile phase. |
Step-by-Step Methodology
1. Preparation of Stock Solutions:
-
Peptide Solution: Prepare a 10 mM stock solution of Glutathione in degassed 0.1 M sodium phosphate buffer (pH 7.2). For example, dissolve 3.07 mg of Glutathione in 1 mL of buffer.
-
MTS Reagent Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. For example, dissolve 3.62 mg of the reagent in 100 µL of DMSO.
Expertise & Experience: The use of a slight excess of the MTS reagent (1.2 equivalents in this protocol) ensures complete conversion of the peptide. A higher excess may lead to non-specific reactions if other nucleophilic residues are present and can complicate purification. DMSO is used to dissolve the hydrophobic MTS reagent before its addition to the aqueous reaction mixture.
2. Reaction Setup:
-
In a microcentrifuge tube, add 100 µL of the 10 mM Glutathione solution (1 µmol).
-
To this, add 12 µL of the 100 mM this compound stock solution (1.2 µmol).
-
Gently vortex the reaction mixture for a few seconds.
3. Reaction Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 1 hour.
-
The reaction progress can be monitored by analytical RP-HPLC. Take a small aliquot (e.g., 5 µL) of the reaction mixture at different time points (e.g., 0, 15, 30, 60 minutes), quench with an equal volume of 0.1% TFA in water/acetonitrile (1:1), and analyze.
Trustworthiness: Monitoring the reaction by HPLC provides a self-validating system. The disappearance of the starting peptide peak and the appearance of a new, more retained product peak confirms the reaction is proceeding as expected.
4. Reaction Quenching:
-
After 1 hour (or when the reaction is deemed complete by HPLC analysis), quench the reaction by adding 100 µL of 0.1% TFA in water. This acidification step protonates any remaining free thiols, preventing further reaction.
5. Purification of the Conjugate by RP-HPLC:
-
Purify the reaction mixture using a preparative or semi-preparative reversed-phase HPLC system.[2][3][4]
-
Column: A C18 column is typically used for peptide purification.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes. The optimal gradient should be determined empirically based on the retention time of the product.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Collect the fractions corresponding to the major product peak.
6. Product Characterization:
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC using a similar gradient to the purification step. Pool the fractions with the desired purity (typically >95%).[5]
-
Identity Confirmation: Confirm the identity of the product by mass spectrometry (e.g., ESI-MS). The observed molecular weight should correspond to the calculated mass of the Glutathione-S-S-benzyl-O-t-Boc conjugate.[6][7]
-
Lyophilization: Freeze-dry the pure, pooled fractions to obtain the final product as a white powder.
Caption: Experimental workflow for the modification of a cysteine-containing peptide.
Data Analysis and Interpretation
-
HPLC Analysis: In the HPLC chromatogram, the product peak should have a longer retention time than the starting peptide due to the increased hydrophobicity from the added p-O-t-Boc-benzyl group. The integration of the product peak in the analytical HPLC of the purified material will determine its purity.
-
Mass Spectrometry: The ESI-MS spectrum should show a major ion corresponding to the [M+H]+ of the product. For Glutathione (MW = 307.32 g/mol ) and this compound (MW = 362.42 g/mol ), the expected mass of the conjugate is the sum of the mass of Glutathione and the mass of the p-O-t-Boc-benzylthio moiety (C13H17O4S = 285.34 g/mol ), which is 307.32 + 285.34 = 592.66 g/mol .
Troubleshooting
| Problem | Potential Cause | Solution |
| Low reaction yield | - Inactive peptide (oxidized) - Inactive MTS reagent (hydrolyzed) - Incorrect pH | - Use freshly prepared peptide solution in degassed buffer. - Use fresh MTS reagent. - Ensure the buffer pH is between 7.0 and 7.5. |
| Multiple product peaks | - Non-specific modification - Disulfide scrambling | - Decrease the excess of MTS reagent. - Ensure the starting peptide is fully reduced. Consider a pre-reduction step with TCEP. |
| Poor peak shape in HPLC | - Peptide aggregation - Secondary interactions with the column | - Adjust the mobile phase composition (e.g., add a different ion-pairing agent). - Increase the column temperature.[8] |
References
-
Yamamoto, T., et al. (2022). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. ACS Omega. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Retrieved from [Link]
-
YMC. (2020, May 12). MCSGP enabled HPLC for Peptide / Oligo /ADC /RNA purification [Video]. YouTube. Retrieved from [Link]
-
Rieck, F. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. Retrieved from [Link]
-
Wang, J., et al. (2014). Dual Peptide Conjugation Strategy for Improved Cellular Uptake and Mitochondria Targeting. Bioconjugate Chemistry. Retrieved from [Link]
-
Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical Chemistry. Retrieved from [Link]
-
Wang, J., et al. (2014). Dual Peptide Conjugation Strategy for Improved Cellular Uptake and Mitochondria Targeting. Bioconjugate Chemistry. Retrieved from [Link]
-
Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. ResearchGate. Retrieved from [Link]
Sources
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Peptide Conjugation Strategy for Improved Cellular Uptake and Mitochondria Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Control Strategies and Analytical Test Methods for Peptide-Conjugates (On-Demand) [usp.org]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for the Reactivity of p-O-t-Boc-benzylmethanethiosulfonate with Thiol-Containing Molecules
Introduction: A New Frontier in Thiol Modification
In the landscape of bioconjugation, the selective and efficient modification of cysteine residues in peptides and proteins is of paramount importance for the development of advanced therapeutics, diagnostics, and research tools.[1] Among the arsenal of thiol-reactive reagents, methanethiosulfonates (MTS) have distinguished themselves due to their high reactivity and specificity towards sulfhydryl groups under physiological conditions.[2][3] This guide delves into the reactivity and application of a unique bifunctional MTS reagent, p-O-t-Boc-benzylmethanethiosulfonate (CAS 887353-41-5).[4] This molecule not only allows for the rapid and selective labeling of thiols but also introduces a protected phenolic hydroxyl group, which can be subsequently deprotected for further functionalization. This dual-reactivity opens up exciting possibilities for multi-step labeling, cross-linking, and the construction of complex biomolecular architectures.
The Unique Profile of this compound
The structure of this compound is key to its utility. It comprises three key components:
-
The Methanethiosulfonate (MTS) Group: This is the reactive "warhead" of the molecule, responsible for the specific and efficient reaction with thiol groups.
-
The Benzyl Spacer: This aromatic spacer provides a rigid scaffold, separating the reactive MTS group from the protected phenol.
-
The Boc-Protected Phenol: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group.[5] Its presence masks the reactivity of the phenolic hydroxyl group, allowing for the selective reaction of the MTS moiety. The Boc group can be readily removed under mild acidic conditions to unveil the phenol for subsequent chemical modifications.[6][7]
Reaction Mechanism: A Two-Step Process
The utility of this compound lies in a two-step process:
-
Thiol-Specific Conjugation: The reagent reacts with a thiol-containing molecule (R-SH) via a nucleophilic attack of the thiolate anion on the sulfur atom of the MTS group. This results in the formation of a stable mixed disulfide bond and the release of methanesulfinic acid.
-
Boc Deprotection: Following the initial conjugation, the Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA), to expose the phenolic hydroxyl group. This newly revealed functional group can then be used for a variety of secondary reactions, such as labeling with a fluorescent dye, attachment of a drug molecule, or immobilization onto a surface.
Caption: Two-step reaction of this compound.
Comparative Reactivity and Experimental Considerations
| Thiol-Containing Molecule | Expected Reactivity | Key Considerations |
| L-Cysteine | Very High | The reaction is expected to be complete within minutes at neutral pH. The primary amine and carboxylic acid groups of cysteine do not interfere with the reaction. |
| Glutathione (GSH) | High | The reaction rate may be slightly lower than with cysteine due to the larger size of the tripeptide, but still very efficient. |
| Cysteine-Containing Protein | Moderate to High | The accessibility of the cysteine residue on the protein surface will be the primary determinant of the reaction rate. Partially buried cysteines will react more slowly. |
Experimental Protocols
Protocol 1: General Procedure for Thiol Modification of Small Molecules (e.g., Cysteine, Glutathione)
This protocol provides a general method for the modification of small thiol-containing molecules with this compound.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., L-cysteine, Glutathione)
-
Reaction Buffer: 50 mM Phosphate buffer, pH 7.4, containing 1 mM EDTA
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching solution: 1 M 2-Mercaptoethanol in reaction buffer
-
Analytical HPLC system with a C18 column
-
Mass Spectrometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the thiol-containing molecule in the reaction buffer.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the thiol stock solution to a final concentration of 1 mM.
-
Add the this compound stock solution to achieve a 1.5 to 2-fold molar excess over the thiol.
-
Vortex the reaction mixture gently to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 30 minutes.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching solution to a final concentration of 10 mM. Incubate for 10 minutes.
-
-
Analysis:
-
Analyze the reaction mixture by analytical HPLC to determine the extent of modification.
-
Confirm the identity of the product by mass spectrometry. The expected mass will be the mass of the thiol plus the mass of the p-O-t-Boc-benzyl-S- moiety.
-
Protocol 2: Site-Specific Modification of a Cysteine-Containing Protein
This protocol outlines the steps for labeling a protein with a single accessible cysteine residue.
Materials:
-
Cysteine-containing protein of interest
-
This compound
-
Labeling Buffer: 50 mM Phosphate buffer, pH 7.2-7.5, containing 150 mM NaCl and 1 mM EDTA
-
Anhydrous DMF or DMSO
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
-
Protein concentration assay kit (e.g., Bradford or BCA)
-
SDS-PAGE analysis materials
-
Mass Spectrometer (optional, for confirmation of labeling)
Procedure:
-
Protein Preparation:
-
If the protein has been stored in a buffer containing a reducing agent (e.g., DTT, TCEP), it must be removed prior to labeling. This can be achieved by buffer exchange using a desalting column equilibrated with the labeling buffer.
-
Determine the protein concentration using a standard protein assay.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
-
Labeling Reaction:
-
In a reaction tube, dilute the protein to a final concentration of 1-5 mg/mL in the labeling buffer.
-
Add the this compound stock solution to the protein solution to achieve a 10 to 20-fold molar excess. The final concentration of the organic solvent (DMF or DMSO) should not exceed 5-10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C overnight with gentle mixing.
-
-
Removal of Excess Reagent:
-
Remove the unreacted this compound by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
-
Analysis of Labeling Efficiency:
-
Analyze the labeled protein by SDS-PAGE. A slight increase in molecular weight may be observable.
-
Confirm the modification by mass spectrometry. The mass of the labeled protein should increase by the mass of the p-O-t-Boc-benzyl-S- adduct.
-
Caption: Experimental workflow for protein modification and subsequent functionalization.
Protocol 3: Deprotection of the Boc Group from the Conjugate
This protocol describes the removal of the Boc protecting group to expose the phenolic hydroxyl group.
Materials:
-
Boc-protected conjugate (from Protocol 1 or 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or a suitable buffer for protein stability at low pH
-
Neutralization buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure for Small Molecule Conjugates:
-
Reaction Setup:
-
Dissolve the dried Boc-protected conjugate in a solution of 20-50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Workup:
-
Remove the TFA and DCM under reduced pressure.
-
The resulting deprotected conjugate can be further purified by HPLC if necessary.
-
Procedure for Protein Conjugates:
-
Reaction Setup:
-
Carefully adjust the pH of the Boc-protected protein conjugate solution to 2.5-3.0 with a dilute solution of TFA. Alternatively, buffer exchange the protein into a low pH buffer (e.g., 50 mM Glycine-HCl, pH 2.8).
-
Incubate the reaction mixture at 4°C for 30-60 minutes. Note: The stability of the protein at low pH should be pre-determined.
-
-
Neutralization and Purification:
-
Neutralize the reaction mixture by adding the neutralization buffer.
-
Immediately purify the deprotected protein conjugate using a desalting column or dialysis to remove the acid and any small molecule byproducts. The protein is now ready for subsequent modification at the newly exposed phenol.
-
Conclusion
This compound is a versatile and powerful tool for the selective modification of thiol-containing molecules. Its bifunctional nature, combining the rapid and specific reactivity of the MTS group with the latent functionality of a Boc-protected phenol, provides a strategic advantage for the construction of complex bioconjugates. The protocols outlined in this guide provide a robust starting point for researchers and drug development professionals to explore the full potential of this unique reagent in their applications.
References
- Adu-Ampratwum, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. New Journal of Chemistry, 44(26), 11093-11099.
- Poole, L. B., & Parsonage, D. (2018). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. ACS Chemical Biology, 13(7), 1735-1743.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. Retrieved from [Link]
-
University of Waterloo. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. Retrieved from [Link]
-
MDPI. (2020). Revisiting the Formation of a Native Disulfide Bond: Consequences for Protein Regeneration and Beyond. Retrieved from [Link]
- Knight, J. R. (2018). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION.
-
ResearchGate. (n.d.). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Retrieved from [Link]
-
Protein Science. (2004). Disulfide formation and stability of a cysteine-rich repeat protein from Helicobacter pylori. Retrieved from [Link]
-
ResearchGate. (n.d.). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. Retrieved from [Link]
-
PubMed. (2007). Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins?. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Disulfide Bonds in Protein Folding and Stability. Retrieved from [Link]
-
ResearchGate. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Retrieved from [Link]
-
National Institutes of Health. (2021). Inhibitors of thiol-mediated uptake. Retrieved from [Link]
-
Single Use Support. (2023). Bioconjugates: Examples & Applications. Retrieved from [Link]
Sources
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
Application Notes & Protocols: Site-Specific Thiolation of Biomolecules using p-O-t-Boc-benzylmethanethiosulfonate
Introduction: Engineering Reactive Handles onto Biomolecules
Bioconjugation, the science of covalently linking two molecules where at least one is a biomolecule, is a cornerstone of modern drug development, diagnostics, and biological research. The ability to install specific chemical handles onto proteins, antibodies, or oligonucleotides allows for the precise attachment of payloads such as fluorescent dyes, drug molecules, or polyethylene glycol (PEG) chains. This site-specific modification is critical for creating homogenous products like antibody-drug conjugates (ADCs) with predictable efficacy and safety profiles.[1][2][3]
Among the various chemical strategies, reactions targeting the thiol group of cysteine residues are highly valued for their speed and specificity, particularly the thiol-maleimide Michael addition reaction.[4][5][6] However, many proteins lack accessible, non-structural cysteine residues. A powerful strategy to overcome this limitation is to introduce new thiol groups by modifying other reactive amino acid side chains, most commonly the primary amines found on lysine residues and the N-terminus.
This document provides a detailed guide to a sophisticated, two-step approach for introducing a protected thiol onto a biomolecule using p-O-t-Boc-benzylmethanethiosulfonate . Methanethiosulfonate (MTS) reagents are known for their high reactivity and selectivity towards sulfhydryl groups, but this unique reagent is engineered to react with primary amines, installing a disulfide bond that carries a latent, chemically protected thiol.[7][8] The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under standard physiological conditions and can be efficiently removed under specific acidic conditions to unveil a reactive thiol, ready for subsequent conjugation. This method provides researchers with exceptional control over the timing and execution of their conjugation strategy.
The Chemical Principle: A Two-Stage Functionalization
The utility of this compound lies in its bifunctional nature, enabling a controlled, sequential reaction pathway.
Stage 1: Amine Modification. The core of the initial reaction is the nucleophilic attack of a deprotonated primary amine (e.g., the ε-amino group of a lysine residue) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a stable disulfide bond, effectively tethering the Boc-protected benzyl thiol moiety to the protein. This reaction is highly efficient under mild, slightly alkaline conditions where the primary amines are sufficiently nucleophilic.
Stage 2: Thiol Deprotection. The Boc group is a well-established, acid-labile protecting group.[9] Its removal is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).[10] The acid protonates the carbamate, leading to the release of the t-butyl cation and subsequent decarboxylation to yield the free benzyl thiol on the biomolecule. The released t-butyl cation can be reactive, necessitating the use of "scavenger" molecules to prevent unwanted side reactions with sensitive amino acids.[11]
Below is a diagram illustrating the complete reaction mechanism.
Caption: Mechanism of two-stage protein thiolation.
Experimental Protocols
These protocols are designed as a general guide. Optimization of parameters such as molar excess and reaction time may be necessary for specific biomolecules.
Protocol 1: Modification of a Protein with this compound
This procedure details the initial modification of primary amines on a target protein to introduce the Boc-protected thiol linker.
Caption: Workflow for introducing the Boc-protected thiol.
Materials and Reagents:
-
Target Protein (e.g., IgG antibody)
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.5-8.0. Note: Avoid buffers containing primary amines (e.g., Tris).
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purification System: Dialysis cassette (10 kDa MWCO) or a desalting column (e.g., Sephadex G-25).
Procedure:
-
Protein Preparation: Prepare a solution of the target protein (e.g., 1-10 mg/mL) in the Reaction Buffer. Ensure the protein is well-dissolved and free of aggregates.
-
Reagent Stock Solution: Immediately before use, prepare a stock solution of this compound (e.g., 10-100 mM) in anhydrous DMSO. MTS reagents can be sensitive to moisture.[7]
-
Reaction Setup:
-
Calculate the moles of protein in your solution.
-
Determine the desired molar excess of the reagent. A 10- to 40-fold molar excess is a good starting point.
-
Calculate the volume of the reagent stock solution needed.
-
Add the calculated volume of the reagent stock solution to the protein solution while gently vortexing. The final concentration of DMSO should ideally be below 10% (v/v) to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle end-over-end mixing.
-
Purification: Remove the unreacted reagent and byproducts.
-
Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS (pH 7.4) at 4°C. Perform at least three buffer changes over 24 hours.
-
Size-Exclusion Chromatography (SEC): Apply the reaction mixture to a desalting column equilibrated with PBS (pH 7.4) and collect the protein-containing fractions.
-
-
Characterization (Recommended): Confirm the modification by analyzing the molecular weight of the purified protein using mass spectrometry (e.g., MALDI-TOF or ESI-MS). Each successful modification will add the mass of the Boc-protected linker.
Protocol 2: Deprotection to Generate Free Thiols
This procedure describes the removal of the Boc protecting group to expose the reactive sulfhydryl group.
Caption: Workflow for unmasking the reactive thiol.
Materials and Reagents:
-
Boc-protected Protein from Protocol 1
-
Trifluoroacetic Acid (TFA), Reagent Grade
-
Degassed Neutral Buffer: PBS containing 1 mM EDTA, pH 7.2, purged with nitrogen or argon.
-
Ellman's Reagent (DTNB) for thiol quantification.
Procedure:
-
Protein Preparation: For efficient deprotection, it is often best to work with lyophilized (freeze-dried) protein to ensure a high concentration of TFA.
-
Prepare Deprotection Cocktail: In a chemical fume hood, prepare a fresh deprotection cocktail. A common formulation is 95% TFA, 2.5% deionized water, and 2.5% anisole (v/v/v).
-
Deprotection Reaction:
-
Place the vial containing the lyophilized protein on ice.
-
Add the cold deprotection cocktail to the protein (e.g., 100 µL per mg of protein).
-
Incubate on ice for 30-60 minutes with occasional gentle swirling.
-
-
TFA Removal: Evaporate the TFA under a gentle stream of nitrogen gas. This step should be performed in a fume hood.
-
Resuspension and Buffer Exchange: Immediately resuspend the protein pellet in a cold, degassed neutral buffer (e.g., PBS, pH 7.2 with EDTA). The newly exposed thiols are susceptible to oxidation, so minimizing exposure to oxygen is crucial. Promptly perform a buffer exchange using a desalting column to remove residual acid and scavenger byproducts.
-
Quantification of Free Thiols: Determine the concentration of the newly generated thiols using Ellman's Assay. This will allow you to calculate the average number of thiols introduced per protein molecule (Degree of Labeling).
Data, Best Practices, and Troubleshooting
Key Experimental Parameters
| Parameter | Recommended Value/Range | Rationale & Causality |
| Modification pH | 7.5 - 8.5 | Ensures primary amines are sufficiently deprotonated to act as effective nucleophiles while maintaining protein stability. |
| Molar Excess (Reagent:Protein) | 10:1 to 40:1 | Drives the modification reaction towards completion. Higher excess may be needed for less accessible amines. |
| Modification Time | 1 - 4 hours | Balances reaction completion with potential for protein degradation or aggregation over longer periods. |
| Deprotection Acid | Trifluoroacetic Acid (TFA) | A strong acid that efficiently cleaves the Boc group under relatively mild temperature conditions.[10] |
| Deprotection Scavenger | Anisole, Thioanisole | Traps the highly reactive t-butyl cation generated during deprotection, preventing it from alkylating sensitive residues like tryptophan or methionine.[11] |
| Post-Deprotection Handling | Use of degassed buffers with EDTA | Free thiols can readily oxidize to form disulfide bonds.[12] Degassed buffers minimize dissolved oxygen, and EDTA chelates trace metals that can catalyze oxidation. |
Field-Proven Insights & Troubleshooting
-
Low Modification Efficiency:
-
Cause: Incorrect pH, insufficient molar excess, or inactive reagent.
-
Solution: Verify the pH of your reaction buffer. Increase the molar excess of the MTS reagent. Prepare a fresh stock of the reagent, as MTS compounds can hydrolyze over time.[7]
-
-
Protein Precipitation during Modification:
-
Cause: High concentration of organic solvent (DMSO), or the reagent was added too quickly.
-
Solution: Keep the final DMSO concentration below 10% (v/v). Add the reagent stock solution dropwise while gently mixing the protein solution.
-
-
Low Thiol Yield after Deprotection:
-
Cause: Incomplete deprotection or re-oxidation of generated thiols.
-
Solution: Ensure the TFA is fresh and the reaction time is sufficient (30-60 min). Work quickly after TFA removal, using cold, degassed buffers to resuspend and purify the thiolated protein.
-
-
Loss of Biological Activity:
-
Cause: The modification may have occurred at a functionally critical lysine residue. The harsh acidic conditions of deprotection can also denature some sensitive proteins.
-
Solution: Run a control experiment where the protein is subjected to the deprotection conditions without prior modification to assess the impact of the acid treatment itself. If modification is the issue, reducing the molar excess of the reagent may lead to more selective labeling of the most accessible (and often less critical) amines.
-
Downstream Applications: The Gateway to Thiol-Maleimide Chemistry
The primary advantage of this methodology is the generation of a biomolecule equipped with one or more reactive thiol handles. These thiols are now available for highly specific and efficient conjugation to a vast array of molecules functionalized with thiol-reactive groups, most notably maleimides. The thiol-maleimide reaction is a type of "click chemistry" that proceeds rapidly at neutral pH to form a stable thioether bond, making it one of the most popular methods for creating bioconjugates.[4][5][6][13]
Applications include:
-
Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to antibodies for targeted cancer therapy.
-
PEGylation: Attaching polyethylene glycol (PEG) chains to improve the pharmacokinetic profile of therapeutic proteins.
-
Fluorescent Labeling: Conjugating fluorophores for use in cellular imaging, flow cytometry, and immunoassays.
-
Surface Immobilization: Tethering proteins to solid supports for diagnostic assays or biocatalysis.
References
-
Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]
-
Strop, P. (2014). Antibody-drug conjugates: a new wave of cancer therapeutics. Nature Reviews Drug Discovery, 13(7), 503-504. [Link]
-
Sapsford, K. E., et al. (2013). Functionalizing nanoparticles for bio-applications. Chemical Reviews, 113(3), 1904-2074. [Link]
-
Hampton, R., & Tzagoloff, A. (1991). The characterization of a ubiquinone-deficient yeast mutant. Journal of Biological Chemistry, 266(30), 20268-20277. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946-1953. [Link]
-
Hampton, R., & Tzagoloff, A. (1991). The characterization of a ubiquinone-deficient yeast mutant. Journal of Biological Chemistry, 266(30), 20268-20277. [Link]
-
Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: a new era of cancer therapy. Journal of Clinical Oncology, 36(9), 830-832. [Link]
-
S-Methyl methanethiosulfonate (MMTS) is used in experimental biochemistry for alkylating thiol groups of protein cysteines. (2019). PubMed. [Link]
-
Li, X., et al. (2023). Thiol redox proteomics: Characterization of thiol-based post-translational modifications. Proteomics, 23(15), e2200373*. [Link]
-
Characterization of cysteine thiol modifications based on protein microenvironments and local secondary structures. (2017). PubMed. [Link]
-
Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. (2023). MDPI. [Link]
-
Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins?. (2000). PubMed. [Link]
-
Unveiling Druggable Pockets by Site-Specific Protein Modification: Beyond Antibody-Drug Conjugates. (2021). ResearchGate. [Link]
-
Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. (2024). STAR Protocols. [Link]
-
Sunbul, M., & Yin, J. (2009). Site specific protein labeling by enzymatic posttranslational modification. Organic & Biomolecular Chemistry, 7(17), 3361-3371. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Adumeau, P., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Bioconjugate Chemistry, 29(5), 1364-1372*. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Nature. [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Carrico, Z. M., et al. (2007). Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag. Nature Chemical Biology, 3(6), 321-322. [Link]
-
Fantasia, R. J., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. Frontiers in Pharmacology, 12, 798835. [Link]
-
Agouridas, Y., et al. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols, 5(4), 103390*. [Link]
-
Deprotection of O-Boc and other protecting groups. (n.d.). ResearchGate. [Link]
-
Kinetics of amine modification of proteins. (1993). PubMed. [Link]
-
Fantasia, R. J., et al. (2021). Substituted Cysteine Modification and Protection with n-Alkyl- Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. bioRxiv. [Link]
-
Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. (2014). ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Introduction to Bioconjugation. [Link]
-
Mapping protein post-translational modifications with mass spectrometry. (2009). PubMed. [Link]
-
New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. (2021). MDPI. [Link]
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- 13. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Intracellular Protein Delivery: Application and Protocols for p-O-t-Boc-benzylmethanethiosulfonate Modified Proteins
Introduction: A Novel Gateway into the Cell
The delivery of functional proteins into living cells is a cornerstone of modern therapeutics and biomedical research, yet the impermeable nature of the cell membrane presents a formidable barrier.[1][] Overcoming this challenge has spurred the development of innovative strategies to ferry these macromolecules into the intracellular space. This guide details the application of a novel thiol-reactive compound, p-O-t-Boc-benzylmethanethiosulfonate, for the reversible modification of proteins, enabling their efficient cellular uptake. This technology offers a significant leap forward for researchers in drug development, cellular biology, and proteomics by providing a robust and controllable method for intracellular protein delivery.
The core of this technology lies in the unique bifunctional design of the modifying agent. The methanethiosulfonate (MTS) group provides a highly selective handle for covalently modifying cysteine residues on a protein's surface.[3][4][5][6] This reaction is rapid and specific, forming a disulfide bond under physiological conditions.[3] Crucially, the benzyl moiety is functionalized with a tert-butyloxycarbonyl (t-Boc) protecting group, an acid-labile component that imparts a temporary change in the protein's surface properties.[7][8][9][10][11] This modification is hypothesized to enhance the protein's interaction with the cell membrane, facilitating its internalization through endocytic pathways.[12][13][14] Once inside the acidic environment of the endosome, the t-Boc group is cleaved, releasing the native protein to exert its biological function. This "smart" release mechanism is a key advantage of this delivery system.
This document serves as a comprehensive guide for researchers, providing the scientific rationale, detailed experimental protocols, and data interpretation strategies for successfully employing this compound in your cellular delivery studies.
Mechanism of Action: A Two-Step Journey into the Cytosol
The cellular delivery of proteins modified with this compound is a carefully orchestrated process that can be broken down into two key stages: Protein Modification and Cellular Uptake & Release.
Part 1: Cysteine-Specific Protein Modification
The initial step involves the covalent attachment of the this compound moiety to the target protein. This is achieved through the reaction of the methanethiosulfonate group with the thiol side chain of cysteine residues.[3][4][5][6]
-
Reaction Specificity: MTS reagents are highly selective for sulfhydryl groups, ensuring that the modification occurs specifically at cysteine residues.[3][5] This specificity is crucial for maintaining the protein's overall structure and function.
-
Formation of a Disulfide Bond: The reaction results in the formation of a disulfide bond between the protein's cysteine and the benzylmethanethiosulfonate moiety. This linkage is stable under physiological pH but can be reversed with reducing agents, offering an additional layer of experimental control.[15][16][17]
Part 2: Cellular Internalization and Intracellular Release
Once modified, the protein's surface properties are altered. The bulky and moderately hydrophobic t-Boc-benzyl group is thought to facilitate interaction with the lipid bilayer of the cell membrane, triggering cellular uptake.[13][18]
-
Enhanced Endocytosis: The modification is designed to promote internalization via endocytic pathways such as macropinocytosis or clathrin-mediated endocytosis.[12][19] The exact pathway may be cell-type dependent.
-
Acid-Triggered Deprotection: As the endosome matures, its internal pH drops. The acidic environment cleaves the t-Boc protecting group from the benzyl moiety.[7][9][10]
-
Release of Native Protein: The removal of the t-Boc group reverts the modification, releasing the protein in its near-native, active form within the endosome. The protein can then escape the endosome and reach its intracellular target.
Experimental Protocols
The following protocols provide a framework for the modification of your protein of interest and the subsequent analysis of its cellular uptake. Optimization may be required depending on the specific protein and cell line used.
Protocol 1: Modification of Target Protein with this compound
This protocol describes the general procedure for labeling a protein containing surface-accessible cysteine residues.
Materials:
-
Protein of interest (in a thiol-free buffer, e.g., PBS or HEPES)
-
This compound (dissolved in DMSO or DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column or dialysis cassette (to remove excess reagent)
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
Reagent Preparation: Prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Modification Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Removal of Excess Reagent: Remove the unreacted reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Quantification of Modification: (Optional but recommended) The degree of modification can be assessed using techniques such as MALDI-TOF mass spectrometry to confirm the mass shift corresponding to the addition of the modifying group.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can lead to aggregation. |
| Molar Excess of Reagent | 10-20 fold | May need optimization for specific proteins. |
| Reaction Time | 1-2 hours | Longer times may not significantly increase modification. |
| Reaction pH | 7.2-7.5 | Optimal for MTS reactivity with thiols.[3] |
Protocol 2: Analysis of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative analysis of the cellular uptake of the modified protein, which should be fluorescently labeled for detection.
Materials:
-
Fluorescently labeled, modified protein
-
Cells of interest in suspension
-
Cell culture medium
-
FACS buffer (PBS with 2% FBS)
-
Trypan Blue (for quenching extracellular fluorescence)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Treat the cells with varying concentrations of the fluorescently labeled modified protein (e.g., 1-10 µM) in fresh cell culture medium. Include an unmodified fluorescently labeled protein as a negative control.
-
Incubation: Incubate the cells for a desired period (e.g., 1, 4, or 24 hours) at 37°C.
-
Cell Harvesting: Wash the cells twice with cold PBS to remove unbound protein. Detach the cells using a non-enzymatic cell dissociation solution.
-
Staining and Quenching: Resuspend the cells in FACS buffer. To distinguish between surface-bound and internalized protein, add Trypan Blue to a final concentration of 0.2% to quench the fluorescence of non-internalized protein.[20][21]
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.[20][21][22]
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population to determine the extent of protein uptake.[21]
| Parameter | Recommended Condition | Purpose |
| Protein Concentration | 1-10 µM | To determine a dose-dependent uptake. |
| Incubation Time | 1-24 hours | To assess the kinetics of uptake. |
| Temperature | 37°C | To allow for active cellular processes. |
| Trypan Blue Quenching | 0.2% | To ensure only internalized fluorescence is measured.[20][21] |
Protocol 3: Visualization of Cellular Uptake by Confocal Microscopy
This protocol allows for the qualitative and semi-quantitative analysis of the subcellular localization of the modified protein.[23][24][25][26][27]
Materials:
-
Fluorescently labeled, modified protein
-
Cells grown on glass coverslips or in imaging-compatible dishes
-
Cell culture medium
-
Hoechst or DAPI for nuclear counterstaining
-
Paraformaldehyde (PFA) for cell fixation
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2, using cells grown on coverslips.
-
Cell Fixation and Staining: After incubation, wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[23] Wash the cells again with PBS. Incubate with Hoechst or DAPI solution for 5-10 minutes to stain the nuclei. Wash with PBS.
-
Imaging: Mount the coverslips onto microscope slides using a mounting medium. Image the cells using a confocal microscope, capturing images in the appropriate channels for the fluorescently labeled protein and the nuclear stain.[23][24][25]
-
Image Analysis: Analyze the images to determine the subcellular localization of the protein. Co-localization with endosomal or lysosomal markers can provide further insight into the uptake mechanism.
Troubleshooting and Considerations
-
Low Modification Efficiency: Increase the molar excess of the reagent or optimize the reaction pH. Ensure the protein solution is free of thiols from other sources (e.g., DTT, beta-mercaptoethanol).
-
Protein Aggregation: Perform the modification at a lower protein concentration or for a shorter duration.
-
Low Cellular Uptake: The target protein may lack accessible cysteine residues on its surface. Consider engineering a cysteine residue at a suitable surface location. The uptake mechanism may also be cell-type specific.
-
Cytotoxicity: Assess the cytotoxicity of the modified protein using standard assays (e.g., MTT or LDH release assays) to ensure that the observed effects are not due to cell death.
Conclusion
The use of this compound represents a promising and versatile strategy for the intracellular delivery of proteins. The ability to reversibly modify proteins and trigger the release of the native cargo in response to the acidic endosomal environment opens up new avenues for therapeutic intervention and fundamental research. The protocols and guidelines presented here provide a solid foundation for researchers to explore the potential of this innovative technology in their own experimental systems.
References
- Cellular Uptake Mechanisms and Endosomal Trafficking of Supercharged Proteins - NIH. (n.d.).
- Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC - NIH. (n.d.).
- Fluorescent MTS - Interchim. (n.d.).
- MTS reagents. (n.d.).
- Thiol-Reactive | SCBT - Santa Cruz Biotechnology. (n.d.).
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - ResearchGate. (n.d.).
- Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - Bio-protocol. (2016, December 5).
- Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - Taylor & Francis Online. (n.d.).
- Advancing Precision Medicine: Protein Engineering and Nanoparticle Delivery in Modern Therapeutics - PharmaFeatures. (2024, November 8).
- Cellular uptake of modified mRNA occurs via caveolae-mediated endocytosis, yielding high protein expression in slow-dividing cells - PubMed. (2023, May 20).
- Selective labeling of membrane protein sulfhydryl groups with methanethiosulfonate spin label - PubMed. (n.d.).
- Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC - NIH. (2016, December 5).
- Data Sheet Cellular Uptake and Release Assays Protocol - Gifford Bioscience. (n.d.).
- Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors - PubMed Central. (n.d.).
- A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments. (n.d.).
- tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).
- Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed. (2019, July 31).
- Controlled Reversible N-Terminal Modification of Peptides and Proteins | Request PDF. (n.d.).
- BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (n.d.).
- Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US. (n.d.).
- Boc Protecting Group for Amines - Chemistry Steps. (n.d.).
- BOC Protection and Deprotection - J&K Scientific LLC. (2025, February 8).
- Confocal microscopy for intracellular co-localization of proteins - PubMed. (n.d.).
- Application Notes and Protocols for Assessing the Cellular Uptake of 6-(Decyldithio)-1H-purin-2-amine - Benchchem. (n.d.).
- Protein Modification Reagents | Thermo Fisher Scientific - US. (n.d.).
- Fluorescent Probes for Live Cell Thiol Detection - MDPI. (n.d.).
- Confocal Microscopy for Intracellular Co-Localization of Proteins - ResearchGate. (2025, August 10).
- The cellular uptake mechanism, intracellular transportation, and exocytosis of polyamidoamine dendrimers in multidrug-resistant breast cancer cells - Dove Medical Press. (2016, August 3).
- Confocal Microscopy Reveals Cell Surface Receptor Aggregation Through Image Correlation Spectroscopy - PMC - NIH. (n.d.).
- Thiol Reactive Probes and Chemosensors - PMC - PubMed Central - NIH. (n.d.).
- Substituted Cysteine Modification &Protection with Alkyl-MTS Reagents Estimates Etomidate-to-Residue - YouTube. (2020, October 20).
- How to image Antibody/Receptor internalization? - ResearchGate. (2020, January 21).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - NIH. (n.d.).
- How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - NIH. (n.d.).
- Flow Cytometry Protocol | Abcam. (n.d.).
- Thiol-Reactive Dyes - Biotium. (n.d.).
- Key Steps in Flow Cytometry Protocols - Sigma-Aldrich. (n.d.).
- Studying Reversible Protein Post-translational Modification through Co-translational Modification - PubMed. (2023, April 3).
- Use of Flow Cytometric Methods to Quantify Protein-Protein Interactions - PubMed Central. (2011, January 1).
- Full article: In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1 - Taylor & Francis Online. (n.d.).
- Solid‐Phase Protein Modifications: Towards Precision Protein Hybrids for Biological Applications - PMC - NIH. (n.d.).
- Optimizing the Stability of Viral Nanoparticles: Engineering Strategies, Applications, and the Emerging Concept of the Virophore - ACS Publications. (2026, January 8).
- Best Delivery Systems for Protein & RNA - BOC Sciences. (n.d.).
- Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. (n.d.).
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- 4. scbt.com [scbt.com]
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- 6. biotium.com [biotium.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
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- 14. Cellular uptake of modified mRNA occurs via caveolae-mediated endocytosis, yielding high protein expression in slow-dividing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Reaction Yield with p-O-t-Boc-benzylmethanethiosulfonate
Welcome to the technical support center for p-O-t-Boc-benzylmethanethiosulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during its use in chemical synthesis, particularly focusing on addressing low reaction yields. The following question-and-answer format provides in-depth, field-proven insights to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 887353-41-5) is a sulfhydryl-reactive compound.[1] It is an organosulfur compound that serves as a versatile reagent in bioconjugation and drug development.[][3] Its primary function is to introduce a Boc-protected benzyl group onto a molecule containing a free thiol (sulfhydryl) group. This is particularly useful in multi-step syntheses where protecting a thiol is necessary while other chemical transformations are performed.[4][5]
Key applications include:
-
Protein Modification: Site-specific modification of cysteine residues in proteins.
-
Drug Delivery: As a linker in antibody-drug conjugates (ADCs) and other targeted therapies.[][3]
-
Peptide Synthesis: Protection of cysteine side chains.
Q2: What is the fundamental reaction mechanism of this compound with a thiol?
A2: The reaction between this compound and a thiol-containing molecule (R-SH) is a nucleophilic substitution reaction. The thiolate anion (R-S⁻), which is the deprotonated form of the thiol, acts as a nucleophile and attacks the electrophilic sulfur atom of the methanethiosulfonate group. This results in the formation of a disulfide bond and the release of methanesulfinate as a leaving group. This type of thiol-thiosulfonate reaction is known for its high sensitivity and quantitative nature towards thiols.[6]
Troubleshooting Guide: Low Reaction Yield
Low conversion rates in reactions involving this compound can be attributed to several factors. This guide will walk you through the most common causes and provide actionable solutions.
Q3: My reaction yield is consistently low. What are the most likely causes?
A3: Several factors can contribute to low reaction yields. The most common culprits include:
-
Incomplete Deprotonation of the Thiol: The reacting species is the thiolate anion, not the neutral thiol.
-
Side Reactions: Competing reactions can consume your starting materials or desired product.
-
Instability of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions.
-
Poor Reagent Quality or Degradation: The methanethiosulfonate reagent can degrade over time.
-
Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time can significantly impact yield.
Below is a workflow to systematically troubleshoot these issues.
Caption: Troubleshooting workflow for low reaction yield.
Q4: How can I ensure complete deprotonation of my thiol starting material?
A4: The pKa of a typical thiol is around 8-9. To ensure a sufficient concentration of the reactive thiolate anion, the reaction pH should be maintained at least one pH unit above the pKa of the thiol.
Experimental Protocol: pH Optimization
-
Prepare a buffered reaction system: Use a buffer with a pKa in the desired pH range (e.g., phosphate buffer for pH 7-8, borate buffer for pH 8-9).
-
Monitor the pH: Before and during the addition of your thiol, ensure the pH of the reaction mixture is stable and in the optimal range.
-
Adjust as needed: If the pH drops, add a small amount of a suitable base (e.g., dilute NaOH) to bring it back to the target value.
| pH Condition | Expected Outcome | Rationale |
| pH < pKa of thiol | Low to no reaction | Insufficient concentration of the nucleophilic thiolate anion. |
| pH ≈ pKa of thiol | Moderate reaction rate | Equilibrium between the thiol and thiolate. |
| pH > pKa of thiol | Faster reaction rate | Higher concentration of the thiolate anion. |
Q5: What are the common side reactions and how can I minimize them?
A5: The most prevalent side reaction is the oxidation of the thiol starting material to form a disulfide. This is particularly problematic in the presence of oxygen.
Minimizing Disulfide Formation:
-
Degas your solvents: Before starting the reaction, bubble an inert gas like nitrogen or argon through your solvent for 15-30 minutes to remove dissolved oxygen.[7]
-
Maintain an inert atmosphere: Conduct the reaction under a blanket of nitrogen or argon.
-
Use a slight excess of the thiol: This can help to outcompete the disulfide formation. However, be mindful that this will require purification to remove the unreacted thiol.
Another potential side reaction is the hydrolysis of the methanethiosulfonate group, although this is generally less of a concern under typical reaction conditions.
Caption: Desired reaction vs. side reaction pathway.
Q6: I suspect the Boc protecting group is being cleaved during my reaction or workup. How can I prevent this?
A6: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[4][8] It is readily cleaved under acidic conditions, often using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][9][10][11]
Maintaining Boc Group Integrity:
-
Avoid acidic conditions: Ensure your reaction and workup conditions are neutral or slightly basic. The Boc group is generally stable to bases and most nucleophiles.[5][12]
-
Use buffered systems: As mentioned previously, using a buffer can help prevent unintentional drops in pH.
-
Careful purification: If using chromatography for purification, be aware that silica gel can be slightly acidic. Consider using neutralized silica gel or a different purification method if you suspect Boc cleavage is occurring on the column. Reverse-phase HPLC with eluents containing TFA should be used with caution, as prolonged exposure can lead to deprotection.[13]
The mechanism of Boc deprotection involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates to yield the free amine and carbon dioxide.[8][9][10]
Q7: How should I properly handle and store this compound to ensure its quality?
A7: Like many sulfur-containing reagents, this compound can be sensitive to moisture and air over long periods.
Recommended Storage and Handling:
-
Storage: Store the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).
-
Handling: When weighing and dispensing the reagent, do so in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture.
-
Use fresh reagent: If you have been experiencing consistently low yields with an older bottle of the reagent, consider purchasing a fresh supply.
General Experimental Protocol
This protocol provides a starting point for the reaction of this compound with a thiol. Optimization may be required for your specific substrate.
Materials:
-
Thiol-containing substrate
-
This compound (1.1 equivalents)
-
Degassed buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
Organic co-solvent if needed (e.g., DMF, DMSO, acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the thiol: In a reaction vessel, dissolve the thiol-containing substrate in the degassed buffer. If solubility is an issue, a minimal amount of an organic co-solvent can be added.
-
Inert atmosphere: Purge the reaction vessel with an inert gas and maintain a positive pressure throughout the reaction.
-
Add the MTS reagent: Dissolve the this compound in a small amount of a suitable solvent (e.g., DMF or acetonitrile) and add it dropwise to the stirring thiol solution.
-
Reaction monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., LC-MS or TLC).
-
Workup and purification: Once the reaction is complete, proceed with your standard workup and purification protocol, being mindful of the potential for Boc group cleavage in acidic conditions.
By systematically addressing these potential issues, you can significantly improve the yield and reproducibility of your reactions involving this compound.
References
- Benchchem.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Benchchem. Deprotection of Boc Group from Benzyl-PEG5-NHBoc: A Technical Guide.
- Chemistry Steps. Boc Protecting Group for Amines.
- National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Taylor & Francis Online. MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts.
- J&K Scientific LLC. BOC Protection and Deprotection.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Reddit. Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry.
- ResearchGate.
- Wikipedia.
- Benchchem.
- Chemistry LibreTexts. Thiols and Sulfides.
- ECHEMI.
- BOC Sciences. Bioconjugation Services for Advanced Biomolecule Engineering.
- National Institutes of Health (NIH). Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA)
- Royal Society of Chemistry.
- Single Use Support.
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Labeling with p-O-t-Boc-benzylmethanethiosulfonate
Welcome to the technical support center for p-O-t-Boc-benzylmethanethiosulfonate (Boc-Bz-MTS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for successful labeling experiments. This resource is structured to provide not just protocols, but a deeper understanding of the reaction mechanisms and critical parameters to empower you to optimize your specific application.
Understanding the Reagent: A Multi-Functional Tool
This compound is a cysteine-reactive labeling reagent. Its unique structure offers a multi-stage utility. The core of its function lies in the methanethiosulfonate (MTS) group, which reacts specifically with the thiol group of cysteine residues to form a stable disulfide bond.[1][2] The benzyl group provides a spacer, and the tert-butyloxycarbonyl (Boc) protecting group on the phenol offers the potential for a secondary reaction or modulation of the labeled molecule's properties after a deprotection step. The Boc group is notably acid-labile, a crucial factor in experimental design.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: This reagent is primarily used for the site-specific modification of proteins and peptides at cysteine residues. The MTS group's high reactivity and specificity for thiols make it an excellent tool for introducing a protected phenolic group onto a biomolecule.[1] This can be used for a variety of downstream applications, including the attachment of other molecules after deprotection of the Boc group, or for studying the impact of a bulky, protected functional group on protein function.
Q2: How should I store and handle the Boc-Bz-MTS reagent?
A2: MTS reagents are sensitive to moisture and can hydrolyze.[4] Therefore, it is critical to store the reagent in a desiccator at -20°C. Before use, allow the vial to warm to room temperature before opening to prevent condensation. Solutions should be prepared fresh for each experiment.[4]
Q3: What is the reaction mechanism of Boc-Bz-MTS with a cysteine residue?
A3: The reaction is a nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the sulfur atom of the methanethiosulfonate group. This results in the formation of a disulfide bond between the cysteine and the benzyl moiety of the reagent, with the release of methanesulfinic acid as a byproduct.[4]
Experimental Protocols and Workflows
General Protocol for Labeling a Protein with this compound
This protocol provides a starting point for your labeling experiment. Optimization of parameters such as pH, temperature, and reagent concentrations is highly recommended for each specific protein.
Materials:
-
Protein containing at least one accessible cysteine residue
-
This compound (Boc-Bz-MTS)
-
Reaction Buffer: 10-100 mM phosphate, Tris, or HEPES buffer, pH 7-7.5[5]
-
Anhydrous DMSO
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing thiols (e.g., DTT), these must be removed prior to labeling. This can be achieved by dialysis or using a desalting column.
-
Prepare the Boc-Bz-MTS Stock Solution: Immediately before use, dissolve the Boc-Bz-MTS in anhydrous DMSO to prepare a 10-20 mM stock solution.
-
Labeling Reaction: Add a 10-20 fold molar excess of the Boc-Bz-MTS stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
-
Quenching: Add a quenching solution (e.g., L-cysteine to a final concentration of 1-5 mM) to stop the reaction by consuming any unreacted Boc-Bz-MTS. Incubate for 15-30 minutes.
-
Purification: Remove the excess reagent and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Confirm the labeling efficiency using techniques such as mass spectrometry or by quantifying the remaining free thiols.
Workflow for Labeling and Deprotection
Caption: Workflow for protein labeling with Boc-Bz-MTS and optional Boc deprotection.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Inaccessible cysteine residues. | Consider partial denaturation of the protein or introducing a more accessible cysteine via site-directed mutagenesis. |
| Reagent hydrolysis. | Ensure the Boc-Bz-MTS is stored correctly and that solutions are prepared fresh in anhydrous DMSO.[4] | |
| Presence of reducing agents in the protein buffer. | Remove any reducing agents like DTT or β-mercaptoethanol from the protein solution before labeling. | |
| Incorrect pH of the reaction buffer. | The thiol group needs to be in its thiolate form for the reaction to proceed efficiently. Ensure the pH is between 7 and 7.5.[5] | |
| Non-Specific Labeling | Reaction with other nucleophilic residues. | While MTS reagents are highly specific for thiols, at very high pH values, they might react with other residues. Maintain the pH in the recommended range. |
| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the Boc-Bz-MTS reagent. Over-labeling can alter the protein's pI and solubility.[6] |
| Protein instability in the labeling buffer. | Optimize the buffer composition. Consider adding stabilizing agents like glycerol. | |
| Premature Deprotection of Boc Group | Basic conditions. | The Boc group on phenols can be labile to basic conditions.[7] Avoid high pH buffers (pH > 8) during labeling and purification. |
| Instability of the reagent stock solution. | Use the Boc-Bz-MTS stock solution immediately after preparation. | |
| Unexpected Mass in Mass Spectrometry Analysis | Dimerization of the labeling reagent. | This is a known side reaction for some MTS reagents.[8] Optimize the reaction conditions by reducing the reagent concentration or reaction time. |
| Oxidation of cysteine residues. | Ensure your protein is handled under conditions that minimize oxidation. Consider adding a mild reducing agent like TCEP and removing it just before labeling. |
Understanding Side Reactions
Caption: Desired reaction pathway and potential side reactions in Boc-Bz-MTS labeling.
References
-
Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins. (2020). ChemBioChem. [Link]
-
MTS reagents. Uptima. [Link]
-
Redox-based reagents for chemoselective methionine bioconjugation. (2017). Science. [Link]
-
Troubleshooting Guides. Bionano Genomics. [Link]
-
Label application troubleshooting tips and guidelines. Labels & Labeling. [Link]
-
Troubleshooting: Staining or Discoloration of Labels. (2018). LD Davis. [Link]
-
Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison). (2013). iBiology. [Link]
-
Latest technologies in antibody and protein labeling. (2021). LabRoots. [Link]
-
Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. (2004). Tetrahedron Letters. [Link]
-
Labeling scheme. Attachment of the methanethiosulfonate spin label MTSL... ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins. (2003). Journal of Biological Chemistry. [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (2022). Molecules. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2019). Chemistry – A European Journal. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (2020). Organic Process Research & Development. [Link]
-
Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells. (2020). STAR Protocols. [Link]
-
P-O-T-BOC-BENZYL ALCOHOL. Chemsrc. [Link]
- Process for S-aryl-L-cysteine and derivatives.
-
A Facile One-Pot Synthesis of the Very Useful Building Blocks N-Boc-S-alkylated Cysteines. (2005). ChemInform. [Link]
-
Probing the Role of Cysteine Thiyl Radicals in Biology: Eminently Dangerous, Difficult to Scavenge. (2021). Antioxidants. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. ttuhsc.edu [ttuhsc.edu]
- 5. biotium.com [biotium.com]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
Technical Support Center: Purification of p-O-t-Boc-benzylmethanethiosulfonate (MTSL-Boc) Labeled Proteins and Peptides
Welcome to the technical support guide for the purification of proteins and peptides labeled with p-O-t-Boc-benzylmethanethiosulfonate (MTSL-Boc). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific application.
Introduction to MTSL-Boc Labeling and Purification Challenges
The use of MTSL-Boc allows for the site-specific introduction of a protected thiol group onto a biomolecule. The tert-butyloxycarbonyl (Boc) protecting group offers a stable modification that can be removed under specific acidic conditions to reveal a reactive thiol. This strategy is invaluable for applications such as protein-drug conjugation, bioconjugation, and the study of protein structure and function.
However, the purification of MTSL-Boc labeled proteins and peptides presents a unique set of challenges. The primary goals of the purification process are to:
-
Remove excess, unreacted MTSL-Boc reagent.
-
Separate the desired labeled biomolecule from the unlabeled starting material.
-
Isolate the correctly labeled product from any side-reaction products.
-
Maintain the integrity of the Boc protecting group until its intended removal.
This guide provides a structured approach to navigate these challenges, ensuring high purity of your final labeled product.
Troubleshooting Guide
This section addresses common issues encountered during the purification of MTSL-Boc labeled proteins and peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | Incomplete reduction of disulfide bonds prior to labeling. Inaccessible cysteine residue. pH of labeling reaction is not optimal (ideally pH 7-8). Degradation of MTSL-Boc reagent. | Ensure complete reduction of cysteines with a sufficient excess of a reducing agent like TCEP, followed by its removal. Consider partial denaturation of the protein to improve cysteine accessibility.[1] Optimize the pH of the labeling buffer. Use fresh, high-quality MTSL-Boc reagent. |
| Precipitation of Protein/Peptide during Labeling or Purification | The labeled biomolecule is less soluble than the unlabeled form. The presence of organic solvents in HPLC mobile phases causes precipitation. Unfolding of the protein due to labeling conditions.[1] | Screen different buffer conditions (pH, ionic strength, additives) to improve solubility. For HPLC, start with a lower initial concentration of the organic mobile phase and use a shallower gradient. Optimize labeling conditions (e.g., lower temperature, shorter reaction time) to minimize protein unfolding.[1] |
| Poor Separation of Labeled and Unlabeled Species by RP-HPLC | The hydrophobicity difference between the labeled and unlabeled biomolecule is insufficient for baseline separation. | Optimize the HPLC gradient. A shallower gradient can often improve resolution.[2] Try a different stationary phase (e.g., C4 or C8 instead of C18 for more hydrophobic proteins/peptides).[3][4] Consider using a different ion-pairing reagent in the mobile phase.[3] |
| Loss of Boc Group During Purification | Exposure to acidic conditions (e.g., low pH buffers, certain HPLC mobile phases). | Maintain a neutral or slightly basic pH during all purification steps prior to intended deprotection. If using RP-HPLC with TFA, use the lowest possible concentration (e.g., 0.05%) and process samples quickly. |
| Presence of Multiple Peaks for the Labeled Product | Isomers or side-reactions during labeling. On-column degradation or modification. | Characterize the different peaks by mass spectrometry to identify their nature. Optimize labeling conditions to minimize side reactions. Ensure the stability of the labeled product under the chosen purification conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy to remove excess MTSL-Boc reagent after the labeling reaction?
A1: For proteins, the most straightforward and effective initial step is to use Size Exclusion Chromatography (SEC) , also known as gel filtration.[5] This technique separates molecules based on their size.[5][6] The much larger labeled protein will elute significantly earlier than the small, unreacted MTSL-Boc reagent. SEC is a gentle method that preserves protein structure and activity and can be performed under physiological buffer conditions, which is crucial for maintaining the integrity of the Boc group.[6][7]
For smaller peptides, a desalting column or dialysis can be effective for removing the bulk of the excess reagent.
Q2: How can I effectively separate the MTSL-Boc labeled protein/peptide from the unlabeled starting material?
A2: The primary method for separating labeled from unlabeled biomolecules is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[3][8][9] The addition of the hydrophobic MTSL-Boc group to the protein or peptide will increase its retention time on a hydrophobic stationary phase (like C18 or C8) compared to the unlabeled species.[8]
-
For Peptides: RP-HPLC is the standard and most powerful method for peptide purification.[3][8] A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides, with the more hydrophobic labeled peptide eluting later than the unlabeled one.
-
For Proteins: While RP-HPLC can be used, it's important to be aware that the organic solvents and acidic conditions (often using trifluoroacetic acid - TFA) can lead to protein denaturation. If maintaining the native protein structure is critical, other methods should be considered.
Q3: Are there alternative purification methods to RP-HPLC for proteins to avoid denaturation?
A3: Yes, if maintaining the protein's native conformation is essential, Ion-Exchange Chromatography (IEX) is an excellent alternative.[10][11][12] IEX separates proteins based on their net surface charge at a given pH.[10][12] The MTSL-Boc label can subtly alter the protein's isoelectric point (pI) or surface charge distribution. By carefully selecting the type of IEX resin (anion or cation exchange) and the buffer pH, it is often possible to achieve separation between the labeled and unlabeled protein under non-denaturing conditions.[13][14]
Q4: What are the critical considerations for the mobile phases when using RP-HPLC to purify MTSL-Boc labeled peptides?
A4: The most common mobile phase system for peptide RP-HPLC consists of:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.[8]
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[8]
TFA acts as an ion-pairing agent, which improves peak shape. However, TFA is a strong acid, and prolonged exposure can lead to premature cleavage of the Boc group.[][16][17] Therefore, it is crucial to:
-
Use the lowest effective concentration of TFA.
-
Process the samples promptly after purification.
-
Immediately lyophilize the collected fractions to remove the TFA.[2]
Q5: I've purified my MTSL-Boc labeled peptide by RP-HPLC. How do I remove the TFA from the final product?
A5: After lyophilization, residual TFA can remain as a salt with your peptide. This can be problematic for downstream applications. To remove it, you can perform a salt exchange .[2] This typically involves dissolving the peptide in a buffer containing a different counter-ion (e.g., acetate or hydrochloride) and then re-lyophilizing.[2] Anion exchange chromatography can also be used for this purpose.[2]
Q6: How do I remove the Boc protecting group after purification?
A6: The Boc group is labile to strong acids.[][16] The most common method for deprotection is treatment with a high concentration of Trifluoroacetic Acid (TFA) , often in a solution with scavengers to prevent side reactions.[][17] A typical deprotection cocktail might be 95% TFA, 2.5% water, and 2.5% triisopropylsilane (a scavenger). The reaction is usually complete within a few hours at room temperature. After deprotection, the peptide is typically precipitated with cold diethyl ether to remove the TFA and scavengers.[2]
Experimental Workflows and Protocols
Workflow for Labeling and Purification of a Peptide with MTSL-Boc
Caption: Workflow for MTSL-Boc labeling and purification of a peptide.
Protocol: RP-HPLC Purification of an MTSL-Boc Labeled Peptide
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A typical gradient might be 5% to 65% B over 30 minutes. This should be optimized for your specific peptide.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure: a. Dissolve the crude labeling reaction mixture in a minimal amount of Mobile Phase A. b. Inject the sample onto the equilibrated column. c. Run the gradient and collect fractions (e.g., 1-minute fractions). d. Analyze the fractions by mass spectrometry to identify those containing the pure, labeled peptide. e. Pool the pure fractions and lyophilize immediately.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
-
Gooderham, M. (n.d.). Purification of naturally occurring peptides by reversed-phase HPLC. PubMed. Retrieved from [Link]
-
Sino Biological. (n.d.). Protein Purification by Ion Exchange Chromatography. Sino Biological. Retrieved from [Link]
-
Agilent. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent. Retrieved from [Link]
-
EMBL. (n.d.). Size Exclusion Chromatography – Protein Expression and Purification Core Facility. EMBL. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Size exclusion chromatography for protein purification. Mtoz Biolabs. Retrieved from [Link]
-
GenScript. (n.d.). Protein Purification by Ion-Exchange Chromatography. GenScript. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. Retrieved from [Link]
-
TKS. (n.d.). Moving beyond preparative reverse phase HPLC for peptide purification. TKS. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Retrieved from [Link]
-
Peptide 2.0. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Peptide 2.0. Retrieved from [Link]
-
Fralin Biomedical Research Institute at VTC. (2014). A rapid procedure to isolate isotopically labeled peptides for NMR studies. Fralin Biomedical Research Institute at VTC. Retrieved from [Link]
-
ResearchGate. (2013). MTSL labelling of membrane proteins?. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Purification of naturally occurring peptides by reversed-phase HPLC [pubmed.ncbi.nlm.nih.gov]
- 4. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 5. goldbio.com [goldbio.com]
- 6. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
- 7. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. bachem.com [bachem.com]
- 9. hplc.eu [hplc.eu]
- 10. sinobiological.com [sinobiological.com]
- 11. goldbio.com [goldbio.com]
- 12. Protein Purification By Ion Exchange Chromatography - ProteoGenix [proteogenix.science]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Protein purification by IE-chromatography [reachdevices.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Common side reactions and byproducts of "p-O-t-Boc-benzylmethanethiosulfonate"
Welcome to the technical support center for p-O-t-Boc-benzylmethanethiosulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this reagent. Here, we address frequently asked questions and provide troubleshooting advice based on the fundamental chemical principles governing the reactivity of its core functional groups: the methanethiosulfonate (MTS) moiety and the tert-butoxycarbonyl (Boc) protecting group.
Frequently Asked Questions (FAQs)
Reagent Handling and Stability
Question: My this compound reagent has been stored for a while, and I'm seeing variable results. What are the proper storage and handling conditions?
Answer: Methanethiosulfonate (MTS) reagents are known to be sensitive to moisture.[1] Hydrolysis of the thiosulfonate linkage can occur, especially in the presence of nucleophiles, leading to the formation of methanesulfinic acid and the corresponding thiol. To ensure the integrity of the reagent:
-
Storage: Store the reagent in a desiccator at -20°C.[1]
-
Handling: Before opening the vial, allow it to warm to room temperature to prevent condensation of atmospheric moisture.
-
Solutions: For maximum reactivity and reproducibility, prepare solutions fresh for each experiment. While aqueous solutions may appear stable for a few hours at 4°C, prolonged storage is not recommended.[1] For non-polar reagents like this one, anhydrous DMSO is a suitable solvent.[1]
Primary Reaction Troubleshooting
Question: I am reacting this compound with a cysteine-containing peptide, but the reaction is incomplete or slow. What could be the issue?
Answer: The primary reaction involves the nucleophilic attack of a thiol (from a cysteine residue) on the sulfur atom of the MTS group, forming a disulfide bond. MTS reagents are intrinsically highly reactive with thiols.[1] If you are experiencing issues, consider the following:
-
pH of the Reaction Buffer: The reacting species is the thiolate anion (R-S⁻). Ensure your reaction buffer has a pH at or slightly above the pKa of the cysteine thiol group (typically around 8.5) to favor the formation of the more nucleophilic thiolate.
-
Thiol Oxidation: The cysteine residue on your substrate may have oxidized to form a disulfide bridge, rendering it unreactive. Pre-treat your substrate with a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent before adding the MTS reagent.
-
Steric Hindrance: The cysteine residue might be in a sterically hindered environment within your molecule, slowing down the reaction rate. Increasing the reaction time or temperature (with caution) may be necessary.
Troubleshooting Guide: Common Side Reactions and Byproducts
Issue 1: Unexpected Side Products Related to the Boc Group
Question: After my reaction, I've noticed a significant byproduct with a mass increase of +56 Da on my substrate. What is the likely cause?
Answer: This is a classic side reaction associated with the tert-butoxycarbonyl (Boc) protecting group. The Boc group is acid-labile and can be cleaved under acidic conditions, even mild ones that might be present locally in your reaction mixture.[2][3] This cleavage generates a highly reactive tert-butyl cation intermediate.[4]
This cation can then alkylate nucleophilic sites on your substrate or other molecules in the reaction mixture, leading to the formation of a tert-butyl adduct (+56 Da).[5]
Commonly Alkylated Nucleophiles:
-
Thiols (Cysteine)
-
Phenols (Tyrosine)
-
Indoles (Tryptophan)
-
Thioethers (Methionine)
-
Guanidino groups (Arginine)[6]
To prevent t-butylation, it is highly recommended to include a "scavenger" in your reaction mixture. Scavengers are molecules that can efficiently trap the t-butyl cation.
Table 1: Common Scavengers for t-Butyl Cation
| Scavenger | Typical Concentration | Notes |
| Anisole | 5-10% (v/v) | An effective scavenger for reactions in organic solvents. |
| Thioanisole | 5-10% (v/v) | Often used in conjunction with anisole. |
| Triethylsilane | 2-5 equivalents | A reducing scavenger that converts the t-butyl cation to isobutane. |
| Water | Small amounts | Can act as a scavenger by reacting with the t-butyl cation to form tert-butanol. |
-
Dissolve your substrate in the chosen reaction buffer/solvent.
-
Add the scavenger (e.g., 5% v/v anisole) to the reaction mixture.
-
Add the this compound reagent to initiate the reaction.
-
Proceed with your standard reaction and purification protocol.
Issue 2: Byproducts from the MTS Moiety
Question: I am observing byproducts related to the MTS group itself. What are the likely degradation pathways?
Answer: The MTS group can undergo side reactions, primarily hydrolysis, especially if the reaction is performed in aqueous buffers for extended periods.
-
Hydrolysis: The MTS reagent can react with water, leading to its decomposition. This reduces the effective concentration of your reagent and can lead to the formation of the corresponding Boc-protected benzyl thiol.
-
Reaction with Other Nucleophiles: Besides thiols, other strong nucleophiles present in the reaction mixture could potentially react with the MTS reagent, although the reaction with thiols is generally much faster.
The primary byproduct of the main reaction with a thiol is methanesulfinic acid, which is generally unstable and decomposes to volatile products that do not typically interfere with the reaction.[1]
The following diagrams illustrate the intended reaction and the major side reactions.
Caption: Main reaction pathway and Boc-group side reaction.
Issue 3: Premature Deprotection of the Boc Group
Question: During my reaction or workup, I am losing the Boc protecting group. How can I prevent this?
Answer: The Boc group is sensitive to acid.[7] If you are observing premature deprotection, your reaction or workup conditions are likely too acidic.
-
Reaction Buffer: Ensure your reaction buffer is not acidic. If your protocol requires a lower pH, the Boc group may not be stable.
-
Workup/Purification: Avoid acidic conditions during workup. For example, using strong acids for quenching or extraction can lead to Boc cleavage. Purification methods like reverse-phase HPLC often use mobile phases containing trifluoroacetic acid (TFA), which will readily cleave the Boc group.[3] If the Boc group needs to be retained, a purification method using neutral pH buffers is required.
The following diagram outlines a troubleshooting workflow for common issues.
Caption: Troubleshooting workflow for this compound reactions.
References
-
MTS reagents.
-
Boc-Protected Amino Groups.
-
Selective Hydrolysis of Methanesulfonate Esters.
-
tert-Butyl phenyl carbonate | 6627-89-0.
-
BOC Deprotection.
-
tert-Butyloxycarbonyl protecting group.
-
Thioether Derivatives.
-
Assumed mechanism for the formation of tert-butyl thioethers from isothiouronium salts.
-
This compound.
-
N-BOC-S-benzyl-L-cysteine methyl ester.
-
Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd.
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
-
The Enduring Significance of the Boc Protecting Group in Modern Organic Synthesis.
-
Benzyl thioether formation merging copper catalysis.
-
Boc Protecting Group for Amines.
-
Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels.
-
Reactive sulfur species: kinetics and mechanism of the hydrolysis of cysteine thiosulfinate ester.
-
HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE.
Sources
- 1. ttuhsc.edu [ttuhsc.edu]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. scispace.com [scispace.com]
How to improve the solubility of "p-O-t-Boc-benzylmethanethiosulfonate" in aqueous buffers
Technical Support Center: Solubility of p-O-t-Boc-benzylmethanethiosulfonate
Welcome to the technical support center for handling challenging compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with this compound and encountering solubility issues in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is it so poorly soluble?
A1: The poor aqueous solubility of this compound stems from its chemical structure. The molecule possesses a significant hydrophobic (water-repelling) character due to the benzyl ring and the tert-Butoxycarbonyl (Boc) protecting group. These nonpolar moieties dominate the molecule's properties, making it difficult to dissolve in polar solvents like water-based buffers.
Methanethiosulfonate (MTS) reagents that are not charged are known to be poorly soluble in water.[1][2][3][4] The large, nonpolar surface area of this compound leads to unfavorable interactions with the highly ordered hydrogen-bonding network of water, resulting in precipitation.
Q2: Can I use an organic solvent to dissolve this compound first? If so, which one should I choose and what are the best practices?
A2: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[5] The principle here is to first dissolve the compound in a solvent in which it is highly soluble, creating a concentrated stock solution. This stock can then be diluted into the aqueous buffer.
For non-charged MTS reagents, Dimethyl sulfoxide (DMSO) is a recommended solvent.[1][2][3][4] Ethanol and Polyethylene Glycol (PEG) can also be effective co-solvents for hydrophobic compounds.[5][6][7]
Best Practices for Using Co-solvents:
-
Prepare a High-Concentration Stock: Dissolve the this compound in 100% DMSO (or another suitable organic solvent) to create a concentrated stock solution (e.g., 10-50 mM).
-
Minimize Final Organic Solvent Concentration: When diluting the stock into your aqueous buffer, aim for the lowest possible final concentration of the organic solvent (typically ≤1% v/v) to avoid detrimental effects on your biological system.[6]
-
Control for Solvent Effects: Always include a vehicle control in your experiments, which consists of the same final concentration of the organic solvent in the aqueous buffer without the compound. This will help you differentiate the effects of the compound from those of the solvent.
-
Add Stock to Buffer Slowly: When preparing your working solution, add the stock solution to the aqueous buffer dropwise while vortexing or stirring to prevent localized high concentrations that can lead to precipitation.
Q3: My compound still precipitates even when I use a co-solvent. What other options do I have?
A3: If co-solvents alone are insufficient, you can explore the use of solubilizing agents such as surfactants or cyclodextrins.
-
Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[8][9][10][11] The hydrophobic core of these micelles can encapsulate this compound, while the hydrophilic exterior interacts with the aqueous buffer, effectively solubilizing the compound.[8][9] Common non-ionic surfactants used in biological research include Polysorbate 20 (Tween® 20) and Polysorbate 80 (Tween® 80).
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14] They can form inclusion complexes by encapsulating the hydrophobic parts of your compound, thereby increasing its apparent solubility in water.[12][13][15][] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred due to their enhanced solubility and reduced toxicity.[15]
Q4: How does pH affect the solubility and stability of this compound?
A4: The pH of your aqueous buffer can influence both the solubility and, importantly, the stability of your compound.
-
Solubility: While this compound does not have strongly ionizable groups that would dramatically alter its solubility with pH changes, the stability of the Boc protecting group is pH-sensitive. The Boc group is generally stable under basic and neutral conditions but can be cleaved under acidic conditions (pH < 4).[17][18] Therefore, it is crucial to maintain a pH that preserves the integrity of the molecule.
Troubleshooting Guides & Experimental Protocols
Decision-Making Workflow for Solubilization
Caption: A decision tree for solubilizing this compound.
Protocol 1: Solubilization using an Organic Co-Solvent (DMSO)
Objective: To prepare a working solution of this compound in an aqueous buffer using DMSO as a co-solvent.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your desired aqueous buffer (e.g., PBS, HEPES)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution.
-
-
Prepare Working Solution:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the stock solution required.
-
In a separate tube, add the required volume of your aqueous buffer.
-
While vortexing the buffer, slowly add the calculated volume of the stock solution dropwise.
-
Ensure the final DMSO concentration is below your experimental tolerance (e.g., <1%).
-
-
Final Check:
Protocol 2: Solubilization using a Surfactant
Objective: To enhance the solubility of this compound in an aqueous buffer using a surfactant.
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 1)
-
10% (w/v) stock solution of Polysorbate 20 (Tween® 20) in sterile water
-
Your desired aqueous buffer
Procedure:
-
Prepare Surfactant-Containing Buffer:
-
Add the 10% Tween® 20 stock solution to your aqueous buffer to achieve a final concentration slightly above its CMC (the CMC of Tween® 20 is approximately 0.006% w/v). A final concentration of 0.01-0.05% is a good starting point.
-
-
Prepare Working Solution:
-
While vortexing the surfactant-containing buffer, slowly add the DMSO stock of this compound to reach your desired final concentration.
-
Maintain the final DMSO concentration at a minimum.
-
-
Equilibration:
-
Allow the solution to gently mix for 15-30 minutes to ensure the formation of micelles and the encapsulation of the compound.
-
-
Control:
-
Prepare a vehicle control with the same final concentrations of DMSO and Tween® 20 in the buffer.
-
Protocol 3: Solubilization using Cyclodextrins
Objective: To improve the solubility of this compound through complexation with cyclodextrins.
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Your desired aqueous buffer
-
Vortex mixer and sonicator
Procedure:
-
Prepare Cyclodextrin Solution:
-
Dissolve HP-β-CD in your aqueous buffer to a concentration of 1-10% (w/v). The required concentration will depend on the desired final concentration of your compound and may require optimization.
-
-
Form Inclusion Complex:
-
Add the this compound powder directly to the HP-β-CD solution.
-
Vortex vigorously for several minutes.
-
Sonicate the mixture for 10-20 minutes to aid in the complexation.
-
-
Clarify Solution:
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant can be determined spectrophotometrically if a standard curve is available.
-
-
Control:
-
Prepare a vehicle control with the same concentration of HP-β-CD in the buffer.
-
Summary of Solubilization Methods
| Method | Mechanism | Pros | Cons |
| Co-solvents (e.g., DMSO) | Reduces the polarity of the solvent system.[5] | Simple, rapid, and widely used.[7] | Can be toxic to cells at higher concentrations; may affect protein structure/function.[6] |
| Surfactants (e.g., Tween® 20) | Forms micelles that encapsulate hydrophobic molecules.[8][9][10] | Effective at low concentrations; can improve compound stability.[8] | May interfere with certain biological assays; potential for cell toxicity at high concentrations. |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes with hydrophobic compounds.[12][13][15][] | Generally low toxicity; can enhance bioavailability.[15] | May not be effective for all molecules; can be a more expensive option. |
References
-
ALZET Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Link
-
BOC Sciences. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
-
BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
-
Journal of Chemical and Pharmaceutical Research. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Link
-
PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Link
-
Allied Journals. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Link
-
International Journal of Pharmaceutical Sciences Review and Research. Solubility Enchantment Of Poorly Soluble Drug. Link
-
Interchim. MTS reagents. Link
-
PubMed. The role of surfactants in the release of very slightly soluble drugs from tablets. Link
-
Interchim. MTS reagents. Link
-
AAPS. Co-solvency and anti-solvent method for the solubility enhancement. Link
-
Pharma Excipients. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Link
-
National Institutes of Health. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Link
-
United States Biological. Sodium Methanethiosulfonate (Na-MTS) - Data Sheet. Link
-
Interchim. Fluorescent MTS. Link
-
PubMed. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Link
-
Google Patents. Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Link
-
Creative Bioarray. MTS Tetrazolium Assay Protocol. Link
-
ResearchGate. Hi, can anyone tell me how to dissolve a hydrophobic compound..? Link
-
BenchChem. Methanethiosulfonate (MTS) Reagents: An In-depth Technical Guide for Researchers. Link
-
The Journal of Physical Chemistry B. The Hydrophobic Effect and the Role of Cosolvents. Link
-
BenchChem. A Comparative Guide to MTS and Alternative Reagents for Cellular Health Assessment. Link
-
PubMed Central. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Link
-
Chemsrc. P-O-T-BOC-BENZYL ALCOHOL | CAS#:887353-38-0. Link
-
ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Link
-
WuXi AppTec. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Link
-
AAT Bioquest. Does pH affect solubility? Link
-
Promega. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Technical Bulletin. Link
-
Reddit. Boc and tBu ester pH stability during enamine hydrolysis. Link
-
ResearchGate. (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. Link
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Link
-
askIITians. How does pH affect solubility? Link
-
ECHEMI. Buy this compound Industrial Grade,Pharma Grade. Link
-
Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Link
-
Biorbyt. MTS Cell Proliferation Assay Kit - Cat #: orb1881037 (manual). Link
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Technical Support Center: Optimization of p-O-t-Boc-benzylmethanethiosulfonate Conjugation
Welcome to the technical support center for the optimization of conjugation reactions using p-O-t-Boc-benzylmethanethiosulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure successful and efficient conjugation experiments.
Introduction to this compound Conjugation
This compound is a thiol-reactive reagent used for the covalent modification of cysteine residues in proteins, antibodies, and other biomolecules. The reaction proceeds via a nucleophilic attack of a deprotonated cysteine (thiolate) on the sulfur atom of the methanethiosulfonate group, resulting in the formation of a stable disulfide bond and the release of methanesulfinic acid. This targeted conjugation is a cornerstone in the development of antibody-drug conjugates (ADCs), protein labeling, and various biopharmaceutical applications.
The efficiency and specificity of this conjugation are critically dependent on several reaction parameters. This guide will walk you through the optimization of these parameters and provide solutions to common challenges encountered during the process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the conjugation reaction?
The optimal pH for the reaction between this compound and a cysteine residue is typically in the range of 7.0 to 8.5. The reaction specifically targets the nucleophilic thiolate anion (S-) of the cysteine residue. The pKa of a typical cysteine thiol group is around 8.3-8.6.[1] Therefore, a slightly basic pH ensures a sufficient concentration of the reactive thiolate form, which significantly increases the reaction rate. However, at pH values above 8.5, the risk of side reactions, such as the hydrolysis of the MTS reagent and potential reactions with other nucleophilic amino acid residues like lysine, increases.[1][2] It is recommended to perform a pH screening study to determine the optimal pH for your specific protein or antibody.
Q2: What is the recommended molar excess of this compound?
A molar excess of the MTS reagent over the protein is generally required to drive the reaction to completion. A typical starting point is a 5 to 20-fold molar excess of the reagent. However, the optimal ratio depends on several factors, including the number of available cysteine residues, their accessibility, and the concentration of the protein. A higher molar excess can increase the reaction rate but may also lead to non-specific modifications or protein aggregation. It is advisable to perform a titration experiment to determine the lowest effective molar excess that achieves the desired degree of conjugation.
Q3: What is the recommended reaction temperature and time?
The conjugation reaction is typically performed at room temperature (20-25°C) for 1 to 4 hours. Increasing the temperature can accelerate the reaction rate.[3] However, higher temperatures may also increase the rate of reagent hydrolysis and potentially lead to protein denaturation or aggregation. For temperature-sensitive proteins, the reaction can be carried out at 4°C, which will require a longer reaction time. The optimal reaction time should be determined empirically by monitoring the progress of the reaction at different time points.
Q4: How should I prepare and handle the this compound reagent?
Methanethiosulfonate reagents are susceptible to hydrolysis, especially in aqueous solutions.[4][5] Therefore, it is crucial to prepare a fresh stock solution of this compound immediately before use. Due to the hydrophobic nature of the t-Boc and benzyl groups, the reagent may have limited solubility in aqueous buffers. A water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), can be used to prepare a concentrated stock solution.[4][5] The final concentration of the organic solvent in the reaction mixture should be kept to a minimum (typically <10%) to avoid protein denaturation. The solid reagent should be stored at -20°C in a desiccated environment.[4][6]
Q5: How can I remove the unreacted reagent and byproducts after the conjugation reaction?
Several methods can be used to purify the resulting conjugate and remove excess reagent and byproducts. The choice of method depends on the scale of the reaction and the properties of the protein. Common purification techniques include:
-
Size-Exclusion Chromatography (SEC): This is a widely used method to separate the larger protein conjugate from the smaller, unreacted reagent and byproducts.[7]
-
Dialysis or Buffer Exchange: This is a simple and effective method for removing small molecules from a protein solution.
-
Tangential Flow Filtration (TFF): This is a scalable method suitable for larger quantities of protein.
Troubleshooting Guide
This section addresses common problems encountered during the conjugation of this compound and provides systematic approaches to resolve them.
Problem 1: Low Conjugation Efficiency
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | The reaction rate is highly pH-dependent. Perform a pH optimization study in the range of 7.0-8.5. Ensure the buffer has sufficient buffering capacity to maintain the pH throughout the reaction. |
| Insufficient Molar Excess of Reagent | Increase the molar excess of this compound in a stepwise manner (e.g., 5x, 10x, 20x). |
| Inaccessible Cysteine Residues | Cysteine residues may be buried within the protein structure. Consider partial reduction of the protein with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose buried cysteines. Note that this may not be suitable for all proteins, especially antibodies where inter-chain disulfide bonds are critical for structure. |
| Hydrolyzed or Degraded Reagent | Always use a freshly prepared stock solution of the MTS reagent. Store the solid reagent under desiccated conditions at -20°C.[4][6] |
| Short Reaction Time or Low Temperature | Increase the reaction time or temperature. Monitor the reaction progress over time to determine the optimal endpoint. |
| Presence of Interfering Substances in the Buffer | Buffers containing primary amines (e.g., Tris) or other nucleophiles can react with the MTS reagent. Use non-nucleophilic buffers such as phosphate, HEPES, or borate.[8] |
Experimental Workflow for Optimizing Conjugation Efficiency
Caption: Workflow for optimizing conjugation efficiency.
Problem 2: Protein Aggregation
Possible Causes and Solutions
The increased hydrophobicity of the this compound conjugate can sometimes lead to protein aggregation.
| Possible Cause | Troubleshooting Steps |
| High Protein Concentration | Reduce the protein concentration during the conjugation reaction.[9] |
| Suboptimal Buffer Conditions | Optimize the pH and ionic strength of the buffer. Sometimes, increasing the ionic strength (e.g., adding 150 mM NaCl) can help to mitigate aggregation.[9] |
| Excessive Molar Excess of Reagent | High concentrations of the hydrophobic reagent can promote aggregation. Use the lowest effective molar excess. |
| High Temperature | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Use of Additives | Include aggregation suppressors in the reaction buffer, such as arginine, sucrose, or non-ionic detergents (e.g., Tween-20) at low concentrations.[10][11] |
Troubleshooting Workflow for Protein Aggregation
Caption: Decision tree for troubleshooting protein aggregation.
Problem 3: Loss of Protein Activity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Modification of Cysteines in the Active Site | If the active site contains a critical cysteine residue, conjugation will likely lead to a loss of activity. Consider using a different conjugation strategy that targets other amino acids. |
| Conformational Changes due to Conjugation | The attachment of the bulky p-O-t-Boc-benzyl group may induce conformational changes that affect protein function. Try to reduce the degree of labeling by using a lower molar excess of the reagent. |
| Protein Denaturation | Ensure that the concentration of the organic co-solvent is minimal and that the reaction temperature is appropriate for your protein's stability. |
Analytical Characterization of the Conjugate
Thorough analytical characterization is essential to ensure the quality, consistency, and efficacy of the final conjugate.[12]
| Analytical Technique | Parameter Measured | Description |
| Hydrophobic Interaction Chromatography (HIC)-HPLC | Drug-to-Antibody Ratio (DAR) and distribution | Separates species based on the number of conjugated molecules, providing information on the average DAR and the distribution of different drug-loaded species.[7][13] |
| Reversed-Phase (RP)-HPLC | Purity and DAR | Can be used to assess the purity of the conjugate and, when coupled with mass spectrometry, to determine the DAR.[13] |
| Size-Exclusion Chromatography (SEC)-HPLC | Aggregation and fragmentation | Detects the presence of high molecular weight aggregates or low molecular weight fragments.[7] |
| Mass Spectrometry (MS) | Molecular weight and confirmation of conjugation | Provides the precise molecular weight of the conjugate, confirming successful conjugation and allowing for the calculation of the DAR.[7][14] |
| UV-Vis Spectroscopy | Protein concentration and DAR | Can be used to determine the protein concentration and, if the conjugated molecule has a distinct absorbance, to estimate the DAR.[14] |
References
-
Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Retrieved from [Link]
-
Agarwal, P., & Bertozzi, C. R. (2015). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. mAbs, 7(1), 1-11. Retrieved from [Link]
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]
-
Crown Bioscience. (2023). Key assays and analytical techniques for the development of antibody drug conjugates. Retrieved from [Link]
-
Waters. (n.d.). Characterization of Antibody-Drug Conjugates (ADCs) by Reversed-Phase (RP) HPLC and Hydrophobic Interaction Chromatography (HIC). Retrieved from [Link]
-
Uptima. (n.d.). MTS reagents. Retrieved from [Link]
-
Interchim. (n.d.). MTS reagents. Retrieved from [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]
-
ResearchGate. (2013). How to avoid protein aggregation during protein concentration?. Retrieved from [Link]
-
Bernardes, G. J. L., et al. (2016). Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents. Nature Communications, 7, 13128. Retrieved from [Link]
-
ResearchGate. (2002). Protein Aggregation Mediated by Cysteine Oxidation During the Stacking Phase of Discontinuous Buffer SDS-PAGE. Retrieved from [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
-
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 316(2), 223-231. Retrieved from [Link]
-
Petho, Z., et al. (2021). Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(11), 129986. Retrieved from [Link]
-
Konieczny, P., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1339-1376. Retrieved from [Link]
-
Kumar, A., et al. (2022). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration, 1, 1-20. Retrieved from [Link]
-
Zafiropoulos, A., & Rowe, A. J. (1989). The effect of temperature on the binding kinetics and equilibrium constants of monoclonal antibodies to cell surface antigens. Molecular Immunology, 26(1), 77-84. Retrieved from [Link]
-
BioReady. (2020, October 24). BioReady™ Passive Conjugation Protocol [Video]. YouTube. Retrieved from [Link]
-
D'Souza, C., & Foley, T. L. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Interface Focus, 12(2), 20210061. Retrieved from [Link]
-
Li, J., et al. (2018). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. Angewandte Chemie International Edition, 57(30), 9549-9553. Retrieved from [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]
-
AntBio. (n.d.). MTS Cell Proliferation Assay Kit. Retrieved from [Link]
-
Jastrzebska, K., et al. (2022). Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. International Journal of Molecular Sciences, 23(15), 8495. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2018). Effect of temperature on the reaction rate and activation parameters. Retrieved from [Link]
-
Sela-Culang, I., et al. (2017). Impact of assay temperature on antibody binding characteristics in living cells: A case study. Biotechnology Reports, 15, 81-87. Retrieved from [Link]
-
Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]
-
HiMedia Laboratories. (n.d.). EZcountTM MTS Cell Assay Kit. Retrieved from [Link]
-
Kelly, B., et al. (2023). Evaluation of the Impact of Buffer Management Strategies on Biopharmaceutical Manufacturing Process Mass Intensity. Processes, 11(8), 2296. Retrieved from [Link]
-
Samonig, M., et al. (2018). Antibody–Drug Conjugate Stability Probed by Variable-Temperature Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 90(11), 6931-6937. Retrieved from [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Assay: Methods, Protocols & Techniques. Retrieved from [Link]
-
Rathore, A. S., et al. (2023). Impact of Excipient Extraction and Buffer Exchange on Recombinant Monoclonal Antibody Stability. Molecular Pharmaceutics, 20(6), 3126-3136. Retrieved from [Link]
-
Lewis, M. R., et al. (2001). An improved method for conjugating monoclonal antibodies with N-hydroxysulfosuccinimidyl DOTA. Bioconjugate Chemistry, 12(2), 320-324. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Conjugation Strategy of Endogenous Cysteine Residues. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 10.3: Effects of Temperature, Concentration, and Catalysts on Reaction Rates. Retrieved from [Link]
-
ResearchGate. (2015). What are the most likely reasons for low efficiency of a co-immunoprecipitation?. Retrieved from [Link]
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Common experimental problems with "p-O-t-Boc-benzylmethanethiosulfonate" and their solutions
Last Updated: January 12, 2026
Introduction
Welcome to the technical support guide for p-O-t-Boc-benzylmethanethiosulfonate (CAS: 887353-41-5). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals utilizing this specialized methanethiosulfonate (MTS) reagent.[1] While "this compound" is a specific chemical entity, the principles and troubleshooting strategies outlined here are grounded in the well-established chemistry of MTS reagents, which are widely used for the targeted modification of cysteine residues in proteins and peptides.[2][3][4][5][6]
MTS reagents react rapidly and with high selectivity with the sulfhydryl group of cysteine under mild conditions to form a disulfide bond.[2][7] This specific reactivity, known as the Substituted-Cysteine Accessibility Method (SCAM), is a powerful tool in protein structure-function studies, protein labeling, and the development of bioconjugates.[2][6]
This guide is structured in a question-and-answer format to directly address common experimental challenges. Each section explains the underlying chemical principles, provides actionable solutions, and offers detailed protocols to help you achieve successful and reproducible results.
Troubleshooting Guide & FAQs
Reagent Stability and Handling
Question: My this compound reagent seems to be degrading, leading to inconsistent results. What are the proper storage and handling procedures?
Answer: This is a critical and common issue. The stability of MTS reagents is paramount for reproducible experiments. Both the methanethiosulfonate group and the Boc protecting group are susceptible to degradation if not handled correctly.
Root Causes of Instability:
-
Hydrolysis: The thiosulfonate linkage is susceptible to hydrolysis, especially in aqueous solutions and in the presence of nucleophiles.[2][3][8][9] The rate of hydrolysis is often pH-dependent, increasing at higher pH.[2][4][5][9]
-
Hygroscopic Nature: Many MTS reagents can absorb moisture from the air, which accelerates hydrolysis.[2][3][8]
-
Acidic Cleavage of Boc Group: The tert-butoxycarbonyl (Boc) protecting group is designed to be labile under acidic conditions.[10][11][12][13] Exposure to even mildly acidic environments can lead to premature deprotection of the phenol group on your reagent.
-
Temperature: Elevated temperatures can accelerate both hydrolysis and potential decomposition of the reagent.
Solutions and Protocols:
| Parameter | Recommendation | Rationale |
| Storage | Store the solid reagent at -20°C in a desiccator.[2][3][4][8] | Low temperature and dry conditions minimize hydrolysis and thermal degradation. |
| Handling | Allow the vial to warm to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold solid reagent. |
| Solvent Choice | For stock solutions, use anhydrous organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3][8] Store stock solutions at -20°C.[4] | These solvents are compatible with the reagent and, when anhydrous, prevent hydrolysis during storage. |
| Solution Preparation | Prepare aqueous working solutions immediately before use.[2][3][8][9] Do not store MTS reagents in aqueous buffers for extended periods. | The half-life of MTS reagents in aqueous buffers can be on the order of minutes to hours depending on the specific structure and pH.[2][4][5][9] |
Solubility Issues
Question: I am struggling to dissolve this compound in my aqueous reaction buffer. What is the best approach?
Answer: Based on its structure—containing a benzyl group and a Boc group—this reagent is expected to be hydrophobic and have low water solubility.[2][3][8]
Solutions and Protocol:
-
Prepare a Concentrated Stock Solution: First, dissolve the reagent in a minimal amount of a water-miscible organic solvent. Anhydrous DMSO is an excellent choice for non-charged MTS reagents.[2][3][8]
-
Determine Maximum Organic Solvent Tolerance: Before adding the reagent stock to your protein solution, verify the maximum concentration of the organic solvent (e.g., DMSO) that your protein can tolerate without denaturing or precipitating. This is often in the range of 1-10% (v/v).
-
Add Stock Solution to Buffer: Add the concentrated stock solution dropwise to your aqueous reaction buffer while gently vortexing. This method prevents the reagent from precipitating out of solution. Ensure the final concentration of the organic solvent remains below the predetermined tolerance level for your protein.
-
Avoid Direct Dissolution: Do not attempt to dissolve the solid reagent directly in an aqueous buffer, as this will likely result in poor solubility and inaccurate concentration.
Inefficient or Incomplete Cysteine Modification
Question: My protein modification reaction with this compound is slow or the final yield of modified protein is low. How can I optimize the reaction?
Answer: The reaction between an MTS reagent and a cysteine residue is a thiol-disulfide exchange. The efficiency of this reaction is highly dependent on several key parameters.
Workflow for Optimizing Cysteine Modification
Caption: Desired reaction pathway vs. common side reactions.
Common Side Reactions and Solutions:
-
Reaction with Other Nucleophiles: At pH values above ~8.5, other nucleophilic residues, particularly the ε-amino group of lysine (pKa ~10.5), can become deprotonated and may react with the MTS reagent.
-
Solution: Maintain careful control of the reaction pH, keeping it below 8.5.
-
-
Hydrolysis of the Reagent: As mentioned, the reagent can hydrolyze in water. [2][9]This consumes the reagent and reduces the efficiency of the desired reaction.
-
Solution: Use freshly prepared solutions and work expeditiously. Consider increasing the molar excess of the reagent slightly to compensate for any hydrolysis during the reaction time.
-
-
Alkylation from Boc-Deprotection: If the Boc group is inadvertently cleaved by acidic contaminants, the resulting carbocation can potentially alkylate electron-rich residues.
-
Solution: Ensure all buffers and solutions are free from acidic contamination. Use high-purity reagents.
-
Post-Reaction Purification
Question: What is the best way to remove unreacted this compound and its byproducts from my modified protein?
Answer: Effective purification is crucial to obtain a clean, functional bioconjugate. The choice of method depends on the stability and properties of your modified protein.
Recommended Purification Techniques:
| Method | Principle | Best For | Considerations |
| Size-Exclusion Chromatography (SEC) / Desalting | Separation based on molecular size. | Rapidly removing small molecules (unreacted reagent, byproducts) from large proteins. | Excellent for buffer exchange and initial cleanup. [14] |
| Dialysis | Diffusion-based separation across a semi-permeable membrane. | Removing small molecules from large volumes of protein solution. | Slower than SEC, but effective and requires less hands-on time. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High-resolution purification of peptides and small, robust proteins. | Can be denaturing for larger, conformationally sensitive proteins. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Purifying the modified protein from unmodified protein if the modification alters the overall charge. [14][15] | The modification itself may not significantly change the pI, limiting separation efficiency. |
| Affinity Chromatography | Separation based on specific binding interactions (e.g., His-tag). | Purifying tagged recombinant proteins away from all other molecules. [15] | Highly effective if the protein has an affinity tag. |
Boc Group Deprotection
Question: After successfully modifying my protein, how do I remove the Boc protecting group to unmask the phenol?
Answer: The Boc group is typically removed under acidic conditions. The most common reagent for this is Trifluoroacetic Acid (TFA). [10][12][13][16] Potential Complications: The major challenge during Boc deprotection is the formation of a reactive tert-butyl cation (t-Bu⁺) intermediate. [11]This cation can alkylate other nucleophilic residues in the protein, especially sulfur-containing ones like methionine or the newly formed disulfide bond.
Standard Deprotection Protocol:
-
Prepare the Deprotection Cocktail: A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) or thioanisole. [12] * TFA: The strong acid that cleaves the Boc group.
-
Water: Helps with the reaction medium.
-
TIS/Thioanisole: Acts as a "scavenger" to trap the t-Bu⁺ cation, preventing it from reacting with your protein. [11][12]2. Perform the Reaction: Lyophilize the purified, modified protein to dryness. Add the cold deprotection cocktail and incubate (typically on ice) for 1-2 hours.
-
-
Remove TFA: After the reaction is complete, the TFA must be thoroughly removed. This is often done by precipitating the protein with cold diethyl ether and then washing the pellet, or by repeated lyophilization from a dilute acid solution (e.g., 0.1% acetic acid in water).
-
Purify: A final purification step (e.g., SEC or RP-HPLC) is highly recommended to remove any remaining scavengers and byproducts.
Caution: This procedure involves strong acid and should be performed in a chemical fume hood with appropriate personal protective equipment. The conditions are harsh and may not be suitable for all proteins. Always perform a small-scale pilot experiment first.
References
-
Uptima. (n.d.). MTS reagents. Interchim. Retrieved from [Link]
-
AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. Retrieved from [Link]
-
Interchim. (n.d.). MTS reagents. Retrieved from [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]
-
Boumoud, T., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Lett. Org. Chem., 9(8), 587-592. Retrieved from [Link]
-
Wudarczyk, C., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences, 24(13), 10813. Retrieved from [Link]
-
Akrout, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Saudi Chemical Society, 16(4), 453-457. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]
-
Stewart, D. S., et al. (2018). Substituted Cysteine Modification and Protection with n-Alkyl-Methanethiosulfonate Reagents Yields a Precise Estimate of the Distance between Etomidate and a Residue in Activated GABA Type A Receptors. Molecular Pharmacology, 93(4), 389-399. Retrieved from [Link]
-
Keller, S. H., et al. (2011). Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels. Channels, 5(6), 526-532. Retrieved from [Link]
-
Rivas, A. C., et al. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Pharmaceutics, 13(8), 1293. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
Markovic, I., et al. (2023). Reversible Inhibition of Cysteine Proteases Using S-Methyl Methanethiosulfonate. Methods in Molecular Biology, 2661, 23-30. Retrieved from [Link]
-
Medzihradszky, K. F., & Chalkley, R. J. (2015). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics (pp. 131-159). Springer. Retrieved from [Link]
-
Di Palma, S., et al. (2012). Advances in purification and separation of posttranslationally modified proteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 59-71. Retrieved from [Link]
-
Chemsrc. (n.d.). P-O-T-BOC-BENZYL ALCOHOL. Retrieved from [Link]
-
Lin, S., et al. (2017). Redox-based reagents for chemoselective methionine bioconjugation. Science, 355(6325), 597-602. Retrieved from [Link]
-
De, S., & G. A. V. (2022). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Molecules, 27(21), 7206. Retrieved from [Link]
-
Hermanson, G. T. (2013). Chapter 3 – The Reactions of Bioconjugation. In Bioconjugate Techniques (3rd ed., pp. 229-258). Academic Press. Retrieved from [Link]
Sources
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- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. Time- and state-dependent effects of methanethiosulfonate ethylammonium (MTSEA) exposure differ between heart and skeletal muscle voltage-gated Na+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
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- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - AE [thermofisher.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Strategies for Removing Excess p-O-t-Boc-benzylmethanethiosulfonate
Welcome to the technical support guide for handling reactions involving p-O-t-Boc-benzylmethanethiosulfonate. This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals effectively remove excess reagent after its use in thiol-modification reactions.
The methanethiosulfonate (MTS) functional group is highly reactive towards free thiols, forming a disulfide bond, which is a cornerstone of many bioconjugation and drug delivery strategies. However, unreacted this compound can interfere with downstream analytical techniques and cellular assays. This guide offers practical, field-tested solutions to ensure the purity of your final product.
I. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you might encounter during the purification process in a direct question-and-answer format.
Problem: After my reaction and initial workup, TLC and LC-MS analysis still show a significant amount of unreacted this compound.
-
Possible Cause 1: Inefficient Liquid-Liquid Extraction. The Boc-protected reagent possesses significant hydrophobicity, which can lead to its persistence in the organic phase alongside your product. Standard extraction protocols may not be sufficient.
-
Troubleshooting Steps:
-
Increase Polarity Contrast: If your product is sufficiently polar, perform multiple extractions with a more polar immiscible solvent system. For instance, if you are using dichloromethane (DCM) or ethyl acetate, try washing the organic layer repeatedly (3-5 times) with a brine solution or a slightly basic aqueous solution (e.g., 5% sodium bicarbonate) if your target compound is stable.[1][2][3]
-
pH Adjustment: The solubility of organic compounds can be altered by adjusting the pH of the aqueous phase.[1] If your target molecule has acidic or basic functional groups, you can manipulate the pH to move it into the aqueous layer while the neutral excess reagent remains in the organic layer, or vice versa.[1]
-
-
-
Possible Cause 2: Overloading of Purification Media. Whether using silica gel for flash chromatography or a scavenger resin, exceeding the binding capacity will inevitably lead to breakthrough of the excess reagent.
-
Troubleshooting Steps:
-
Reduce Sample Load: Decrease the amount of crude product loaded onto the column or mixed with the resin.
-
Increase Media Quantity: Use a larger quantity of the stationary phase or scavenger resin. For scavenger resins, it's recommended to use 2–4 equivalents relative to the excess reagent for effective removal.[4]
-
-
Problem: My target compound has low recovery after purification.
-
Possible Cause 1: Co-precipitation. If you are attempting to purify your product by precipitation, the hydrophobic nature of the excess this compound might cause it to co-precipitate with your product.
-
Troubleshooting Steps:
-
Solvent Selection: Experiment with different solvent/anti-solvent systems for precipitation. A system that better solubilizes the excess reagent while precipitating your product is ideal.
-
Pre-Purification Step: Use a different technique, such as a scavenger resin, to remove the bulk of the excess reagent before attempting precipitation.
-
-
-
Possible Cause 2: Irreversible Binding to Scavenger Resin. While unlikely if the correct resin is chosen, some resins may have non-specific interactions with certain product scaffolds.
-
Troubleshooting Steps:
-
Resin Selection: Ensure you are using a nucleophilic scavenger (e.g., thiol or amine-based) designed to react with electrophiles like MTS reagents.[5][6] Avoid resins that might interact with your product's functional groups.
-
Test Reaction: Before committing your entire batch, test the stability of your purified product with the scavenger resin in a small-scale experiment.
-
-
Problem: The Boc protecting group on my target molecule is being cleaved during purification.
-
Possible Cause: Acidic Conditions. The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid. Exposure to strong acids, or even moderate acids over time, will lead to its removal.
-
Troubleshooting Steps:
-
Avoid Acidic Modifiers in HPLC: When using reverse-phase HPLC, avoid using trifluoroacetic acid (TFA) as a mobile phase modifier if possible, as it can cleave the Boc group, especially during solvent evaporation.[7][8] Consider using formic acid or ammonium acetate as an alternative.[7]
-
Neutralize After Extraction: If an acidic wash was used during liquid-liquid extraction, ensure the organic layer is subsequently washed with a mild base (like saturated sodium bicarbonate solution) and then water to remove any residual acid before concentration.
-
Use Neutral Scavenger Resins: Select scavenger resins that operate under neutral pH conditions.
-
-
II. Frequently Asked Questions (FAQs)
FAQ 1: What is the simplest method for removing excess this compound?
For simplicity and efficiency, using a scavenger resin is often the best choice.[6] These are solid-supported reagents that react with and bind the excess electrophilic MTS reagent.[5][6] After a short incubation period, the resin (now with the unwanted reagent attached) is simply filtered off, leaving the purified product in solution. This method avoids the need for chromatography and minimizes product loss.[6]
FAQ 2: How do I choose between flash chromatography and a scavenger resin?
The choice depends on the scale of your reaction and the nature of other impurities.
-
Use a Scavenger Resin when:
-
The primary impurity is the excess MTS reagent.
-
You desire a quick, simple, and high-throughput purification method.[6]
-
Your target product is stable to the incubation conditions.
-
-
Use Flash Chromatography when:
-
There are multiple byproducts in addition to the excess reagent that need to be separated.
-
Your product and the excess reagent have significantly different polarities, allowing for good separation on a silica or C18 column.
-
You need to purify a larger quantity of material where the cost of scavenger resins might be prohibitive.
-
FAQ 3: Can I monitor the removal of the reagent in real-time?
Yes, Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring the progress of purification. Spot the crude reaction mixture, the excess reagent as a standard, and aliquots from your purification process. The disappearance of the spot corresponding to the this compound indicates successful removal. For more quantitative analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used.[9]
III. Detailed Purification Protocols
Method 1: Purification using a Scavenger Resin (Recommended)
This protocol utilizes a polymer-supported nucleophile (e.g., a thiol or amine resin) to covalently bind and remove the electrophilic MTS reagent.
Principle: The scavenger resin contains nucleophilic functional groups that react with the electrophilic methanethiosulfonate group of the excess reagent, immobilizing it on the solid support. The purified product remains in solution and is recovered by simple filtration.
Step-by-Step Protocol:
-
Select the Appropriate Resin: Choose a resin with high nucleophilicity. Amine-functionalized (Si-NH2, Si-Trisamine) or Thiol-functionalized (Si-Thiol) silica gels are excellent choices.[4][5][10]
-
Quantify Excess Reagent: Based on your reaction stoichiometry, estimate the molar quantity of the unreacted this compound.
-
Add Scavenger Resin: To the crude reaction mixture (dissolved in a suitable solvent like DCM, THF, or Acetonitrile), add 2-4 molar equivalents of the scavenger resin relative to the excess reagent.
-
Incubate: Gently stir or agitate the mixture at room temperature. Reaction times can vary from 1 to 12 hours. Monitor the disappearance of the excess reagent by TLC or LC-MS.
-
Filter: Once the scavenging is complete, filter the mixture through a simple cotton plug or a fritted funnel to remove the resin.
-
Rinse and Concentrate: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
| Scavenger Resin Type | Target Functional Group | Typical Solvents | Advantages |
| Si-Amine / Si-Trisamine | Electrophiles (e.g., MTS reagents, isocyanates, acid chlorides)[5] | DCM, THF, Acetonitrile, DMF | High reactivity, versatile for various electrophiles. |
| Si-Thiol | Electrophiles, specific transition metals (Pd, Pt, Cu)[4][10] | DCM, THF, Acetonitrile | Highly effective for soft electrophiles like MTS reagents. |
| MP-Thiol | Electrophiles, specific transition metals (Pd, Pt, Cu) | DCM, THF, Acetonitrile | Polystyrene-based alternative to silica. |
Method 2: Purification by Reverse-Phase Flash Chromatography
This method is suitable for separating the relatively non-polar this compound from more polar target molecules.
Principle: The components of the mixture are separated based on their differential partitioning between a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase.[11] The more non-polar a compound, the longer it is retained on the column.[9]
Step-by-Step Protocol:
-
Prepare the Sample: Concentrate the crude reaction mixture and re-dissolve it in a minimal amount of a suitable solvent (e.g., DMF, or the initial mobile phase).
-
Select Column and Solvents: Use a C18 reverse-phase column. The mobile phase will typically be a gradient of water and a polar organic solvent like acetonitrile or methanol.
-
Equilibrate the Column: Flush the column with the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile) until a stable baseline is achieved.
-
Load and Elute: Load the sample onto the column. Begin elution with a high percentage of the weak solvent (water) and gradually increase the percentage of the strong solvent (acetonitrile). The more polar product should elute before the more non-polar excess reagent.
-
Monitor and Collect: Monitor the elution using a UV detector (210-220 nm is often suitable for detecting the aromatic ring). Collect fractions corresponding to the product peak.
-
Analyze and Concentrate: Analyze the collected fractions by TLC or LC-MS to confirm purity. Pool the pure fractions and remove the solvent under reduced pressure.
IV. Visual Guides
Below is a decision tree to help you select the most appropriate purification strategy for your specific experimental needs.
Caption: Decision tree for selecting a purification method.
References
-
Biotage. (n.d.). ISOLUTE® SCX-2 | Metal scavenger/scavenger. Retrieved from [Link]
-
Biotage. (n.d.). Metal scavengers for organic purification. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025, February 6). Purification of thiols. Retrieved from [Link]
-
G-Biosciences. (2024, July 25). Thiopropyl Resin for the purification of thiol group containing proteins. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 5-15: Thiol Modification of Oligonucleotides. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (2023, July 4). Boc Protected Compounds. Retrieved from [Link]
-
JoVE. (2020, March 26). Video: Extraction - Concept. Retrieved from [Link]
-
metabion. (2025, February 11). Deprotection of Thiol-modified Oligonucleotides. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Thiol protection in membrane protein purifications: A study with phage holins. PMC. Retrieved from [Link]
-
Open Access Pub. (n.d.). Liquid-liquid Extraction | Journal of New Developments in Chemistry. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
ResearchGate. (2021, January 15). Why my BOC-protected compounds got deprotected during evaporation? Retrieved from [Link]
-
Scribd. (n.d.). BOC Deprotection 2 | PDF | High Performance Liquid Chromatography | Methanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
Sources
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Video: Extraction - Concept [jove.com]
- 4. biotage.com [biotage.com]
- 5. silicycle.com [silicycle.com]
- 6. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Boc Protected Compounds [pt.bzchemicals.com]
Challenges and solutions for scaling up "p-O-t-Boc-benzylmethanethiosulfonate" synthesis
Welcome to the technical support center for the synthesis of p-O-t-Boc-benzylmethanethiosulfonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile reagent. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of this multi-step synthesis. Our goal is to equip you with the expertise to not only successfully synthesize the target compound but also to understand the causality behind the experimental choices, ensuring reproducible and scalable results.
Introduction to the Synthesis Strategy
The synthesis of this compound is conceptually a two-stage process. First, the phenolic hydroxyl group of p-hydroxybenzyl alcohol is protected with a tert-butyloxycarbonyl (Boc) group. This initial step is crucial to prevent side reactions at the phenol position in the subsequent functionalization of the benzylic alcohol. The second stage involves the conversion of the benzylic alcohol of the Boc-protected intermediate into the methanethiosulfonate moiety. This is most reliably achieved through a two-step sequence: conversion of the alcohol to a more reactive leaving group, such as a benzyl bromide, followed by nucleophilic substitution with a methanethiosulfonate salt.
This guide will focus on this primary synthetic route, while also addressing potential alternative approaches and the challenges inherent in each step.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Boc Protection of p-Hydroxybenzyl Alcohol
Q1: My Boc protection reaction is incomplete, and I still see starting material (p-hydroxybenzyl alcohol) by TLC. What should I do?
A1: Incomplete reaction is a common issue and can stem from several factors:
-
Insufficient Reagents: Ensure you are using a slight excess (1.1-1.2 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O). While stoichiometric amounts can work, an excess helps drive the reaction to completion.
-
Base Strength and Amount: The choice and amount of base are critical. For phenolic protection, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used. Ensure at least one equivalent of base is present to deprotonate the phenol, making it a more potent nucleophile. For challenging reactions, 4-dimethylaminopyridine (DMAP) is a highly effective catalyst, but should be used in catalytic amounts (0.05-0.1 equivalents) as it can be difficult to remove during purification.
-
Reaction Time and Temperature: Boc protection of phenols is typically slower than that of amines. Allow the reaction to stir at room temperature for at least 12-24 hours. Gentle heating (40-50 °C) can increase the reaction rate, but be cautious of potential side reactions.
-
Solvent Choice: Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are standard. Ensure your solvent is anhydrous, as water can hydrolyze (Boc)₂O.
Troubleshooting Workflow:
-
Confirm the stoichiometry of your reagents.
-
If the reaction has stalled, add an additional portion of (Boc)₂O (0.2-0.3 equivalents) and base (0.2-0.3 equivalents).
-
If there is still no improvement, consider adding a catalytic amount of DMAP.
-
Monitor the reaction progress by TLC until the starting material is consumed.
Q2: I am observing a significant side product that is less polar than my desired Boc-protected alcohol. What could it be?
A2: A common side product in this reaction is the di-Boc protected species, where the benzylic alcohol is also converted to a tert-butyl carbonate. This is more likely to occur with a large excess of (Boc)₂O and prolonged reaction times, especially in the presence of a strong catalyst like DMAP.
Solutions:
-
Control Stoichiometry: Use no more than 1.2 equivalents of (Boc)₂O.
-
Minimize Catalyst: If using DMAP, keep the amount truly catalytic.
-
Purification: This side product can usually be separated from the desired mono-protected product by flash column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.
Q3: Can I use an aqueous or greener solvent system for the Boc protection?
A3: Yes, eco-sustainable methods for the O-Boc protection of phenols have been developed. A catalyst-free system using a water:acetone (9.5:0.5) mixture has been reported to give high yields.[1] This approach avoids the use of chlorinated solvents and potentially toxic catalysts. However, reaction times may vary, and optimization for your specific substrate is recommended.
Part 2: Conversion to this compound
Q4: My attempt to convert the Boc-protected alcohol to the benzyl bromide resulted in a low yield and multiple spots on the TLC plate. What went wrong?
A4: The conversion of a benzylic alcohol to a benzyl bromide can be challenging due to the lability of the benzylic position and the potential for side reactions.
-
Choice of Brominating Agent:
-
Phosphorus tribromide (PBr₃): This is a common reagent but can be harsh. It's crucial to perform the reaction at low temperatures (typically 0 °C) and to add the PBr₃ dropwise to a solution of the alcohol. Over-reaction or decomposition can occur at higher temperatures.
-
Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): This combination (the Appel reaction) is a milder alternative to PBr₃ and often gives cleaner reactions and higher yields for sensitive substrates.
-
-
Reaction Conditions: Strict control of temperature is essential. The reaction should be run under an inert atmosphere (nitrogen or argon) to prevent oxidation. Anhydrous solvents are a must.
-
Work-up: The work-up procedure is critical for isolating the benzyl bromide, which can be unstable. A rapid aqueous quench (e.g., with ice-cold water or saturated sodium bicarbonate solution) followed by extraction into a non-polar solvent is necessary. Avoid prolonged exposure to acidic or basic conditions.
Q5: The final SN2 reaction with sodium methanethiosulfonate is sluggish and gives a poor yield of the final product. How can I improve this step?
A5: The nucleophilic substitution to form the methanethiosulfonate is an S_N2 reaction, and its success depends on several factors:
-
Purity of the Benzyl Bromide: The starting benzyl bromide must be pure and free of any remaining alcohol, as the alcohol will not react. It's often best to use the crude benzyl bromide immediately after work-up in the next step, as it can degrade upon storage.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is ideal for S_N2 reactions as it solvates the cation of the salt but not the nucleophile, thus increasing its reactivity.
-
Temperature: Gentle heating (50-60 °C) can accelerate the reaction. However, higher temperatures may lead to decomposition of the product or starting material.
-
Nucleophile Source: Ensure your sodium methanethiosulfonate is dry. The presence of water can lead to hydrolysis of the benzyl bromide back to the alcohol.
Q6: Are there alternative methods to convert the Boc-protected alcohol directly to the methanethiosulfonate?
A6: While the two-step halide formation/substitution is often the most reliable, other methods could be explored:
-
Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including thioethers, with inversion of configuration.[2][3][4] In this case, methanethiosulfonate could potentially act as the nucleophile in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This one-pot procedure avoids the isolation of the potentially unstable benzyl halide. However, the reaction produces triphenylphosphine oxide as a byproduct, which can be challenging to remove.[5]
-
Sulfonate Ester Formation and Displacement: The alcohol could first be converted to a sulfonate ester (e.g., a tosylate or mesylate), which is an excellent leaving group. Subsequent reaction with sodium methanethiosulfonate would then yield the final product. This adds a step but may provide a more stable intermediate than the benzyl bromide.
Caption: Troubleshooting workflow for the synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl (4-(hydroxymethyl)phenoxy)carbonate (p-O-t-Boc-benzyl alcohol)
| Reagent/Parameter | Value | Molar Equivalents |
| p-Hydroxybenzyl alcohol | 1.0 g | 1.0 |
| Di-tert-butyl dicarbonate | 1.92 g | 1.1 |
| Triethylamine (TEA) | 1.25 mL | 1.1 |
| 4-DMAP (optional) | 98 mg | 0.1 |
| Dichloromethane (DCM) | 20 mL | - |
| Reaction Time | 12-24 h | - |
| Temperature | Room Temperature | - |
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add p-hydroxybenzyl alcohol (1.0 g, 8.06 mmol) and dissolve it in anhydrous DCM (20 mL).
-
Add triethylamine (1.25 mL, 8.87 mmol, 1.1 eq) to the solution. If using, add DMAP (98 mg, 0.81 mmol, 0.1 eq).
-
Add di-tert-butyl dicarbonate (1.92 g, 8.87 mmol, 1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the title compound as a white solid.
Protocol 2: Synthesis of this compound
Step A: Synthesis of tert-butyl (4-(bromomethyl)phenoxy)carbonate
| Reagent/Parameter | Value | Molar Equivalents |
| p-O-t-Boc-benzyl alcohol | 1.0 g | 1.0 |
| Carbon Tetrabromide | 2.22 g | 1.5 |
| Triphenylphosphine | 1.76 g | 1.5 |
| Dichloromethane (DCM) | 20 mL | - |
| Reaction Time | 2-4 h | - |
| Temperature | 0 °C to Room Temp | - |
Procedure:
-
Dissolve p-O-t-Boc-benzyl alcohol (1.0 g, 4.46 mmol) and carbon tetrabromide (2.22 g, 6.69 mmol, 1.5 eq) in anhydrous DCM (20 mL) in a dry round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triphenylphosphine (1.76 g, 6.69 mmol, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide. Wash the solid with a small amount of cold DCM.
-
Concentrate the filtrate under reduced pressure. The resulting crude benzyl bromide is often used directly in the next step without further purification.
Step B: Synthesis of this compound
| Reagent/Parameter | Value | Molar Equivalents |
| Crude Benzyl Bromide | ~4.46 mmol | 1.0 |
| Sodium Methanethiosulfonate | 720 mg | 1.2 |
| Dimethylformamide (DMF) | 15 mL | - |
| Reaction Time | 4-6 h | - |
| Temperature | 50 °C | - |
Procedure:
-
Dissolve the crude tert-butyl (4-(bromomethyl)phenoxy)carbonate from the previous step in anhydrous DMF (15 mL).
-
Add sodium methanethiosulfonate (720 mg, 5.35 mmol, 1.2 eq) to the solution.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford this compound.
References
-
A simple and eco-sustainable method for the O-Boc protection/deprotection of various phenolic structures under water-mediated/catalyst-free conditions. Taylor & Francis Online. [Link]
-
Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Product Quality Research Institute. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. [Link]
-
Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. ResearchGate. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]
-
A one-pot, scalable and catalyst-free synthesis of symmetrical disulfides from organic halides in DMSO. Royal Society of Chemistry. [Link]
-
Converting an Alcohol to a Sulfonate Ester. Chemistry LibreTexts. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Methods for Validating "p-O-t-Boc-benzylmethanethiosulfonate" Labeling
For researchers at the forefront of chemical biology and drug development, the precise modification of proteins is a cornerstone of innovation. Covalent labeling with thiol-reactive probes allows for the targeted study of protein function, structure, and interactions. Among these tools, methanethiosulfonate (MTS) reagents are valued for their specific reactivity with cysteine residues. This guide provides an in-depth comparison of mass spectrometry (MS) methodologies for validating the labeling of proteins with a specific MTS reagent: p-O-t-Boc-benzylmethanethiosulfonate .
This guide will navigate the strategic choices and technical nuances of using MS to confirm and characterize protein labeling, empowering you to generate robust, publication-quality data.
The Covalent Labeling Reaction and the Validation Imperative
The core of the labeling reaction involves the nucleophilic attack of a deprotonated cysteine thiol on the disulfide bond of the MTS reagent. This results in the formation of a stable mixed disulfide bond between the protein and the label, releasing methanesulfinic acid.
A known challenge with MTS reagents is a potential side reaction leading to label dimerization, which can compete with the desired protein labeling.[4][5] Therefore, validation is not just about confirming the presence of the label, but also ensuring the reaction proceeded as intended. Rigorous MS validation provides direct evidence of:
-
Covalent Adduct Formation: Has the label attached to the protein?
-
Stoichiometry: How many labels are attached per protein molecule?
-
Site Specificity: Which cysteine residue(s) have been modified?
-
Completeness: What percentage of the target protein population is labeled?
Comparative Mass Spectrometry Workflows
Two primary MS-based proteomics strategies are employed for this validation: Top-Down (Intact Protein) Analysis and Bottom-Up (Peptide-Centric) Analysis .[6][7] The choice between them depends on the specific questions being asked and the nature of the protein target.
| Feature | Top-Down Proteomics | Bottom-Up Proteomics |
| Principle | Analysis of intact, whole proteins.[6] | Analysis of peptides after enzymatic digestion.[7][8][9] |
| Primary Output | Mass of the entire proteoform, stoichiometry of labeling.[10] | Identification of specific modified peptides, precise site localization.[2] |
| Strengths | - Preserves all post-translational modifications.[6][7]- Clear determination of labeling stoichiometry.- Faster sample prep. | - High sensitivity and proteome coverage.[8][11]- Excellent for precise localization of the modification site.- Robust and widely adopted workflow.[9] |
| Limitations | - Technically challenging for large proteins (>30-50 kDa).- Lower throughput.- Can be difficult to pinpoint the exact site of modification.[8] | - Information about co-occurring modifications is lost.[7]- Incomplete sequence coverage can miss some modifications.[7]- More complex sample preparation.[11] |
| Best For | Purified proteins, small proteins, determining the number of labels added. | Complex protein mixtures, identifying the exact cysteine(s) labeled. |
Workflow 1: Top-Down Analysis for Stoichiometry Assessment
Top-down proteomics analyzes the protein in its intact form, providing a holistic view of the labeling outcome.[6] This is the most direct way to determine the stoichiometry of the label—that is, to see distinct protein species corresponding to unlabeled, singly labeled, doubly labeled, etc.
Experimental Protocol: Top-Down LC-MS
-
Protein Labeling:
-
Incubate the purified target protein with a molar excess of this compound in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.0-7.5) for a defined period (e.g., 1-2 hours) at room temperature.
-
Quench the reaction by adding a small molecule thiol like DTT or β-mercaptoethanol, or remove excess reagent via buffer exchange (e.g., using a desalting column).
-
-
Sample Preparation:
-
Dilute the labeled protein solution in an aqueous solution containing an organic solvent (e.g., acetonitrile) and an acid (e.g., formic acid) to a final concentration suitable for MS analysis (typically low micromolar to high nanomolar).
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase liquid chromatography (LC) system (e.g., using a C4 column) coupled directly to a high-resolution mass spectrometer (e.g., an Orbitrap or FT-ICR instrument).
-
Elute the protein using a gradient of increasing organic solvent.
-
-
Data Analysis:
-
The mass spectrometer will detect a distribution of multiply charged ions for the intact protein.
-
Use deconvolution software (e.g., Thermo Fisher BioPharma Finder™, Agilent MassHunter) to transform this charge state distribution into a single, zero-charge mass spectrum.
-
Compare the mass of the labeled protein to the unlabeled control. The expected mass shift for the addition of the S-CH2-Benzyl-O-Boc moiety is +253.08 Da . Look for peaks corresponding to the protein mass + (n * 253.08 Da), where 'n' is the number of labels attached.
-
Workflow 2: Bottom-Up Analysis for Site-Specific Validation
Bottom-up, or "shotgun," proteomics is the workhorse method for identifying the precise location of protein modifications.[7][8] By digesting the protein into smaller peptides, it becomes much easier to pinpoint exactly which cysteine residue bears the label through tandem mass spectrometry (MS/MS).[11]
Logical Workflow for Bottom-Up Proteomics
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A Researcher's Guide to Cysteine Modification: A Comparative Analysis of p-O-t-Boc-benzylmethanethiosulfonate and Other Thiol-Reactive Chemistries
In the landscape of chemical biology and drug development, the site-specific modification of proteins is a cornerstone technology. Among the canonical amino acids, cysteine, with its uniquely nucleophilic thiol group, stands out as a prime target for precise bioconjugation.[1][2] The choice of reagent for cysteine modification is a critical decision that dictates the stability, reversibility, and ultimate functionality of the resulting conjugate.
This guide provides an in-depth comparison of a specialized methanethiosulfonate (MTS) reagent, p-O-t-Boc-benzylmethanethiosulfonate , against the workhorses of the field: haloacetamides and maleimides. We will move beyond a simple cataloging of reagents to explore the causality behind experimental choices, empowering researchers to select the optimal chemistry for their specific application, from protein labeling to the construction of advanced therapeutic conjugates.
The Unique Proposition of this compound
At its core, this compound belongs to the methanethiosulfonate (MTS) family of reagents. These compounds react with cysteine's thiol group via a thiol-disulfide exchange mechanism to form a disulfide bond.[3][4] This reaction is highly selective for thiols under mild conditions and, importantly, the resulting disulfide linkage is reversible upon treatment with reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[4]
What sets this particular reagent apart is the p-O-t-Boc-benzyl moiety. The tert-Butyloxycarbonyl (Boc) group is a well-known acid-labile protecting group. This dual-functionality introduces a unique, two-stage modification capability.
-
Stage 1: Cysteine Conjugation: The MTS group reacts with a target cysteine, forming a stable, yet reversible, disulfide bond.
-
Stage 2: Latent Functionality Unveiling: Subsequent treatment with a mild acid (e.g., trifluoroacetic acid, TFA) cleaves the Boc group, exposing a reactive phenol group. This newly revealed phenol can serve as a handle for secondary "click" chemistry reactions or alter the conjugate's properties.
This latent functionality makes it an intriguing tool for applications requiring sequential modifications or the introduction of a masked functional group.
Caption: Reaction mechanisms of major cysteine modification reagent classes.
Quantitative Performance: A Comparative Summary
The choice of reagent is ultimately a pragmatic one, balancing speed, specificity, and stability against the experimental goals.
| Feature | p-O-t-Boc-benzyl-MTS | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) |
| Reaction Mechanism | Thiol-Disulfide Exchange | SN2 Alkylation | Michael Addition |
| Reaction Product | Asymmetric Disulfide | Thioether | Thioether (Thiosuccinimide) |
| Reversibility | Yes (with reducing agents) | No | No (but adduct can be unstable) |
| Relative Reactivity | Moderate to Fast | Moderate | Very Fast [5][6] |
| Optimal pH | 7.0 - 8.0 | 7.5 - 8.5 [7][5] | 6.5 - 7.5 [7][5] |
| Adduct Stability | Stable, but reducible | Very High | Moderate (risk of retro-Michael reaction) |
| Key Advantage | Reversible; two-stage modification | Irreversible; highly stable adduct | Fast kinetics at neutral pH |
| Known Off-Targets | Low (highly thiol-specific) | Lys, His, Met at high pH [5][8] | Lys, His at pH > 7.5 [5] |
Experimental Protocols: A Self-Validating Approach
Trustworthy data comes from robust protocols. Below are generalized, step-by-step methodologies for protein modification. The key to a self-validating system is the inclusion of proper controls and analytical verification.
General Experimental Workflow
Caption: A generalized workflow for the modification of cysteine residues in proteins.
Protocol 1: Cysteine Modification with this compound
-
Rationale: This protocol aims to conjugate the MTS reagent to a solvent-accessible cysteine. TCEP is chosen as the reductant because it is highly effective and does not contain a free thiol that could compete with the target.
-
Protein Preparation: Dissolve the protein to a final concentration of 1-5 mg/mL in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Reduction (if necessary): If the protein contains disulfide bonds, add TCEP from a fresh stock solution to a final concentration of 5-10 mM. Incubate for 1 hour at room temperature.
-
Removal of Reductant: Remove TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns), exchanging the protein into a reaction buffer (e.g., PBS, pH 7.2). This step is critical to prevent the reaction of the MTS reagent with the reducing agent.
-
Modification Reaction: Prepare a 10-100 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF). Add a 10- to 20-fold molar excess of the reagent to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 4°C. The optimal time should be determined empirically.
-
Purification: Remove excess, unreacted reagent using a desalting column, exchanging the protein into a desired storage buffer.
-
Validation: Confirm the modification using mass spectrometry (MALDI-TOF or ESI-MS) to observe the expected mass shift.
Protocol 2: Irreversible Alkylation with Iodoacetamide (IAM)
-
Rationale: This protocol is designed for the complete and irreversible blocking of free cysteine residues, a common step in proteomics workflows to prevent disulfide bond reformation. [9]
-
Protein Preparation and Reduction: Follow steps 1 and 2 from Protocol 1. The reaction buffer should be adjusted to pH 8.0-8.5 for optimal reactivity.
-
Alkylation Reaction: Prepare a fresh 1 M stock solution of IAM in reaction buffer. Add IAM to the reduced protein solution to a final concentration of 50-100 mM. Expert Tip: Perform this step in the dark, as IAM is light-sensitive.
-
Incubation: Incubate for 30-60 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol to a final concentration of ~100 mM to consume any unreacted IAM.
-
Purification & Validation: Proceed with purification and mass spectrometry analysis as described in Protocol 1.
Conclusion: Selecting the Right Tool for the Job
The field of cysteine modification is rich with chemical tools, each with a distinct profile of reactivity, stability, and functionality.
-
Iodoacetamide (IAM) remains the gold standard for irreversible blocking of cysteines, offering unparalleled stability, which is essential for applications like quantitative proteomics. [5]* Maleimides (NEM) are favored for their rapid reaction kinetics at neutral pH, making them suitable for applications where speed is critical, though researchers must remain vigilant about the potential for adduct instability. [5]* Methanethiosulfonates (MTS) , including the specialized This compound , provide a powerful platform for reversible conjugation . The unique two-stage capability of the Boc-protected variant opens new avenues for creating complex bioconjugates with latent functionality, offering a sophisticated tool for advanced drug delivery systems and chemical biology probes.
The ultimate decision rests on a thorough understanding of the experimental objective. By appreciating the underlying chemical mechanisms and performance characteristics of each reagent class, researchers can make informed choices that ensure the integrity and success of their work.
References
- BenchChem. A Head-to-Head Comparison of Maltose-Maleimide and Iodoacetamide Reagents for Thiol Bioconjugation.
- Poole, L. B., et al. Profiling protein S-sulfination with maleimide-linked probes. PMC - NIH.
- Zhang, C., et al. Fast Cysteine Bioconjugation Chemistry. PMC - NIH.
- Wang, Y., et al. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Open Exploration Publishing.
- Hampton, M. B., et al. Introduction to approaches and tools for the evaluation of protein cysteine oxidation. NIH.
- Karelin, A. A., et al. Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate.
- Gabizon, R., et al. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science (RSC Publishing).
- Luebke, J. L., et al. Mechanism of Thiosulfate Oxidation in the SoxA Family of Cysteine-ligated Cytochromes. Journal of Biological Chemistry.
- Karlin, A., & Akabas, M. H. Cysteine Modification: Probing Channel Structure, Function and Conformational Change. PubMed.
- Gabizon, R., et al. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. ResearchGate.
- BenchChem. A Head-to-Head Comparison of Cysteine Alkylating Agents: 2-Bromoethylamine vs. Iodoacetamide and N-Ethylmaleimide.
- Chen, Y., et al. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. PMC - NIH.
- Bernardim, B., et al. Efficient and irreversible antibody–cysteine bioconjugation using carbonylacrylic reagents. Nature Protocols.
- BenchChem. Comparing 4-vinylpyridine and other cysteine modifying reagents.
- Gabizon, R., et al. Selected applications of reversible cysteine modification. ResearchGate.
- Thermo Fisher Scientific. Protein Modification Reagents.
- Fischer, M., et al. Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. MDPI.
- Lin, S., et al. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. PMC - NIH.
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A Comparative Guide to the In Vivo Efficacy and Stability of p-O-t-Boc-benzylmethanethiosulfonate Modifications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic protein modification, the quest for stable, efficacious, and precisely targeted bioconjugates is paramount. The choice of chemical ligation strategy profoundly impacts the in vivo fate of a modified protein, influencing its plasma half-life, biodistribution, and ultimately, its therapeutic window. This guide provides a comprehensive comparison of p-O-t-Boc-benzylmethanethiosulfonate for cysteine-specific modification against other prevalent thiol-reactive alternatives, with a focus on in vivo performance metrics backed by experimental evidence.
The Critical Role of Linker Stability in Therapeutic Protein Design
The covalent linkage of functional moieties—be it cytotoxic payloads in antibody-drug conjugates (ADCs), imaging agents, or pharmacokinetic modifiers—to a protein therapeutic is a critical design consideration. An ideal linker should be stable in circulation to prevent premature payload release and off-target toxicity, yet allow for efficient cleavage and activation at the target site. The stability of the protein modification directly influences the therapeutic index of the biologic.[1]
This compound: A Disulfide-Based Approach to Cysteine Modification
This compound is a member of the methanethiosulfonate (MTS) family of reagents, which react specifically with free thiol groups of cysteine residues to form a disulfide bond.
Mechanism of Action: The reaction proceeds via a nucleophilic attack of the cysteine thiolate on the sulfur atom of the methanethiosulfonate group, resulting in the formation of a mixed disulfide bond and the release of methanesulfinic acid. This disulfide linkage is a key feature distinguishing it from other common thiol modification chemistries.
Comparative Analysis of Thiol-Reactive Chemistries
The in vivo performance of this compound is best understood in the context of its alternatives. The most widely used classes of reagents for cysteine modification are maleimides and iodoacetamides.
Maleimides: The Double-Edged Sword of Thiol-Reactive Chemistry
Maleimides react with thiols via a Michael addition to form a stable thioether bond. They are widely used due to their high reactivity and specificity for thiols at neutral pH.[2][3] However, the resulting succinimide thioether linkage has demonstrated significant stability issues in vivo.[4][5]
The Challenge of Retro-Michael Reaction and Thiol Exchange: The maleimide-thiol adduct is susceptible to a retro-Michael reaction, particularly in the presence of other thiols.[5][6] In the physiological environment, this can lead to the transfer of the conjugated payload to other thiol-containing molecules, such as albumin and glutathione.[7] This "maleimide exchange" can result in premature drug release, leading to off-target toxicity and reduced therapeutic efficacy.[4][8]
Iodoacetamides: A More Stable but Potentially Less Specific Alternative
Iodoacetamides react with thiols through an SN2 reaction to form a stable thioether bond. This linkage is generally more stable than the maleimide-thiol adduct and is not susceptible to the retro-Michael reaction.[9][10] However, iodoacetamides can exhibit lower specificity than maleimides, with the potential for off-target reactions with other nucleophilic amino acid residues, such as histidine and methionine, particularly at higher pH.[11]
Methanethiosulfonates (MTS): A Reversible Disulfide Linkage
The disulfide bond formed by MTS reagents, including this compound, offers a distinct stability profile. This bond is stable against the retro-Michael reaction that plagues maleimides. However, as a disulfide, it is susceptible to reduction by endogenous reducing agents like glutathione.[12] This inherent reducibility can be leveraged for controlled release in the reducing environment of the intracellular space, a desirable feature for many therapeutic applications.
Comparative Stability Overview:
| Modification Chemistry | Linkage Type | Key In Vivo Stability Consideration |
| This compound | Disulfide | Susceptible to reduction by endogenous thiols (e.g., glutathione). Stable against retro-Michael reaction. |
| Maleimides | Thioether | Prone to retro-Michael reaction and thiol exchange with plasma proteins (e.g., albumin), leading to premature payload release.[4][7] |
| Iodoacetamides | Thioether | Forms a stable bond, but may have lower specificity compared to maleimides.[9][11] |
Experimental Evaluation of In Vivo Stability and Efficacy
A rigorous assessment of the in vivo performance of a modified protein is crucial for its clinical translation. The following experimental workflows are essential for comparing different modification strategies.
Plasma Stability Assessment
Objective: To determine the stability of the protein conjugate in plasma and quantify the rate of payload deconjugation.
Methodology:
-
Incubation: The purified protein conjugate is incubated in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0, 1, 6, 24, 48, 72 hours).[13]
-
Sample Processing: At each time point, an aliquot is taken, and the plasma proteins are precipitated.
-
Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate and any released payload.[14][15]
Data Interpretation: A higher percentage of intact conjugate over time indicates greater plasma stability. For ADCs, the drug-to-antibody ratio (DAR) can be monitored over time.
Biodistribution Studies
Objective: To determine the tissue distribution and tumor targeting of the modified protein.
Methodology:
-
Radiolabeling: The protein conjugate is labeled with a radionuclide (e.g., 125I, 89Zr).
-
Animal Model: The radiolabeled conjugate is administered to a relevant animal model (e.g., tumor-bearing mice).[2][16]
-
Imaging and Tissue Analysis: At various time points, the animal is imaged (e.g., SPECT or PET), and tissues are harvested to quantify the amount of radioactivity in each organ.[9]
Data Interpretation: Higher accumulation in the target tissue (e.g., tumor) and lower accumulation in non-target organs indicate better targeting and biodistribution.
In Vivo Efficacy Studies
Objective: To evaluate the therapeutic efficacy of the modified protein in a disease model.
Methodology:
-
Animal Model: A relevant animal model of the disease is used (e.g., xenograft tumor model for cancer therapeutics).[3][17]
-
Treatment: Animals are treated with the modified protein, a control protein, and a vehicle.
-
Efficacy Readouts: The therapeutic effect is monitored over time. For cancer models, this includes measuring tumor volume and survival.[16][17]
Data Interpretation: Significant tumor growth inhibition or improved survival in the treatment group compared to control groups demonstrates in vivo efficacy.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of modified proteins in vivo.
Caption: Workflow for comparing in vivo performance of protein modifications.
Conclusion and Future Directions
The choice of a thiol modification strategy has profound implications for the in vivo behavior of a therapeutic protein. While maleimides have been a workhorse in the field, their inherent instability due to the retro-Michael reaction presents a significant liability. The disulfide linkage formed by this compound offers a compelling alternative, providing stability against thiol exchange while allowing for controlled release in the reducing intracellular environment.
Future advancements in linker technology will likely focus on developing novel chemistries that offer even greater control over in vivo stability and release kinetics. The rigorous experimental evaluation outlined in this guide is essential for the rational design and selection of next-generation protein therapeutics with improved safety and efficacy profiles.
References
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Immunogenicity of Therapeutic Proteins: The Use of Animal Models. (n.d.). PMC. Retrieved from [Link]
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. Retrieved from [Link]
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Contemporary Animal Models For Human Gene Therapy Applications. (n.d.). PMC. Retrieved from [Link]
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Quantitative Bioanalysis of Proteins by Digestion and LC–MS/MS: The Use of Multiple Signature Peptides. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
The Importance of Animal Models in Biomedical Research: Current Insights and Applications. (2023, March 31). PMC. Retrieved from [Link]
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Ex vivo mass spectrometry-based biodistribution analysis of an antibody-Resiquimod conjugate bearing a protease-cleavable and acid-labile linker. (2023, December 6). NIH. Retrieved from [Link]
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minireview: addressing the retro-michael instability of maleimide bioconjugates. (n.d.). UCL Discovery. Retrieved from [Link]
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Immunogenicity of Therapeutic Proteins: The Use of Animal Models. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. (n.d.). Retrieved from [Link]
-
Monitoring In Vivo Performances of Protein–Drug Conjugates Using Site-Selective Dual Radiolabeling and Ex Vivo Digital Imaging. (n.d.). PMC. Retrieved from [Link]
-
Quantitative comparisons of current modifications by MTS reagents along... (n.d.). ResearchGate. Retrieved from [Link]
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Size comparison of MTS reagents, nucleotides, NEM, and... (n.d.). ResearchGate. Retrieved from [Link]
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Tunable degradation of maleimide-thiol adducts in reducing environments. (n.d.). PMC. Retrieved from [Link]
-
Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. (2015, February 5). ACS Publications. Retrieved from [Link]
-
Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. (2011, December 1). AHA Journals. Retrieved from [Link]
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Minireview: Addressing the retro-Michael instability of maleimide bioconjugates. (n.d.). PubMed. Retrieved from [Link]
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Substituted Cysteine Modification and Protection with n-Alkyl-MTS Reagents Quantifies Steric Changes Induced by a Mutation in Anesthetic Binding Sites on GABA Type A Receptors. (n.d.). PubMed Central. Retrieved from [Link]
-
Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). (2019, July 31). PubMed. Retrieved from [Link]
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Quantitative bioanalysis by LC-MS for the development of biological drugs. (n.d.). Retrieved from [Link]
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Liquid Chromatography-Mass Spectrometry-based Quantitative Proteomics. (2011, June 1). PMC. Retrieved from [Link]
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Long-term stabilization of maleimide-thiol conjugates. (2015, January 21). PubMed. Retrieved from [Link]
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Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. (2022, September 24). PMC. Retrieved from [Link]
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In Vivo Stability of Therapeutic Proteins. (2020, January 3). PubMed. Retrieved from [Link]
-
Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. (n.d.). Retrieved from [Link]
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Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate-Effects on Molecular Structure and Proteolytic Stability. (2021, October 15). PubMed. Retrieved from [Link]
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Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices. (2025, October 13). ResearchGate. Retrieved from [Link]
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Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]
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Tracking the Stability of Clinically Relevant Blood Plasma Proteins with Delta-S-Cys-Albumin—A Dilute-and-Shoot LC/MS-Based Marker of Specimen Exposure to Thawed Conditions. (n.d.). PMC. Retrieved from [Link]
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Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017, June 2). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of Cysteine-Targeting Reagents: A Focus on p-O-t-Boc-benzylmethanethiosulfonate
For researchers, scientists, and drug development professionals engaged in the precise modification of proteins, the selectivity of labeling reagents is paramount. Unintended reactions with off-target amino acids can lead to heterogeneous products, compromised biological activity, and misinterpreted experimental results. This guide provides an in-depth comparison of the cross-reactivity profiles of common cysteine-modifying reagents, with a special focus on the methanethiosulfonate (MTS) class, exemplified by p-O-t-Boc-benzylmethanethiosulfonate. We will delve into the underlying reaction mechanisms, present supporting experimental data, and offer guidance on selecting the optimal reagent for your specific application.
The Critical Need for Cysteine Selectivity
Cysteine, with its nucleophilic thiol group, is a primary target for site-specific protein modification.[1] The relatively low abundance of cysteine residues in many proteins allows for targeted labeling, enabling the development of antibody-drug conjugates (ADCs), the introduction of fluorescent probes, and the study of protein structure and function. However, the success of these endeavors hinges on the chemical probe's ability to discriminate between the cysteine thiol and other nucleophilic amino acid side chains, such as the ε-amino group of lysine, the imidazole ring of histidine, and the hydroxyl groups of serine and tyrosine.
A Tale of Three Chemistries: MTS Reagents, Maleimides, and Iodoacetamides
The landscape of cysteine modification is dominated by three major classes of reagents, each with a distinct reaction mechanism that dictates its selectivity profile.
-
Methanethiosulfonates (MTS): These reagents react with thiols via a nucleophilic attack on the sulfur atom of the thiosulfonate group, leading to the formation of a disulfide bond. This reaction is highly specific and rapid, with reported second-order rate constants in the order of 105 M-1s-1.[2]
-
Maleimides: These reagents undergo a Michael-type addition reaction with thiols, forming a stable thioether bond. While highly reactive towards thiols at near-neutral pH, maleimides can exhibit cross-reactivity with amines (lysine) at more alkaline pH (>8.5).
-
Iodoacetamides: These reagents react with thiols through a nucleophilic substitution (SN2) reaction, forming a stable thioether bond. Iodoacetamides are known to have a higher propensity for off-target reactions with other nucleophilic residues like histidine and lysine, particularly under prolonged reaction times or at elevated pH.[3]
The Superior Selectivity of Methanethiosulfonates
Experimental evidence strongly supports the superior selectivity of MTS reagents for cysteine residues compared to maleimides and iodoacetamides. The reaction mechanism of MTS reagents, targeting the soft sulfur atom of the thiol, is inherently more specific than the reactions of maleimides and iodoacetamides with carbon centers, which are more susceptible to attack by other nucleophiles.
Introducing this compound
This compound is a member of the MTS family of reagents. The bulky tert-butyloxycarbonyl (Boc) and benzyl groups are expected to introduce steric hindrance around the reactive thiosulfonate group. This steric bulk can further enhance the selectivity for the highly accessible and nucleophilic cysteine thiol over other, more sterically hindered or less reactive nucleophilic amino acid side chains.
Below is a diagram illustrating the reaction of this compound with a cysteine residue.
Caption: Reaction of this compound with a protein thiol.
Comparative Cross-Reactivity Data
To provide a clear comparison, the following table summarizes the relative reactivity of MTS reagents, maleimides, and iodoacetamides with a panel of nucleophilic amino acids. The data is a synthesis of findings from multiple studies and is presented as a qualitative guide.
| Amino Acid | MTS Reagents (e.g., this compound) | Maleimides | Iodoacetamides |
| Cysteine | +++++ (High) | +++++ (High) | ++++ (High) |
| Lysine | - (Negligible) | ++ (Moderate at pH > 8.5) | +++ (Moderate) |
| Histidine | - (Negligible) | + (Low) | +++ (Moderate) |
| Tyrosine | - (Negligible) | - (Negligible) | + (Low) |
| Serine | - (Negligible) | - (Negligible) | - (Negligible) |
| Methionine | - (Negligible) | - (Negligible) | + (Low) |
Reactivity Scale: +++++ (Very High), ++++ (High), +++ (Moderate), ++ (Low to Moderate), + (Low), - (Negligible)
Experimental Protocol for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of a cysteine-modifying reagent, a standardized experimental workflow can be employed. This protocol is designed to be a self-validating system, providing clear and quantifiable results.
I. Materials
-
Amino Acid Panel: N-acetylated amino acids (Cysteine, Lysine, Histidine, Tyrosine, Serine, Methionine)
-
Test Reagents: this compound, N-ethylmaleimide (NEM), Iodoacetamide (IAM)
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4 and pH 8.5
-
Analytical Instruments: High-Performance Liquid Chromatography (HPLC) system with a UV detector, Mass Spectrometer (e.g., LC-MS)
II. Experimental Workflow
The following diagram outlines the key steps in the cross-reactivity assessment protocol.
Caption: Experimental workflow for assessing cross-reactivity.
III. Step-by-Step Methodology
-
Preparation of Amino Acid Solutions: Prepare stock solutions of each N-acetylated amino acid in the appropriate reaction buffer (pH 7.4 and pH 8.5).
-
Incubation with Test Reagents: Add a molar excess of the test reagent to each amino acid solution. Incubate the reactions at room temperature for a defined period (e.g., 2 hours). Include control reactions with no test reagent.
-
Quenching the Reaction: Stop the reaction by adding a quenching agent, such as a large excess of a free thiol (e.g., dithiothreitol) for maleimides and iodoacetamides. For MTS reagents, dilution is often sufficient to halt the reaction.
-
HPLC Analysis: Analyze the reaction mixtures by reverse-phase HPLC. Monitor the disappearance of the unmodified amino acid peak and the appearance of new peaks corresponding to the modified amino acid. Quantify the percentage of modification by integrating the peak areas.
-
Mass Spectrometry Analysis: Collect the fractions corresponding to the new peaks from the HPLC and analyze them by mass spectrometry to confirm the identity of the modified amino acid. This provides definitive evidence of a reaction having occurred.
Discussion and Conclusion
The choice of a cysteine-modifying reagent should be guided by a thorough understanding of its reactivity profile. While maleimides and iodoacetamides are effective for many applications, their potential for off-target reactions, particularly at elevated pH, necessitates careful optimization and characterization of the resulting conjugates.
Methanethiosulfonate reagents, including this compound, offer a superior level of selectivity for cysteine residues. This high specificity is a direct consequence of their unique reaction mechanism. The addition of sterically demanding groups, as in the case of this compound, is likely to further minimize the already low potential for off-target modifications, making it an excellent choice for applications requiring the highest degree of precision and product homogeneity.
For researchers and drug development professionals, the adoption of highly selective reagents like this compound can lead to more reproducible results, simplified downstream processing, and ultimately, the development of more effective and well-defined protein therapeutics and research tools.
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Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. [Link]
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Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876–884. [Link]
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Roberts, M. J., Bentley, M. D., & Harris, J. M. (2012). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 64, 116-127. [Link]
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Boutureira, O., & Bernardes, G. J. (2015). Advances in chemical protein modification. Chemical Reviews, 115(5), 2174–2195. [Link]
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Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine, 80, 148-157. [Link]
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Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
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A Senior Application Scientist's Guide to the Biophysical Characterization of Proteins Modified with p-O-t-Boc-benzylmethanethiosulfonate
This guide provides an in-depth, objective comparison of protein modification using p-O-t-Boc-benzylmethanethiosulfonate (MTS-Bn-Boc) against other common thiol-reactive reagents. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to characterize the biophysical consequences of such modifications. The protocols and analyses presented herein are grounded in established scientific principles to ensure technical accuracy and reproducibility.
Introduction: The Critical Role of Biophysical Characterization in Protein Modification
Post-translational modifications (PTMs) are pivotal in regulating protein function, localization, and stability.[1][2] The ability to mimic or introduce novel modifications through chemical means has unlocked significant opportunities in basic research and therapeutic development. Cysteine, with its reactive thiol group, is a prime target for site-specific modification.[3][4] Reagents like MTS-Bn-Boc offer a strategic approach by introducing a protected functional group that can be deprotected for subsequent conjugation steps.
However, the very act of chemical modification can induce perturbations in a protein's structure and function. Therefore, a rigorous biophysical characterization is not merely a quality control step but a fundamental necessity to ensure that the modified protein retains its desired properties. This guide will focus on MTS-Bn-Boc, comparing it to other common cysteine modification reagents and providing a framework for comprehensive biophysical analysis.
The Reagent in Focus: this compound (MTS-Bn-Boc)
MTS-Bn-Boc is a thiol-reactive compound belonging to the methanethiosulfonate (MTS) family of reagents. These compounds react specifically with the thiol group of cysteine residues to form a disulfide bond.[5]
Mechanism of Action: The reaction proceeds via a thiol-disulfide exchange, where the cysteine thiolate attacks the sulfur atom of the MTS reagent, leading to the formation of a mixed disulfide and the release of methanesulfinic acid.[6] This reaction is reversible under reducing conditions.[5]
The Strategic Advantage of the Boc Group: The key feature of MTS-Bn-Boc is the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is stable under a wide range of conditions but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), to expose a primary amine.[7] This two-step approach is advantageous for multi-step conjugation strategies where the initial modification should not interfere with subsequent reactions.
The Competitive Landscape: Alternative Cysteine Modification Reagents
While MTS-Bn-Boc offers unique advantages, it is essential to consider its performance relative to other widely used cysteine modification reagents, primarily maleimides and haloacetyls.
| Feature | Methanethiosulfonates (e.g., MTS-Bn-Boc) | Maleimides (e.g., N-ethylmaleimide) | Haloacetyls (e.g., Iodoacetamide) |
| Reaction | Thiol-disulfide exchange | Michael addition | Nucleophilic substitution |
| Resulting Bond | Disulfide (-S-S-) | Thioether | Thioether |
| Reversibility | Reversible with reducing agents (e.g., DTT, TCEP) | Generally considered stable, but can undergo retro-Michael reaction | Irreversible |
| pH Optimum | Slightly alkaline (pH 7.5-8.5) | Neutral to slightly acidic (pH 6.5-7.5)[8] | Alkaline (pH > 8.0) |
| Specificity | High for thiols | High for thiols, but can react with amines at higher pH | Can react with other nucleophilic residues (His, Met, Lys) at higher pH[9] |
| Key Advantage | Reversibility, introduction of protected groups | Rapid reaction rate, stable bond | Forms a very stable, irreversible bond |
| Potential Drawback | Bond is not stable in reducing environments | Potential for hydrolysis of the succinimide ring[10] | Potential for off-target reactions[9] |
An Experimental Framework for Comparative Biophysical Characterization
To objectively assess the impact of modification, a multi-faceted approach is required. Below are key biophysical techniques with detailed protocols for comparing a protein modified with MTS-Bn-Boc against both an unmodified control and a protein modified with a maleimide reagent.
Mass Spectrometry: Verification of Modification
Rationale: Mass spectrometry (MS) is the gold standard for confirming the successful and specific modification of a protein. It provides precise mass information that can verify the covalent addition of the modifying agent and help identify the site of modification.[4][11]
Experimental Protocol:
-
Sample Preparation:
-
Prepare three samples: (a) Unmodified protein, (b) MTS-Bn-Boc modified protein, and (c) Maleimide modified protein.
-
For each, desalt the protein into a volatile buffer (e.g., 20 mM ammonium bicarbonate) using a suitable method (e.g., spin column).
-
Adjust the final protein concentration to 1 mg/mL.
-
-
Intact Mass Analysis (LC-MS):
-
Inject 1-5 µg of each sample onto a reverse-phase HPLC column (e.g., C4) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[12]
-
Acquire spectra across a relevant m/z range.
-
Deconvolute the resulting charge state envelope to determine the intact mass of the protein in each sample.[12]
-
-
Peptide Mapping (Bottom-up Proteomics):
-
Take an aliquot of each of the three samples. Reduce disulfide bonds (if any, other than the modification) with DTT and alkylate with iodoacetamide.
-
Digest the proteins with a protease (e.g., trypsin) overnight.
-
Analyze the resulting peptide mixture by LC-MS/MS.[13]
-
Use database searching software to identify peptides and map the modification to a specific cysteine residue.
-
Expected Data & Interpretation:
| Sample | Expected Mass Shift (Intact) | Interpretation |
| Unmodified Protein | N/A | Baseline mass. |
| MTS-Bn-Boc Modified | + 285.4 Da | Confirms successful addition of the MTS-Bn-Boc moiety. |
| Maleimide Modified | + (Mass of Maleimide Reagent) | Confirms successful addition of the maleimide. |
Peptide mapping will pinpoint the exact cysteine(s) that have been modified, confirming the specificity of the reaction.
Circular Dichroism (CD) Spectroscopy: Assessing Structural Integrity
Rationale: CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins.[14][15] Any significant changes in the CD spectrum upon modification can indicate structural perturbations.
Experimental Protocol:
-
Sample Preparation:
-
Prepare the three protein samples (unmodified, MTS-Bn-Boc modified, maleimide modified) in a suitable CD buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4).
-
Adjust the protein concentration to 0.2 mg/mL for far-UV CD and 1 mg/mL for near-UV CD.
-
-
Far-UV CD (Secondary Structure):
-
Acquire spectra from 190-260 nm using a 1 mm pathlength cuvette.[16]
-
Average at least three scans for each sample.
-
Subtract the buffer blank from each spectrum.
-
-
Near-UV CD (Tertiary Structure):
-
Acquire spectra from 250-320 nm using a 10 mm pathlength cuvette.[16]
-
Average at least five scans for each sample.
-
Subtract the buffer blank from each spectrum.
-
Expected Data & Interpretation:
| Sample | Far-UV CD | Near-UV CD | Interpretation |
| Unmodified Protein | Characteristic spectrum (e.g., minima at 208/222 nm for α-helical) | Defined peaks indicating a stable tertiary structure. | The protein is properly folded. |
| MTS-Bn-Boc Modified | Minimal change from unmodified. | Minor changes in peak intensity or position. | The modification has not significantly altered the secondary or tertiary structure. |
| Maleimide Modified | Minimal change from unmodified. | Minor changes in peak intensity or position. | The modification has not significantly altered the secondary or tertiary structure. |
Significant deviations in the spectra would suggest that the modification has caused unfolding or substantial conformational changes.
Differential Scanning Fluorimetry (DSF): Quantifying Protein Stability
Rationale: DSF, also known as a thermal shift assay, measures a protein's thermal melting temperature (Tm).[17] A change in Tm upon modification provides a quantitative measure of the change in protein stability.[17] Ligand binding typically stabilizes a protein, leading to a higher Tm.[17]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.
-
Prepare the three protein samples at a final concentration of 0.1 mg/mL in a suitable buffer.
-
-
Assay Setup:
-
In a 96-well PCR plate, mix the protein solution with the dye.
-
Include a buffer-only control with the dye.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal ramp, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.[18]
-
Monitor the fluorescence at the appropriate wavelengths.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The midpoint of the unfolding transition is the Tm.
-
Expected Data & Interpretation:
| Sample | Melting Temperature (Tm) | ΔTm (vs. Unmodified) | Interpretation |
| Unmodified Protein | 55.2 °C | N/A | Baseline thermal stability. |
| MTS-Bn-Boc Modified | 54.5 °C | -0.7 °C | The modification has slightly destabilized the protein. |
| Maleimide Modified | 55.8 °C | +0.6 °C | The modification has slightly stabilized the protein. |
A significant decrease in Tm (> 2-3 °C) would be a cause for concern, indicating that the modification has compromised the protein's stability.
Visualized Experimental Workflow
The following diagram illustrates the comprehensive workflow for characterizing a modified protein.
Caption: Workflow for comparative biophysical characterization.
Conclusion: An Integrated Approach to Confident Modification
The choice of a cysteine modification reagent should be guided by the specific application, considering factors like bond stability, reversibility, and the potential for introducing protected functional groups. MTS-Bn-Boc is a valuable tool for multi-step bioconjugation strategies.
However, this guide emphasizes that the choice of reagent is only the first step. A comprehensive biophysical characterization, employing an orthogonal suite of techniques including mass spectrometry, circular dichroism, and differential scanning fluorimetry, is essential. This integrated approach provides a holistic understanding of the consequences of modification, ensuring that the resulting protein conjugate is not only correctly formed but also structurally sound, stable, and functionally active. By following these principles, researchers can proceed with confidence in their downstream applications, from basic science to the development of novel protein therapeutics.
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Hobbs, G. A., Gunawardena, H. P., & Campbell, S. L. (2014). Biophysical and proteomic characterization strategies for cysteine modifications in Ras GTPases. Methods in Molecular Biology, 1120, 75–96. [Link]
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Haq, I., & Jackson, S. (2025). A beginner's guide to differential scanning fluorimetry. The Biochemist. [Link]
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Unchained Labs. (n.d.). Differential Scanning Fluorimetry (DSF). Retrieved from [Link]
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Chalk, R. (2017). Mass Spectrometric Analysis of Proteins. Methods in Molecular Biology, 1586, 373-395. [Link]
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Hobbs, G. A., Gunawardena, H. P., & Campbell, S. L. (2014). Biophysical and proteomic characterization strategies for cysteine modifications in Ras GTPases. PubMed. [Link]
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MDPI. (n.d.). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Retrieved from [Link]
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Hu, K., et al. (2023). Intrinsic Differential Scanning Fluorimetry for Protein Stability Assessment in Microwell Plates. Analytical Chemistry. [Link]
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Hobbs, G. A., Gunawardena, H. P., & Campbell, S. L. (2014). Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases. Springer Nature Experiments. [Link]
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S...eiber, K., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences. [Link]
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Treu, D., & L...onov, A. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]
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P...l, J., & Johnson, C. M. (2021). Fluorescence-Based Protein Stability Monitoring—A Review. MDPI. [Link]
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A...ad, Y., & G...d, S. (2014). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology. [Link]
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B...d, M., et al. (2015). Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. Angewandte Chemie. [Link]
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Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics. [Link]
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Paulsen, J. L., & Truhlar, D. G. (2017). Cysteine Oxidation in Proteins: Structure, Biophysics, and Simulation. ResearchGate. [Link]
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Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. [Link]
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Li, Y., et al. (2024). Modification of Soybean 11S Protein by Fermentation: Antioxidant Capacity, Oxidative Stability in Emulsions and Structural Evolution. MDPI. [Link]
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Uversky, V. N., & Narayanan, A. (2015). Circular Dichroism Techniques for the Analysis of Intrinsically Disordered Proteins and Domains. Springer Nature Experiments. [Link]
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MtoZ Biolabs. (n.d.). Methods and Applications of Protein Circular Dichroism (CD) Spectroscopy. Retrieved from [Link]
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K...ll, K. S., & P...s, C. (2017). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Current Protocols in Toxicology. [Link]
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CD Formulation. (n.d.). Circular Dichroism (CD) Spectroscopy Technology. Retrieved from [Link]
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Treu, D., & L...onov, A. (2021). Modifications of cysteine residues with alkylating agents used in proteomics. ResearchGate. [Link]
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C...s, A. A., & M...y, T. J. (2018). Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases. Antioxidants. [Link]
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Gazaryan, I. G., et al. (2019). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
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L...g, M. R., et al. (2018). Profiling protein S-sulfination with maleimide-linked probes. Redox Biology. [Link]
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Zhang, T., et al. (2012). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of Proteome Research. [Link]
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S...g, F. (2025). Mechanisms of metabolism-coupled protein modifications. Nature Chemical Biology. [Link]
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K...p, T., & S...r, M. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
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Kalim, S., & K...r, M. (2020). Avenues for post-translational protein modification prevention and therapy. Nephrology Dialysis Transplantation. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
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For researchers, medicinal chemists, and professionals in drug development, the ability to selectively modify biomolecules is paramount. Thiol-reactive reagents are a cornerstone of this field, enabling the precise conjugation of payloads—from fluorescent dyes to potent therapeutics—to cysteine residues in proteins and peptides. Among these, methanethiosulfonate (MTS) reagents have emerged as a class of highly efficient and specific modifiers. This guide provides a comprehensive review of a specialized MTS reagent, p-O-t-Boc-benzylmethanethiosulfonate, and compares its potential utility against other thiol-reactive compounds. While direct literature on this specific compound is sparse, its structure allows for a detailed, mechanism-based exploration of its likely advantages in stimuli-responsive and sequential bioconjugation applications.
The Methanethiosulfonate (MTS) Family: A Primer on Reactivity and Selectivity
MTS reagents are distinguished by their rapid and highly selective reaction with sulfhydryl groups under mild physiological conditions.[1] This reactivity profile offers a significant advantage over other common thiol-reactive functionalities like maleimides and iodoacetamides, which can exhibit slower reaction times and off-target reactivity with other nucleophilic residues such as histidine or lysine.[1]
The core reaction involves the nucleophilic attack of a thiolate anion on the electrophilic sulfur atom of the MTS reagent, resulting in the formation of a stable disulfide bond and the release of methanesulfinic acid as a byproduct.[2] This reaction is typically very fast, with second-order rate constants in the range of 10^5 M⁻¹s⁻¹.[2]
A key feature of the disulfide bond formed by MTS reagents is its reversibility. Treatment with reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can cleave the disulfide linkage, restoring the free thiol on the biomolecule.[2] This property is invaluable for applications requiring the controlled release of a conjugated payload.
Introducing this compound: A Structurally-Informed Perspective
This compound (CAS 887353-41-5) is a unique MTS reagent that incorporates a tert-butyloxycarbonyl (Boc) protecting group on a benzyl scaffold. The Boc group is a well-established acid-labile protecting group in organic synthesis, readily cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[3] This structural feature suggests that this compound is designed as a stimuli-responsive or "cleavable" linker.
The proposed mechanism of action for this reagent involves two key steps:
-
Thiol Conjugation: The MTS moiety reacts with a free thiol on a biomolecule to form a stable disulfide bond.
-
Acid-Mediated Cleavage: Subsequent exposure to acidic conditions will remove the Boc group, unmasking a phenolic hydroxyl group. This hydroxyl group can then trigger the cleavage of the benzyl ether linkage, releasing the conjugated biomolecule.
This dual functionality positions this compound as a potentially powerful tool for applications requiring triggered release of therapeutics or probes in acidic microenvironments, such as those found in tumors or endosomes.
Comparative Analysis of Thiol-Reactive Reagents
The choice of a thiol-reactive reagent depends on the specific application, including the desired stability of the linkage, the reaction conditions, and the need for reversibility or cleavability. Below is a comparison of this compound with other commonly used MTS reagents and maleimides.
| Feature | This compound (Inferred) | Standard MTS Reagents (e.g., MTSEA, MTSET) | Maleimides |
| Reaction with Thiols | Rapid and highly selective | Rapid and highly selective[2] | Moderately rapid, can have off-target reactions[1] |
| Linkage Formed | Disulfide | Disulfide[2] | Thioether |
| Reversibility | Reductively reversible (disulfide) | Reductively reversible[2] | Generally considered stable |
| Cleavability | Acid-labile (due to Boc group) | Not inherently cleavable | Not inherently cleavable |
| Stimuli-Responsiveness | pH-sensitive (acidic conditions) | None | None |
| Key Advantage | Potential for triggered release in acidic environments | High reactivity and specificity | Good stability of the final conjugate |
| Potential Applications | Drug delivery to tumors, endosomal release of payloads | Probing protein structure and function, general bioconjugation | Stable antibody-drug conjugates, fluorescent labeling |
Experimental Protocols
While a specific, validated protocol for this compound is not available in the peer-reviewed literature, the following general protocols for MTS reagent conjugation and a hypothetical protocol for acid-mediated cleavage can serve as a starting point for experimental design.
General Protocol for Protein Thiol Modification with an MTS Reagent
This protocol is adapted for a generic protein with accessible cysteine residues.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP)
-
Desalting column
Procedure:
-
Protein Preparation: If the protein's cysteine residues are oxidized (forming disulfide bonds), they must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the MTS reagent stock solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature or 4°C. The optimal time and temperature should be determined empirically.
-
Purification: Remove excess, unreacted MTS reagent using a desalting column equilibrated with the desired buffer for the final application.
-
Characterization: Confirm conjugation using techniques such as mass spectrometry (to detect the mass shift corresponding to the addition of the linker) or Ellman's reagent (to quantify the loss of free thiols).
Hypothetical Protocol for Acid-Mediated Cleavage of the Boc Group and Linker
This protocol is a theoretical starting point for cleaving the linker post-conjugation.
Materials:
-
Boc-protected protein conjugate
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., anisole or triisopropylsilane)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reaction Setup: To the purified Boc-protected conjugate, add a solution of TFA in a suitable solvent (e.g., dichloromethane). A common deprotection cocktail is 95% TFA, 2.5% water, and 2.5% scavenger. The final concentration of TFA and the reaction time will need to be optimized.
-
Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours, monitoring the cleavage by mass spectrometry.
-
Quenching and Purification: Neutralize the reaction with a suitable base (e.g., pyridine or ammonium hydroxide) and purify the cleaved protein from the linker fragments and reagents using a desalting column or dialysis.
Visualizing the Workflow and Mechanism
CH₃-S(O)₂-S-CH₂-Ph-O-C(O)O-tBu
]; "Disulfide_product" [label=<
Protein-S-S-CH₂-Ph-O-C(O)O-tBu
]; "Methanesulfinic_acid" [label="CH₃SO₂H", fontcolor="#EA4335"];
"Protein-S⁻" -> "MTS_reagent" [label="Nucleophilic Attack"]; "MTS_reagent" -> "Disulfide_product"; "MTS_reagent" -> "Methanesulfinic_acid" [label="Leaving Group"]; } .dot Figure 2: Reaction mechanism of thiol modification with an MTS reagent.
Conclusion and Future Outlook
This compound represents a promising, albeit currently under-documented, tool for advanced bioconjugation. Its design principle, combining the robust and selective thiol reactivity of the MTS group with the acid-labile nature of the Boc protecting group, positions it as an ideal candidate for creating stimuli-responsive bioconjugates. Such reagents are of high interest for targeted drug delivery, where cleavage of the linker and release of the payload can be triggered by the acidic environment of tumors or intracellular compartments.
Further research is needed to fully characterize the synthesis, reactivity, and cleavage kinetics of this specific compound. Comparative studies with other cleavable linkers, such as those responsive to enzymatic action or light, would provide valuable insights for drug development professionals. As the demand for more sophisticated and controllable bioconjugation strategies grows, reagents like this compound are poised to play a significant role in the next generation of targeted therapeutics and diagnostics.
References
-
Thiol Reactive Probes and Chemosensors. PubMed Central (PMC). [Link]
-
pHAb Thiol Reactive Dye. Biocompare. [Link]
-
MTS reagents. Interchim. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]
-
tert-Butyl 4-cyano-phenyl carbonate. PubMed. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of p-O-t-Boc-benzylmethanethiosulfonate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and organic synthesis, the proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and efficient laboratory environment. This guide provides a detailed protocol for the proper disposal of p-O-t-Boc-benzylmethanethiosulfonate, a reagent that, while valuable, requires careful handling from acquisition to disposal. This document is designed to provide essential, immediate safety and logistical information, ensuring that operational and disposal plans are executed with precision and a deep understanding of the underlying chemical principles.
Understanding the Compound: A Three-Pronged Approach to Safety
This compound incorporates three key functional groups that dictate its reactivity and, consequently, its disposal procedure: the methanethiosulfonate group, the Boc (tert-butyloxycarbonyl) protecting group, and the aromatic benzyl ether. A sound disposal strategy is predicated on understanding the potential hazards associated with each.
-
The Boc Protecting Group: The tert-butyloxycarbonyl group is an acid-labile protecting group.[4] Its removal is typically achieved with strong acids, leading to the formation of a carbamic acid which then decarboxylates to the corresponding amine and carbon dioxide. This reactivity must be considered, as inadvertent contact with acidic waste streams could lead to uncontrolled reactions.
-
Benzyl Ether: The benzyl ether linkage is generally stable but can be cleaved under certain conditions, such as hydrogenolysis.
Given the composite nature of this molecule, a cautious approach to disposal is paramount. The primary principle is to treat it as hazardous waste, ensuring it is segregated from other waste streams to prevent unintended reactions.
Core Disposal Protocol: A Step-by-Step Guide
This protocol outlines the essential steps for the safe disposal of this compound from the point of generation to final pickup by a licensed hazardous waste contractor.
PART 1: Immediate Handling and Segregation at the Bench
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves. Given the potential for skin and eye irritation from related compounds, ensure gloves are inspected before use and changed frequently.[2][5][6]
-
Waste Container: Designate a specific, clearly labeled, and chemically compatible waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves). The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," the approximate concentration and volume, and the date of accumulation.
-
Segregation: This waste stream must be kept separate from:
-
Acidic Waste: To prevent the uncontrolled cleavage of the Boc group.
-
Oxidizing Agents: To avoid exothermic and potentially dangerous reactions.[7]
-
Aqueous Waste: While hydrolysis of the methanesulfonate may be slow at neutral pH, it is best practice to avoid mixing with aqueous waste streams to prevent unforeseen reactions.[8]
-
PART 2: Spill Management
In the event of a spill, immediate and decisive action is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean the spill, don appropriate PPE, including a lab coat, safety goggles, and heavy-duty gloves. For larger spills, a respirator may be necessary.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels.[1]
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container for this compound.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
PART 3: Storage and Final Disposal
-
Satellite Accumulation Area (SAA): Store the sealed hazardous waste container in a designated SAA.[7][9] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's waste disposal schedule, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2] Do not attempt to dispose of this chemical down the drain or in the regular trash.[5][10]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal of this compound.
Summary of Key Information
| Aspect | Guideline | Rationale |
| PPE | Lab coat, safety goggles, nitrile gloves. | Protects against potential skin and eye irritation based on data from related compounds.[5][6] |
| Waste Type | Hazardous Chemical Waste. | Precautionary measure due to the reactive methanethiosulfonate group and lack of specific toxicity data. |
| Segregation | Keep separate from acids, oxidizers, and aqueous solutions. | Prevents uncontrolled reactions, such as Boc deprotection or oxidation. |
| Spill Cleanup | Use inert absorbent material; collect in a sealed container. | Avoids reaction with cleanup materials and ensures proper containment of the hazardous substance.[1] |
| Final Disposal | Via institutional EHS or a licensed hazardous waste contractor. | Ensures compliance with federal, state, and local regulations for hazardous waste disposal.[1][2] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash. | Prevents environmental contamination and potential damage to plumbing.[5][10] |
Conclusion
The responsible management of chemical waste is a shared responsibility within the scientific community. For this compound, the absence of a specific SDS necessitates a conservative and informed approach to its disposal. By understanding the reactivity of its constituent functional groups and adhering to the step-by-step protocol outlined in this guide, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may contain additional requirements.
References
- Benchchem. Proper Disposal of Methyl-D3 Methanesulfonate: A Comprehensive Guide for Laboratory Professionals. Benchchem. Accessed January 12, 2026.
- Santa Cruz Biotechnology. (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl) - methyl Methanethiosulfonate: sc-208678. Santa Cruz Biotechnology. Accessed January 12, 2026.
- ResearchGate. Selective Hydrolysis of Methanesulfonate Esters.
- Santa Cruz Biotechnology. Methyl Methanethiosulfonate. Santa Cruz Biotechnology. Accessed January 12, 2026.
- Fisher Scientific. SAFETY DATA SHEET - tert-Butyl phenyl carbonate. Fisher Scientific. Accessed January 12, 2026.
- Fisher Scientific. SAFETY DATA SHEET - tert-Butyl peroxy-2-ethylhexyl carbonate. Fisher Scientific. Accessed January 12, 2026.
- ACS Publications. The Journal of Organic Chemistry Ahead of Print.
- Northwestern University. Hazardous Waste Disposal Guide. Research Safety - Northwestern University. Published February 27, 2023.
- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Accessed January 12, 2026.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Accessed January 12, 2026.
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Navigating the Safe Handling of p-O-t-Boc-benzylmethanethiosulfonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel reagents is the lifeblood of innovation. Among these, p-O-t-Boc-benzylmethanethiosulfonate stands as a valuable tool for its ability to selectively modify cysteine residues in proteins. However, with great utility comes the responsibility of ensuring the highest standards of safety in its handling and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.
Understanding the Reagent: Chemical Properties and Reactivity
This compound belongs to the class of methanethiosulfonate (MTS) reagents. These compounds are known for their rapid and specific reaction with sulfhydryl groups, such as those found in cysteine residues, to form disulfide bonds.[1][2] This reactivity is the cornerstone of their utility in protein chemistry and drug development.
However, this reactivity also dictates the necessary precautions for handling. Like many MTS reagents, this compound is susceptible to hydrolysis, particularly in the presence of water or nucleophiles.[1] For this reason, it is crucial to store the compound under desiccated conditions, often at -20°C, and to allow it to warm to room temperature before opening to prevent condensation.[1][3] When preparing solutions, anhydrous solvents such as dimethyl sulfoxide (DMSO) are often preferred for non-charged MTS reagents.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the absence of a specific Safety Data Sheet (SDS) for this compound at the time of this writing, a conservative approach to PPE is warranted, drawing from guidelines for similar chemical classes. The primary hazards associated with MTS reagents include potential skin and eye irritation, and the toxicological properties of many derivatives are not fully characterized.[3][4] Therefore, a comprehensive PPE strategy is non-negotiable.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides protection against splashes and aerosols, which can cause serious eye damage.[4][5] |
| Hand Protection | Nitrile or butyl rubber gloves (double-gloving recommended) | Creates a robust barrier against skin contact. Inspect gloves for integrity before each use and dispose of them immediately after handling the compound.[6][7][8] |
| Body Protection | A lab coat worn over full-length clothing | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of any potentially harmful dust or vapors.[9] |
Operational Plan: From Receipt to Reaction
A clear and logical workflow is essential for minimizing risk and ensuring the integrity of your experiments.
Figure 1. A generalized workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a desiccator at -20°C as recommended for MTS reagents.[1][3]
-
Preparation for Use:
-
Before opening, allow the container to warm to room temperature inside a desiccator to prevent moisture condensation.
-
Don all required PPE as outlined in the table above.
-
Conduct all manipulations, including weighing and solution preparation, within a certified chemical fume hood.
-
-
Weighing and Dissolution:
-
Reaction:
-
Add the reagent solution to your reaction vessel within the fume hood.
-
Monitor the reaction as required by your experimental protocol.
-
-
Post-Reaction Quenching (if applicable): Be aware that unreacted MTS reagents can be quenched by the addition of a thiol-containing compound such as dithiothreitol (DTT).
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Alert and Evacuate: Immediately alert others in the vicinity and, if necessary, evacuate the area.
-
Control and Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material like vermiculite or sand.[10] Avoid creating dust if the spill is a solid.[10]
-
Collect and Dispose: Carefully collect the contaminated absorbent material into a labeled, sealed container for hazardous waste.[10]
-
Decontaminate: Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.[10]
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][3] If inhaled, move to fresh air and seek medical advice.[2][3]
Disposal Plan: A Responsible Conclusion to Your Work
Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound, including contaminated consumables and solutions, should be treated as hazardous chemical waste.
Figure 2. A comprehensive disposal plan for waste generated from the use of this compound.
Key Disposal Steps:
-
Segregation: Do not mix sulfonate-containing waste with other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.[11]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Container Management:
-
Liquid Waste: Collect in a designated, leak-proof hazardous waste container.
-
Solid Waste: Collect contaminated items such as gloves, absorbent pads, and pipette tips in a separate, clearly labeled hazardous waste bag or container.
-
Empty Containers: To decontaminate an empty container, triple rinse it with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous liquid waste.[10] After triple rinsing and defacing the label, the container may typically be disposed of as regular trash, but always confirm with your local EHS guidelines.[10]
-
-
Consult EHS: Always follow the specific chemical waste disposal guidelines provided by your institution's EHS department.
By integrating these safety and handling protocols into your standard operating procedures, you can confidently and responsibly harness the scientific potential of this compound.
References
- MTS reagents. (n.d.). Toronto Research Chemicals.
- Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Labor
- MTSES (Sodium (2-sulfonatoethyl)
- Personal Protective Equipment. (2025, September 12). US EPA.
- Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). (n.d.).
- Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. (2024, October 30). Organic Syntheses.
- MTSEH - Product and Safety D
- SAFETY DATA SHEET. (2025, April 28). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
- Chemical Waste Disposal Guidelines. (n.d.). Emory University.
- Non-Hazardous Chemicals Safe to Throw Out with Your Garbage. (n.d.). University of California, Santa Cruz.
- Is Personal Protective Equipment Required When Working with Solvents? (n.d.). MicroCare LLC.
- What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? (2025, January 7). YouTube.
- Safety Data Sheet. (2025, September 29). Cayman Chemical.
- MTSET. (n.d.). Biotium.
- Disposal of Solid Chemicals in the Normal Trash. (n.d.). Lafayette College Public Safety.
- P-O-T-BOC-BENZYL ALCOHOL | CAS#:887353-38-0. (2025, August 27). Chemsrc.
- material safety data sheet. (2019, September 27). Capot Chemical.
- BOC-OSU - Safety Data Sheet. (2025, February 1). ChemicalBook.
- Buy this compound Industrial Grade,Pharma Grade from Hangzhou zhongqi chem co.,Ltd. (2025, December 12). ECHEMI.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
